3-Methylindoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-7-6-10-9-5-3-2-4-8(7)9;/h2-5,7,10H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYUCMTXXRDGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-62-6 | |
| Record name | 3-methyl-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methylindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methylindoline hydrochloride. As a crucial building block in medicinal chemistry and organic synthesis, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document delves into the structural features, physicochemical parameters, reactivity, and analytical characterization of this compound, offering valuable insights for researchers and professionals in the field of drug development and chemical research. The indoline scaffold is a privileged structure in numerous biologically active compounds, and this guide serves as a foundational resource for the manipulation and application of this specific derivative.[1]
Introduction
This compound is the salt form of 3-methylindoline, a heterocyclic organic compound featuring a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 3-position.[2] The indoline nucleus is a common motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities.[1] The conversion of the basic 3-methylindoline to its hydrochloride salt enhances its stability and aqueous solubility, properties that are often advantageous in a laboratory and pharmaceutical setting.
This guide will systematically explore the essential physical and chemical attributes of this compound, providing a detailed reference for its use in synthetic protocols, analytical method development, and as a precursor in drug discovery programs.
Molecular Structure and Properties
The structural integrity and resulting physicochemical properties of a molecule are fundamental to its behavior in chemical reactions and biological systems.
Chemical Structure
The chemical structure of this compound consists of the protonated 3-methylindoline cation and a chloride anion. The protonation occurs at the nitrogen atom of the indoline ring, which is the most basic site.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methylindoline and its hydrochloride salt is presented in the table below. It is important to note that experimental data for the hydrochloride salt is limited, and some values are based on the free base or related structures.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂ClN | - |
| Molecular Weight | 169.65 g/mol | - |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| Boiling Point (free base) | 206.8 °C at 760 mmHg | [3] |
| Density (free base) | 0.989 g/cm³ | [3] |
| Flash Point (free base) | 78.2 °C | [3] |
Solubility
The solubility of this compound is a critical parameter for its application in various experimental settings. As a salt of an organic base, its solubility is expected to be significantly higher in polar protic solvents compared to its free base form.
Qualitative Solubility Profile:
-
Water: Expected to be soluble due to the ionic nature of the hydrochloride salt.
-
Alcohols (Methanol, Ethanol): Expected to be soluble.
-
Chlorinated Solvents (Dichloromethane, Chloroform): Likely to have moderate to good solubility.
-
Ethers (Diethyl ether, THF): Expected to have lower solubility.
-
Apolar Solvents (Hexanes, Toluene): Expected to be poorly soluble.
-
Polar Aprotic Solvents (DMSO, DMF): Expected to be soluble.
Chemical Properties and Reactivity
Stability
This compound is generally a stable compound under standard laboratory conditions.[2] However, like many amine hydrochlorides, it should be protected from strong bases, which will deprotonate the indoline nitrogen to liberate the free base. The free base form can be more susceptible to oxidation. It is advisable to store the compound in a cool, dry place, away from light and strong oxidizing agents.
Reactivity
The reactivity of this compound is primarily dictated by the indoline ring system and the presence of the secondary amine.
-
N-Functionalization: The secondary amine of the corresponding free base is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce substituents on the nitrogen atom.
-
Electrophilic Aromatic Substitution: The benzene ring of the indoline system can undergo electrophilic aromatic substitution reactions. The substitution pattern will be directed by the activating effect of the amino group and the steric hindrance of the fused ring system.
-
Oxidation: The indoline ring can be susceptible to oxidation, potentially leading to the formation of the corresponding indole or other oxidized products.
Figure 2: Key reaction pathways of 3-Methylindoline.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves the treatment of a solution of 3-methylindoline (the free base) in a suitable organic solvent with hydrochloric acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-methylindoline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) to the 3-methylindoline solution. The addition should be done dropwise, and the temperature can be maintained at 0-5 °C using an ice bath to control any exotherm.
-
Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of the cold solvent used for the reaction to remove any unreacted starting material or impurities.
-
Drying: Dry the product under vacuum to remove residual solvent.
Figure 3: Synthesis workflow for this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the protons on the indoline ring, and the methyl group. The proton on the nitrogen will likely appear as a broad singlet.
-
¹³C NMR: Will display distinct signals for each of the carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H bond (as an ammonium salt), aromatic C-H bonds, and C-N bonds.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base (after loss of HCl) and characteristic fragmentation patterns.
Safety and Handling
As with any chemical, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Applications in Research and Drug Development
The indoline scaffold is a key component in many pharmacologically active molecules.[1] this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the ability to further functionalize both the nitrogen atom and the aromatic ring, allowing for the generation of diverse chemical libraries for screening in drug discovery programs.
Conclusion
This compound is a stable, water-soluble derivative of 3-methylindoline that is well-suited for a variety of applications in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its fundamental physical and chemical properties, along with practical information on its synthesis, characterization, and safe handling. A thorough understanding of these characteristics is essential for any researcher or professional working with this versatile compound.
References
The Synthesis of 3-Methylindoline Hydrochloride: A Mechanistic and Methodological Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-Methylindoline hydrochloride, a crucial intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed narrative on the synthesis pathway, from the foundational Fischer indole synthesis of the 3-methylindole precursor to its subsequent reduction and final salt formation. The guide emphasizes the underlying reaction mechanisms, the rationale behind experimental choices, and detailed, field-proven protocols.
Introduction: The Significance of the Indoline Scaffold
The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. 3-Methylindoline, in particular, serves as a key building block for a variety of therapeutic agents. Its hydrochloride salt form enhances stability and aqueous solubility, critical properties for drug formulation and bioavailability.[1][2] This guide delineates a robust and well-established two-stage synthesis route: the creation of the 3-methylindole core via the Fischer indole synthesis, followed by the selective reduction of the indole's C2-C3 double bond to yield 3-methylindoline, and concluding with the formation of the hydrochloride salt.
Stage 1: Synthesis of 3-Methylindole via Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and versatile methods for constructing the indole ring.[3][4] The reaction condenses an arylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 3-methylindole (also known as skatole), phenylhydrazine and propionaldehyde are the selected starting materials.[4]
Unraveling the Mechanism
The elegance of the Fischer indole synthesis lies in its cascade of acid-catalyzed transformations. Understanding this mechanism is paramount for optimizing reaction conditions and minimizing side products. The process unfolds as follows:
-
Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of phenylhydrazine and propionaldehyde to form the corresponding phenylhydrazone. This is a classical imine formation reaction where the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Tautomerization to Ene-hydrazine: The resulting phenylhydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.
-
[4][4]-Sigmatropic Rearrangement: The ene-hydrazine, upon protonation, undergoes a concerted pericyclic transformation known as a[4][4]-sigmatropic rearrangement (akin to a Claisen rearrangement).[5][6] This key step breaks the weak N-N bond and forms a new C-C bond, thereby establishing the core carbon framework of the indole ring and disrupting the aromaticity of the benzene ring transiently.
-
Rearomatization and Cyclization: The resulting di-imine intermediate rapidly undergoes rearomatization. Subsequent intramolecular nucleophilic attack by the terminal nitrogen onto one of the imine carbons leads to the formation of a five-membered ring, a cyclic aminal.[7]
-
Elimination of Ammonia: Finally, under the acidic conditions, the cyclic aminal eliminates a molecule of ammonia (NH₃). This elimination is driven by the formation of the highly stable, aromatic indole ring system, yielding 3-methylindole.[3][7]
Caption: The reaction mechanism for the Fischer indole synthesis of 3-methylindole.
Experimental Protocol: Continuous Flow Synthesis
Modern advancements have adapted the classical Fischer indole synthesis to continuous flow systems, which offer superior heat and mass transfer, improved safety, and higher yields.[8] The following protocol is based on a high-yield continuous flow method.
Table 1: Reagents for 3-Methylindole Synthesis
| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Amount |
| Phenylhydrazine | 1.0 | 108.14 | 2.16 g (0.02 mol) |
| Propionaldehyde | 1.0 | 58.08 | 1.16 g (0.02 mol) |
| Zinc Chloride (ZnCl₂) | 1.0 | 136.30 | 2.72 g (0.02 mol) |
| [emim]BF₄ (Ionic Liquid) | Solvent | 197.97 | 40 mL |
Procedure:
-
Solution Preparation:
-
Prepare Solution A by dissolving 2.16 g of phenylhydrazine in 10 mL of the ionic liquid [emim]BF₄.
-
Prepare Solution B by dissolving 1.16 g of propionaldehyde in 10 mL of the ionic liquid [emim]BF₄.
-
Prepare Solution C by dissolving 2.72 g of ZnCl₂ in 20 mL of the ionic liquid [emim]BF₄.[8]
-
-
Reaction Setup: Utilize a two-stage microreactor system.
-
Module 1 (Hydrazone Formation): Set the temperature to 60°C.
-
Module 2 (Cyclization): Preheat to 200°C.
-
-
Execution:
-
Pump Solutions A and B into the first reaction module at an equal flow rate, allowing for a residence time of approximately 15-20 minutes to form the phenylhydrazone.
-
The effluent from Module 1 is then mixed with Solution C and enters the second reaction module.
-
Maintain a residence time of 4-10 minutes in Module 2 for the cyclization reaction.[8]
-
-
Work-up and Purification:
-
The reaction mixture is cooled and collected.
-
The product, 3-methylindole, is extracted from the ionic liquid using an organic solvent such as toluene or diethyl ether.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization.
-
Stage 2: Reduction of 3-Methylindole to 3-Methylindoline
The conversion of 3-methylindole to 3-methylindoline requires the selective reduction of the electron-rich C2-C3 double bond within the pyrrole ring, leaving the benzene ring intact. Two primary, highly effective methods are catalytic hydrogenation and chemical reduction with borohydride reagents.
Mechanistic Pathways of Reduction
A. Catalytic Hydrogenation:
This heterogeneous catalysis method involves the use of a metal catalyst, typically platinum or palladium on a carbon support (Pt/C or Pd/C), and hydrogen gas.[9]
-
Adsorption: Both 3-methylindole and hydrogen gas (H₂) adsorb onto the surface of the metal catalyst.
-
Acid Activation: The reaction is often performed in the presence of a Brønsted acid (e.g., p-toluenesulfonic acid) in a solvent like water.[9] The acid protonates the indole at the C3 position, forming an indoleninium ion. This disrupts the aromaticity of the pyrrole ring, making the C=N bond susceptible to reduction.
-
Hydrogen Addition: The adsorbed hydrogen atoms are added stepwise across the double bond of the activated indoleninium ion.
-
Desorption: The final product, 3-methylindoline, desorbs from the catalyst surface, regenerating the active sites.
The use of an acid is a critical choice; it not only activates the substrate but also protonates the product indoline, forming an ammonium salt. This prevents the basic nitrogen of the product from poisoning the metal catalyst, a common issue in indole hydrogenations.[9]
B. Chemical Reduction with Sodium Borohydride in Acetic Acid:
This method offers a convenient alternative to high-pressure hydrogenation. The combination of sodium borohydride (NaBH₄) and a carboxylic acid like acetic acid creates a powerful and selective reducing environment.[10]
-
Indoleninium Ion Formation: Similar to catalytic hydrogenation, the reaction is initiated by the protonation of 3-methylindole at the C3 position by acetic acid, forming the reactive indoleninium ion.[10][11]
-
Hydride Transfer: Sodium borohydride, or more accurately the sodium triacetoxyborohydride [NaBH(OAc)₃] formed in situ, acts as a hydride (H⁻) donor.[11] The hydride attacks the electrophilic C2 position of the indoleninium ion, reducing the double bond and yielding 3-methylindoline.
An interesting feature of using NaBH₄ in neat acetic acid is the potential for a subsequent N-alkylation of the resulting indoline to form N-ethylindoline.[10] To favor the formation of 3-methylindoline without N-alkylation, a less reactive borohydride, such as sodium cyanoborohydride (NaBH₃CN), can be used, or the reaction conditions can be carefully controlled.[10][11]
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established green chemistry procedures for the hydrogenation of unprotected indoles.[9]
Table 2: Reagents for 3-Methylindoline Synthesis
| Reagent | Molar Eq. | Molecular Wt. ( g/mol ) | Amount (for 0.01 mol scale) |
| 3-Methylindole | 1.0 | 131.18 | 1.31 g (0.01 mol) |
| 10% Pt/C | 5 mol % | - | ~100 mg |
| p-Toluenesulfonic acid | 1.1 | 172.20 | 1.90 g (0.011 mol) |
| Water | Solvent | 18.02 | 20 mL |
Procedure:
-
Reactor Charging: To a high-pressure hydrogenation vessel, add 3-methylindole (1.31 g), p-toluenesulfonic acid (1.90 g), 10% Pt/C (100 mg), and water (20 mL).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots.
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with water.
-
Make the filtrate basic (pH > 10) by the addition of a strong base (e.g., 10M NaOH) to deprotonate the indoline salt.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-methylindoline as an oil or low-melting solid.[12]
-
Stage 3: Formation of this compound
The final step is the conversion of the basic 3-methylindoline to its hydrochloride salt. This is a standard acid-base reaction that typically results in a crystalline, more stable, and water-soluble solid, which is advantageous for handling, purification, and formulation.[13]
Rationale for Salt Formation
-
Improved Stability: Hydrochloride salts are generally less susceptible to degradation than their free base counterparts.
-
Enhanced Solubility: The ionic nature of the salt significantly improves aqueous solubility, which is often a prerequisite for oral and injectable drug formulations.[1][13]
-
Crystallinity: Salts often exhibit better crystallinity, which facilitates purification by recrystallization and ensures batch-to-batch consistency.[2]
-
Handling: Crystalline solids are easier to weigh and handle than oils or amorphous solids.
Experimental Protocol: Hydrochloride Salt Formation
This is a general and highly effective procedure for the preparation of hydrochloride salts of amines.[14][15]
Table 3: Reagents for Hydrochloride Salt Formation
| Reagent | Amount (for 0.01 mol scale) |
| 3-Methylindoline | 1.33 g (0.01 mol) |
| Diethyl Ether (anhydrous) | ~50 mL |
| 2.0 M HCl in Diethyl Ether | ~5.5 mL (0.011 mol, 1.1 eq.) |
Procedure:
-
Dissolution: Dissolve the purified 3-methylindoline (1.33 g) in anhydrous diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: While stirring, slowly add the 2.0 M solution of HCl in diethyl ether dropwise.
-
Precipitation: The this compound salt will precipitate out of the solution as a white or off-white solid.
-
Isolation: Continue stirring for 30 minutes after the addition is complete. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material. Dry the product under vacuum to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[16][17][18] The quaternization of the nitrogen atom will result in a downfield shift of the adjacent protons in the ¹H NMR spectrum.[13]
Conclusion
The synthesis of this compound is a well-defined process rooted in fundamental organic chemistry principles. The Fischer indole synthesis provides a powerful entry to the indole core, while subsequent reduction via catalytic hydrogenation offers a green and efficient route to the indoline scaffold. The final conversion to the hydrochloride salt imparts desirable physicochemical properties crucial for pharmaceutical applications. By understanding the intricate mechanisms and the rationale behind each experimental step, researchers can confidently and efficiently produce this valuable chemical intermediate.
References
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Method for synthesizing 3-methylindole through continuous flow reaction - Eureka | Patsnap [eureka.patsnap.com]
- 9. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. designer-drug.com [designer-drug.com]
- 12. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 13. Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 16. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]
A Comprehensive Spectroscopic Guide to 3-Methylindoline Hydrochloride for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-methylindoline hydrochloride, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science.[1] This document is structured to offer not just raw data, but a foundational understanding of how mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are applied to elucidate and confirm the structure of this molecule. The guide will first detail the spectroscopic characteristics of the free base, 3-methylindoline, for which extensive experimental data is available, and then expertly extrapolate this information to its hydrochloride salt, providing a robust predictive analysis grounded in fundamental spectroscopic principles.
Molecular Structure and Properties
3-Methylindoline is a heterocyclic amine with a bicyclic structure, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl group at the 3-position.[1] Its molecular formula is C₉H₁₁N, and it has a molecular weight of 133.19 g/mol .[2] The hydrochloride salt is formed by the protonation of the secondary amine, resulting in the chemical formula C₉H₁₁N·HCl. This salt form often enhances the compound's stability and solubility in aqueous media, which is a desirable characteristic in many pharmaceutical applications.
Caption: Structure of 3-Methylindoline.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Mass Spectrum of 3-Methylindoline
For a typical electron ionization (EI) mass spectrometry experiment, it is the volatile free base, 3-methylindoline, that is analyzed. The hydrochloride salt would typically undergo thermal decomposition in the injection port, losing HCl and yielding the free amine for analysis.
The mass spectrum of an amine is characterized by an odd molecular weight if it contains one nitrogen atom, a principle known as the Nitrogen Rule.[3] The molecular ion peak (M⁺) for 3-methylindoline (C₉H₁₁N) would therefore be observed at an m/z of 133.
The primary fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom (α-cleavage), which results in a resonance-stabilized iminium cation.[4][5] For 3-methylindoline, the most likely fragmentation involves the cleavage of the C2-C3 bond, leading to the loss of an ethyl radical from the ring-opened molecular ion, or more favorably, the loss of a hydrogen atom from the C2 position to form a stable, conjugated system. A prominent peak would also be expected from the loss of the methyl group.
Predicted Fragmentation Pattern:
-
m/z 133 (M⁺): The molecular ion.
-
m/z 132 ([M-H]⁺): Loss of a hydrogen radical, likely from the C2 position, leading to a stable cation.
-
m/z 118 ([M-CH₃]⁺): Loss of the methyl group via α-cleavage. This is a very common fragmentation for methyl-substituted cyclic amines.
-
m/z 91: Often attributed to the formation of a tropylium ion, a common fragment in compounds containing a benzyl moiety.
Caption: Proposed MS fragmentation of 3-methylindoline.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol. For direct injection, a concentration of approximately 1 mg/mL is suitable.
-
Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250°C (to ensure volatilization and loss of HCl).
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectrum of 3-Methylindoline (Free Base)
The spectrum of the free base is characterized by the following key absorptions:
-
N-H Stretch: A single, medium-intensity peak around 3350-3310 cm⁻¹ is characteristic of a secondary amine.[6]
-
C-H Stretches (Aromatic): Peaks above 3000 cm⁻¹ indicate C-H bonds on the benzene ring.[7]
-
C-H Stretches (Aliphatic): Peaks below 3000 cm⁻¹ are due to the C-H bonds of the saturated part of the five-membered ring and the methyl group.[7]
-
C=C Stretches (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are due to the benzene ring.
-
C-N Stretch: This appears in the 1335-1250 cm⁻¹ range for aromatic amines.[6]
Predicted IR Spectrum of this compound
Upon formation of the hydrochloride salt, the IR spectrum will change significantly due to the conversion of the secondary amine (-NH-) to a secondary ammonium ion (-NH₂⁺-).
-
N-H⁺ Stretch: The most notable change is the appearance of a very broad and strong absorption band in the 3000-2700 cm⁻¹ region.[8] This broadness is a result of strong hydrogen bonding in the solid state. This band will likely obscure the C-H stretching vibrations.[8]
-
N-H⁺ Bend: A medium intensity band is expected to appear in the 1620-1560 cm⁻¹ region, corresponding to the N-H⁺ bending vibration.[8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For the hydrochloride salt, the KBr pellet method is preferred. Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum.
-
Scan the region from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the ammonium ion and other functional groups.
| Feature | 3-Methylindoline (Free Base) | 3-Methylindoline HCl (Predicted) | Rationale for Change |
| N-H Stretch | ~3350 cm⁻¹ (medium, sharp) | 3000-2700 cm⁻¹ (strong, very broad) | Formation of N-H⁺ and hydrogen bonding.[8] |
| N-H Bend | Not prominent | 1620-1560 cm⁻¹ (medium) | Appearance of the N-H⁺ bending mode.[9] |
| C-H Stretch | Aromatic (>3000), Aliphatic (<3000) | Obscured by broad N-H⁺ stretch | Overlap of the C-H stretching bands with the broad ammonium absorption.[8] |
Table 1: Comparison of Key IR Absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
NMR Spectra of 3-Methylindoline (Free Base)
¹H NMR:
-
Aromatic Protons (H4-H7): These will appear in the downfield region, typically between δ 6.5-7.5 ppm, with complex splitting patterns due to spin-spin coupling.
-
N-H Proton: A broad singlet, typically in the δ 3.5-4.5 ppm range. Its chemical shift is concentration and solvent dependent and the signal will disappear upon D₂O exchange.[3]
-
C3-H Proton: A multiplet due to coupling with the C2 protons and the methyl protons.
-
C2-H₂ Protons: Two diastereotopic protons that will appear as complex multiplets.
-
C3-CH₃ Protons: A doublet, coupling with the C3 proton.
¹³C NMR:
-
Aromatic Carbons: Six signals in the δ 110-155 ppm region.
-
C2, C3, and CH₃ Carbons: Signals in the aliphatic region (δ 10-60 ppm). Carbons adjacent to the nitrogen will be deshielded.
Predicted NMR Spectra of this compound
Protonation of the nitrogen atom has a significant deshielding effect on the adjacent protons and carbons due to the positive charge.
¹H NMR:
-
N-H₂⁺ Protons: A broad signal, shifted significantly downfield compared to the N-H proton of the free base.
-
C2-H₂ and C3-H Protons: These protons, being alpha and beta to the now positively charged nitrogen, will experience a significant downfield shift.
-
Aromatic Protons: Minor downfield shifts may be observed.
¹³C NMR:
-
C2 and C7a Carbons: These carbons, being directly attached to the nitrogen, will be the most affected, showing a significant downfield shift.
-
C3 and C3a Carbons: A smaller downfield shift is expected for these carbons.
Caption: Atom numbering for NMR assignments.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, 2-second relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on chemical shifts, multiplicities, and, if necessary, 2D NMR experiments like COSY and HSQC.
| Nucleus | 3-Methylindoline (Free Base) - Typical δ (ppm) | 3-Methylindoline HCl (Predicted) - Typical δ (ppm) | Rationale for Change |
| ¹H - Aromatic | 6.5 - 7.5 | 7.0 - 8.0 | Minor deshielding. |
| ¹H - N-H | 3.5 - 4.5 (broad s) | > 9.0 (very broad s) | Strong deshielding due to N⁺ and H-bonding. |
| ¹H - C2-H₂ | ~3.0 - 3.5 (m) | ~3.5 - 4.0 (m) | Deshielding (α to N⁺). |
| ¹³C - Aromatic | 110 - 155 | 115 - 150 | Minor shifts. |
| ¹³C - C2/C7a | ~50-60 / ~130-140 | Significant downfield shift | Strong deshielding (α to N⁺). |
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts.
Conclusion
The structural elucidation of this compound is a synergistic application of multiple spectroscopic techniques. While direct experimental data for the hydrochloride salt may be sparse in the public domain, a thorough understanding of the spectroscopy of its free base, coupled with established principles of how protonation affects spectral features, allows for a confident and accurate prediction of its spectroscopic profile. This guide provides the necessary data and interpretive logic for researchers to identify and characterize this important molecule with a high degree of certainty.
References
- 1. Indole, 2-methyl-, hydrochloride [webbook.nist.gov]
- 2. Indoline | C8H9N | CID 10328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
The Multifaceted Biological Activities of 3-Methylindoline Derivatives: A Technical Guide for Drug Discovery
Abstract
The 3-methylindoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant anti-inflammatory, anticancer, and antimicrobial properties of these compounds. We delve into the underlying mechanisms of action, detailing interactions with key signaling pathways and molecular targets. Furthermore, this guide offers comprehensive, step-by-step protocols for the synthesis and biological evaluation of 3-methylindoline derivatives, empowering researchers in the pursuit of novel therapeutic agents. Visualized pathways and experimental workflows, alongside curated data summaries, are presented to facilitate a deeper understanding and accelerate drug development efforts.
Introduction: The Chemical Versatility and Biological Promise of 3-Methylindoline
3-Methylindoline, a heterocyclic aromatic organic compound, serves as a crucial building block in the synthesis of a diverse array of biologically active molecules.[1] Its rigid structure, combined with the presence of a nitrogen atom and a methyl group, provides a unique three-dimensional framework that can be strategically modified to interact with various biological targets. This inherent versatility has spurred extensive research into the pharmacological potential of 3-methylindoline derivatives, revealing a treasure trove of therapeutic possibilities.[2]
The indole nucleus, a core component of the 3-methylindoline structure, is found in numerous natural products and FDA-approved drugs, highlighting its significance in medicinal chemistry.[2] The derivatization of the 3-methylindoline core, through substitutions on the indole nitrogen, the benzene ring, or the methyl group, allows for the fine-tuning of physicochemical properties and biological activity. This guide will explore the key biological activities of these derivatives, with a focus on their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Anti-inflammatory Activity: Targeting the Mediators of Inflammation
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. 3-Methylindoline derivatives have emerged as promising candidates for the development of novel anti-inflammatory therapeutics.[3][4]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and NF-κB Signaling
A primary mechanism underlying the anti-inflammatory effects of many 3-methylindoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][6] COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever.[7] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can potentially offer anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5]
Furthermore, several indole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[10] Inhibition of NF-κB activation can therefore lead to a broad-spectrum anti-inflammatory response. The indole-hydantoin derivative, IH-1, for instance, has been shown to inhibit NF-κB activation by suppressing the phosphorylation of the p65 subunit at Ser276, thereby preventing its transactivation.[9]
Caption: Simplified signaling pathway of inflammation and points of inhibition by 3-methylindoline derivatives.
Experimental Protocols
This protocol assesses the ability of 3-methylindoline derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-Methylindoline derivatives (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the 3-methylindoline derivatives for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to all wells except the control group and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of NO inhibition relative to the LPS-treated control.
This model evaluates the in vivo anti-inflammatory activity of the derivatives by measuring their ability to reduce paw edema induced by carrageenan.[4][11]
Materials:
-
Wistar rats (180-200 g)
-
3-Methylindoline derivatives
-
Carrageenan (1% w/v in saline)
-
Pletysmometer
Procedure:
-
Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Grouping and Administration: Divide the rats into groups (n=6) and administer the 3-methylindoline derivatives or a reference drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.
-
Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a pletysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.
Data Presentation
| Derivative | In Vitro NO Inhibition (IC₅₀, µM) | In Vivo Paw Edema Inhibition (%) at 3h |
| Compound A | 12.5 | 55.2 |
| Compound B | 8.2 | 68.7 |
| Indomethacin | 5.6 | 75.4 |
Anticancer Activity: Inducing Programmed Cell Death in Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge in oncology. 3-Methylindoline derivatives have demonstrated significant potential in this arena, exhibiting cytotoxic effects against various cancer cell lines.[8][12]
Mechanism of Action: Induction of Apoptosis
A key mechanism by which many 3-methylindoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[13] Apoptosis is a tightly regulated process that plays a crucial role in tissue homeostasis and the elimination of damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation.
3-Methylindoline derivatives can trigger apoptosis through various signaling pathways. One common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 can be downregulated, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[13] Caspases are a family of proteases that execute the apoptotic program by cleaving a variety of cellular substrates.
Caption: Intrinsic apoptosis pathway induced by 3-methylindoline derivatives.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][14][15][16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
3-Methylindoline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of the 3-methylindoline derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20][21]
Materials:
-
Cancer cell line
-
3-Methylindoline derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the 3-methylindoline derivatives at their IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Data Presentation
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Apoptosis (%) |
| Compound C | MCF-7 (Breast) | 5.8 | 45.2 |
| Compound D | HCT-116 (Colon) | 3.1 | 62.5 |
| Doxorubicin | MCF-7 (Breast) | 0.5 | 78.9 |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. 3-Methylindoline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][22][23][24][25]
Mechanism of Action: Disruption of Microbial Integrity
The antimicrobial mechanisms of 3-methylindoline derivatives are diverse and can involve multiple targets. Some derivatives have been shown to disrupt the integrity of microbial cell membranes and walls, leading to leakage of cellular contents and cell death.[22][24] Others may interfere with essential metabolic pathways, such as respiratory metabolism, or inhibit key enzymes necessary for microbial survival.[13] For instance, certain indole derivatives have been found to inhibit fungal enzymes involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.[24]
Caption: Proposed antimicrobial mechanisms of action for 3-methylindoline derivatives.
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28][29]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
3-Methylindoline derivatives
-
96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the 3-methylindoline derivatives in the growth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and time for the specific microorganism.
-
Reading: Determine the MIC as the lowest concentration of the derivative that shows no visible growth.
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[26][27][30]
Procedure:
-
Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto an agar medium without the antimicrobial agent.
-
Incubation: Incubate the plates under appropriate conditions.
-
Reading: The MBC/MFC is the lowest concentration of the derivative that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation
| Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Compound E | Staphylococcus aureus | 8 | 16 |
| Compound F | Candida albicans | 16 | 32 |
| Ciprofloxacin | Staphylococcus aureus | 1 | 2 |
| Fluconazole | Candida albicans | 4 | 8 |
Synthesis of 3-Methylindoline Derivatives: A General Approach
The synthesis of 3-methylindoline derivatives often involves multi-step reaction sequences. A common and versatile method is the Fischer indole synthesis.[3] This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 3-methyl-2-phenyl-1-substituted-indole derivatives, propiophenone can be reacted with an appropriately substituted phenylhydrazine hydrochloride.[3] Subsequent N-alkylation or N-acylation can then be performed to introduce various substituents at the indole nitrogen.
Caption: General synthetic workflow for 3-methylindoline derivatives via Fischer indole synthesis.
Conclusion and Future Perspectives
3-Methylindoline derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anti-inflammatory, anticancer, and antimicrobial agents warrants further investigation and development. The ability to readily modify the 3-methylindoline scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of novel drug candidates. Future research should focus on elucidating the precise molecular mechanisms of action for different derivatives, exploring their potential in in vivo disease models, and conducting comprehensive structure-activity relationship studies to guide the design of next-generation therapeutics. The in-depth technical guidance provided herein aims to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
- 1. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
- 17. benchchem.com [benchchem.com]
- 18. nacalai.com [nacalai.com]
- 19. researchgate.net [researchgate.net]
- 20. docs.abcam.com [docs.abcam.com]
- 21. kumc.edu [kumc.edu]
- 22. Discovery of Novel Indole Derivatives Containing Imidazolidinone as Potential Antifungal Agents with Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 26. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 27. emerypharma.com [emerypharma.com]
- 28. protocols.io [protocols.io]
- 29. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to 4-Cyano-4-phenylcyclohexanone
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining the Core Intermediate
This technical guide provides a comprehensive overview of 4-Cyano-4-phenylcyclohexanone, a pivotal intermediate in synthetic organic chemistry, particularly in the field of pharmaceutical development. An initial query for CAS number 4375-15-9 revealed conflicting data, primarily pointing to 3-Methylindoline. However, the broader chemical context and majority of technical data sheets for the compound of interest, a cyanophenylcyclohexanone derivative, consistently cite CAS Number 25115-74-6 .[1][2][3][4] This guide will therefore focus exclusively on the properties, synthesis, and applications of 4-Cyano-4-phenylcyclohexanone, correctly identified by CAS 25115-74-6.
With its unique trifunctional structure—comprising a ketone, a nitrile, and a phenyl group centered on a cyclohexane ring—this molecule serves as a versatile scaffold for constructing complex molecular architectures. Its strategic importance lies in its role as a precursor to various biologically active compounds, most notably analogues of the opioid analgesic pethidine (meperidine).[5][6] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing self-validating protocols for its synthesis and analysis.
Part 1: Physicochemical and Structural Properties
4-Cyano-4-phenylcyclohexanone is a stable, white to off-white crystalline solid under standard conditions.[2] Its structural arrangement dictates its chemical reactivity and physical properties. The presence of a polar ketone and a nitrile group, contrasted with the nonpolar phenyl and cyclohexane moieties, results in slight solubility in water but good solubility in various organic solvents such as benzene, ethanol, DMSO, and chloroform.[1][7] This solubility profile is a key consideration in designing synthetic reactions and purification schemes, allowing for flexibility in solvent selection for both homogenous reaction conditions and subsequent crystallization or chromatographic purification.
The core data for this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 25115-74-6 | [1][2][3] |
| IUPAC Name | 4-oxo-1-phenylcyclohexane-1-carbonitrile | [1][2] |
| Molecular Formula | C₁₃H₁₃NO | [4] |
| Molecular Weight | 199.25 g/mol | [4] |
| Appearance | White to off-white/beige crystalline powder/solid | [1] |
| Melting Point | 105-119 °C (Range varies by purity) | [1] |
| Solubility | Slightly soluble in water; Soluble in benzene, ethanol, DMSO, chloroform | [1][7] |
| Purity (Typical) | ≥97% (by GC) | [1] |
| Shelf Life | 2 years under recommended storage conditions | |
| InChI Key | GKXOABVSZWCJJK-UHFFFAOYSA-N | [2] |
| SMILES | O=C1CCC(CC1)(C#N)C1=CC=CC=C1 | [2] |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of 4-Cyano-4-phenylcyclohexanone is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration-conjugate addition sequence. A well-established route involves the reaction of 4-phenylcyclohexanone with a cyanide source. A plausible and referenced method is adapted from procedures for similar cyanations.
Experimental Protocol: Synthesis via Nucleophilic Cyanation
This protocol describes a robust method for the laboratory-scale synthesis of 4-Cyano-4-phenylcyclohexanone.
Materials:
-
4-Phenylcyclohexanone (1 eq.)
-
Potassium cyanide (KCN) (1.5 eq.)
-
Ammonium chloride (NH₄Cl) (1.5 eq.)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl), dilute (for workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylcyclohexanone in a mixture of ethanol and water. The use of a co-solvent system is critical to ensure the solubility of both the organic starting material and the inorganic cyanide salt.
-
Reagent Addition: Add ammonium chloride followed by potassium cyanide to the stirred solution. Ammonium chloride acts as a proton source, generating HCN in situ in equilibrium, which is the active nucleophile. This is a safer and more controlled method than adding hydrocyanic acid directly.
-
Reaction Execution: Heat the mixture to a gentle reflux (approximately 60-70 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 4-phenylcyclohexanone spot indicates reaction completion.
-
Workup and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize any excess cyanide by adding a dilute solution of sodium hypochlorite (bleach) until a test with potassium iodide-starch paper is negative. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate. The organic layer contains the desired product.
-
Purification: Combine the organic extracts and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes any basic impurities, while the bicarbonate wash removes acidic byproducts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Crystallization: The crude product, typically an off-white solid, can be purified further by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol, to yield pure 4-Cyano-4-phenylcyclohexanone as a crystalline solid.
Synthetic Workflow Diagram
Caption: Synthesis of 4-Cyano-4-phenylcyclohexanone.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 4-Cyano-4-phenylcyclohexanone. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.
Predicted Spectroscopic Data
While publicly available, high-resolution annotated spectra are limited, the expected spectral characteristics can be accurately predicted based on the molecular structure. These predictions are invaluable for confirming the successful synthesis and purity of the compound.
| Technique | Expected Characteristics |
| ¹H-NMR | Phenyl Protons: Multiplet in the range of δ 7.3-7.6 ppm (5H). Cyclohexane Protons: Complex multiplets between δ 2.0-3.0 ppm (8H). Protons alpha to the ketone (C2, C6) will be the most deshielded. |
| ¹³C-NMR | Carbonyl Carbon (C=O): δ ~208 ppm (weak signal). Nitrile Carbon (C≡N): δ ~122 ppm. Quaternary Carbon (C4): δ ~45-50 ppm. Phenyl Carbons: Signals between δ 125-140 ppm. Cyclohexane Carbons: Signals between δ 30-45 ppm. |
| FT-IR (cm⁻¹) | C≡N stretch: ~2230 cm⁻¹ (sharp, medium intensity). C=O stretch: ~1715 cm⁻¹ (strong, sharp). Aromatic C-H stretch: ~3030-3080 cm⁻¹. Aliphatic C-H stretch: ~2850-2960 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 199. Key Fragments: m/z = 129 (loss of cyclohexanone fragment), m/z = 103 (phenylacetonitrile fragment), m/z = 77 (phenyl fragment). |
Protocol: Purity Determination by Gas Chromatography (GC)
Gas chromatography is the industry-standard method for determining the purity of 4-Cyano-4-phenylcyclohexanone, as indicated by supplier specifications reporting assays of >97-98%.[1]
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness). The choice of a phenyl-methylpolysiloxane phase provides good separation for aromatic compounds.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
This program ensures the elution of the target compound while separating it from lower-boiling point starting materials or higher-boiling point impurities.
-
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).
Data Analysis: Purity is determined by calculating the area percent of the main peak corresponding to 4-Cyano-4-phenylcyclohexanone relative to the total area of all peaks in the chromatogram. The retention time should be confirmed against a previously characterized reference standard.
Analytical Workflow Diagram
Caption: Analytical Workflow for Quality Control.
Part 4: Applications in Research and Drug Development
The primary and most significant application of 4-Cyano-4-phenylcyclohexanone is its use as a versatile intermediate in the synthesis of pharmaceutical compounds. Its structure is a direct precursor to the 4-cyano-4-phenylpiperidine core, which is a key structural motif in a class of potent synthetic opioids, including pethidine (meperidine) and its analogues.[5][6]
The synthetic utility stems from the ability to selectively transform the ketone functionality. For instance, reductive amination can be employed to introduce a nitrogen atom into the ring, thereby forming the piperidine core. The nitrile and phenyl groups at the C4 position are crucial for analgesic activity in the resulting opioid compounds.
General Synthetic Transformation to a Pethidine Core:
-
Reductive Amination: The ketone group of 4-Cyano-4-phenylcyclohexanone can be reacted with a primary amine (e.g., methylamine, to install the N-methyl group of pethidine) under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation). This one-pot reaction forms the N-substituted piperidine ring.
-
Nitrile Hydrolysis & Esterification: The cyano group can then be hydrolyzed under acidic or basic conditions to a carboxylic acid. Subsequent esterification (e.g., with ethanol under acidic conditions) yields the ethyl ester characteristic of pethidine.
This strategic sequence allows medicinal chemists to access a wide range of pethidine analogues by varying the N-substituent, making 4-Cyano-4-phenylcyclohexanone a valuable starting material in the discovery of novel analgesics and other central nervous system agents.
Part 5: Safety and Handling
As a chemical intermediate, 4-Cyano-4-phenylcyclohexanone must be handled with appropriate safety precautions in a laboratory or industrial setting.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid dust generation and accumulation. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible substances such as strong oxidizing agents and strong acids.[8]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately flush skin with plenty of water while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Always consult the latest Safety Data Sheet (SDS) provided by the supplier before handling this compound.
References
- 1. 4-Oxo-1-phenylcyclohexanenitrile | C13H13NO | CID 91282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-OXO-1-PHENYLCYCLOHEXANE-1-CARBONITRILE | CAS 25115-74-6 [matrix-fine-chemicals.com]
- 3. hmdb.ca [hmdb.ca]
- 4. rsc.org [rsc.org]
- 5. Pethidine intermediate A - Wikipedia [en.wikipedia.org]
- 6. Pethidine_Intermediate_A [chemeurope.com]
- 7. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Navigating the Solubility Landscape of 3-Methylindoline Hydrochloride: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylindoline hydrochloride in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, offers a qualitative solubility profile, and provides a detailed experimental protocol for precise solubility determination. This guide is intended to be a practical resource, empowering researchers to make informed decisions in their experimental designs and formulation development.
Introduction: The Significance of this compound
3-Methylindoline and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The hydrochloride salt form is often utilized to improve the stability and aqueous solubility of the parent compound. However, a thorough understanding of its solubility in organic solvents is paramount for various applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.
-
Crystallization: Developing robust crystallization processes for obtaining desired polymorphs and particle sizes.
-
Formulation Development: Designing effective drug delivery systems and formulations.
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR.
This guide will explore the factors influencing the solubility of this polar, ionic compound in a diverse range of organic media.
Theoretical Framework: Understanding the Principles of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces between the solute and solvent molecules.[2][3] For this compound, a salt, the primary interactions at play are ion-dipole forces, hydrogen bonding, and van der Waals forces.
-
Polar Protic Solvents: These solvents, such as alcohols (methanol, ethanol), possess a hydrogen atom bonded to an electronegative atom (oxygen) and can act as both hydrogen bond donors and acceptors.[2][3] They are generally effective at solvating both the cation (3-methylindolinium) and the chloride anion through ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2][3] They are effective at solvating cations through their negative dipoles but are less effective at solvating anions compared to protic solvents.
-
Nonpolar Solvents: These solvents, including hexane and toluene, have low dielectric constants and minimal dipole moments.[2] Their primary intermolecular forces are weak van der Waals forces. Consequently, they are poor solvents for ionic compounds like this compound.
The overall solubility is a result of the energetic balance between the lattice energy of the solid salt and the solvation energy of the ions in the solvent. A high solvation energy is required to overcome the strong electrostatic forces holding the crystal lattice together.
Qualitative Solubility Profile of this compound
| Solvent Class | Solvent | Dielectric Constant (approx.) | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol | 32.7 | Soluble | High polarity and hydrogen bonding capacity effectively solvate both the cation and anion. |
| Ethanol | 24.5 | Soluble | Similar to methanol, with slightly lower polarity, still a good solvent for ionic compounds. | |
| Isopropanol | 19.9 | Moderately Soluble | Lower polarity and increased steric hindrance compared to methanol and ethanol may reduce solvating power. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble | Very high polarity and ability to solvate cations effectively. |
| N,N-Dimethylformamide (DMF) | 36.7 | Soluble | High polarity makes it a good solvent for many salts. | |
| Acetonitrile | 37.5 | Slightly Soluble | While polar, its ability to solvate ions is less than DMSO or DMF. | |
| Acetone | 20.7 | Slightly Soluble | Moderate polarity; may dissolve small amounts of the salt. | |
| Nonpolar | Dichloromethane (DCM) | 9.1 | Sparingly Soluble to Insoluble | Although it has a dipole moment, its overall polarity is low, making it a poor solvent for ionic compounds. |
| Ethyl Acetate | 6.0 | Insoluble | Low polarity and inability to effectively solvate ions. | |
| Toluene | 2.4 | Insoluble | Very low polarity; unable to overcome the lattice energy of the salt. | |
| Hexane | 1.9 | Insoluble | A nonpolar alkane, completely unsuitable for dissolving ionic compounds. |
Disclaimer: This table presents predicted qualitative solubility based on theoretical principles. Actual experimental verification is crucial for any application.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method is a widely accepted technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg or better)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for experimental solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sampling and Sample Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., absorbance or peak area) versus the concentration of the standard solutions.
-
Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or molarity.
-
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[3][4] However, this relationship should be determined experimentally for each solvent-solute system.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid phase in equilibrium with the saturated solution.
-
pH of the Medium: While less relevant for non-aqueous organic solvents, any residual water or acidic/basic impurities could potentially influence the ionization state and thus the solubility of the hydrochloride salt.
Conclusion and Future Perspectives
A comprehensive understanding of the solubility of this compound is essential for its effective utilization in research and development. This guide has provided a theoretical framework, a qualitative solubility profile, and a detailed experimental protocol to aid researchers in this endeavor. While the provided qualitative data serves as a useful starting point, it is strongly recommended that experimental solubility studies be conducted for specific applications to obtain precise and reliable data. Future work could focus on generating a comprehensive quantitative solubility database for this compound in a wider range of solvents and at various temperatures, which would be an invaluable resource for the scientific community.
References
3-Methylindoline hydrochloride stability and reactivity
An In-depth Technical Guide to the Stability and Reactivity of 3-Methylindoline Hydrochloride
Introduction
3-Methylindoline, and its hydrochloride salt, are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] As a structural motif present in various biologically active molecules, a thorough understanding of its chemical behavior is paramount for researchers, scientists, and formulation experts. The stability of this compound dictates its shelf-life, storage conditions, and compatibility with excipients, while its reactivity profile governs its synthetic utility and potential degradation pathways.
This guide provides a comprehensive technical overview of the core stability and reactivity characteristics of this compound. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of its behavior, offering field-proven insights and actionable experimental protocols. The objective is to equip professionals with the knowledge to anticipate challenges, design robust experiments, and leverage the unique chemistry of this important scaffold.
Physicochemical Properties of 3-Methylindoline
A foundational understanding of the physicochemical properties of the parent compound, 3-methylindoline, is essential before exploring the behavior of its hydrochloride salt. These properties influence its solubility, handling, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N | [2][3] |
| Molecular Weight | 133.19 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | ~206.8 °C at 760 mmHg | [4] |
| Synonyms | 2,3-Dihydro-3-methyl-1H-indole, 3-Methyl Indoline | [1][4] |
Note: The hydrochloride salt will exhibit significantly different solubility (higher aqueous solubility) and melting point compared to the free base listed above.
Chemical Stability Profile
The stability of this compound is not absolute and is highly dependent on environmental conditions. Its structure, featuring a secondary amine within a partially saturated heterocyclic system, presents specific vulnerabilities. Proper handling and storage are crucial to prevent degradation.[5][6] The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and sources of ignition.[5][6]
Hydrolytic Stability (pH Influence)
While generally stable at neutral pH, 3-Methylindoline can be susceptible to degradation under strongly acidic or basic conditions, especially when heated. Under acidic conditions, the indoline ring system is largely stable, but the compound can be involved in reactions like the formation of reactive intermediates if other functional groups are present or if specific catalysts are used.[7]
Oxidative Stability
This is a critical vulnerability. this compound is incompatible with strong oxidizing agents.[5][8][9] The indoline ring is susceptible to oxidation. The secondary amine and the benzylic C-H bonds are potential sites for oxidative attack. Exposure to air and light can also promote gradual oxidation, often indicated by a change in color.[9] Metabolic studies, which mimic oxidative processes in biological systems, show that 3-methylindole can be oxidized to various products, including 3-methyloxindole and 3-hydroxy-3-methyloxindole.[10][11] These products are plausible degradants under chemical oxidative stress.
Photostability
As is common with many nitrogen-containing aromatic and heterocyclic compounds, this compound can exhibit sensitivity to light.[9] UV radiation can provide the energy to initiate free-radical reactions or promote oxidation, leading to discoloration and the formation of degradation products. Photostability testing is therefore a mandatory component of its full stability assessment.
Thermal Stability
The compound is stable under standard ambient temperatures. However, at elevated temperatures, decomposition can occur. Safety data sheets indicate that hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][8] Thermal stress can accelerate other degradation processes, such as oxidation and hydrolysis.
Potential Degradation Pathways and Reactivity
The reactivity of 3-Methylindoline is intrinsically linked to its degradation pathways. The electron-rich benzene ring and the nucleophilic nitrogen atom are the primary centers of reactivity.
Key Reactive Intermediates
Under certain conditions, particularly metabolic activation or specific chemical reactions, 3-methylindole (the deprotonated form) can form a reactive intermediate, 3-methyleneindolenine.[7] This electrophilic species is capable of reacting with various nucleophiles, including biological macromolecules like DNA, which is a key consideration in toxicological assessments.[7]
Primary Degradation Pathway: Oxidation
Based on its known incompatibilities and metabolic studies, the most probable degradation pathway in a pharmaceutical context involves oxidation.
Caption: Potential oxidative degradation pathway of 3-Methylindoline.
This pathway involves the initial oxidation at the benzylic position to form 3-methyloxindole, which can be further oxidized. These products are often observed in metabolic studies and serve as excellent markers for degradation in forced degradation studies.[11]
Synthetic Reactivity
The indoline nucleus is a versatile scaffold in organic synthesis.
-
N-Functionalization: The secondary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and arylation.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation). The substitution pattern is directed by the activating, ortho-, para-directing amino group, though steric hindrance from the five-membered ring plays a significant role.
-
C-H Activation: Modern synthetic methods enable palladium-catalyzed C-H activation strategies for the synthesis and functionalization of indoline derivatives.[12]
Experimental Protocols
To provide actionable guidance, this section details a workflow for assessing the stability of this compound.
Workflow for Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the stability-indicating nature of analytical methods.[13][14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol: Forced Degradation of 3-Methylindoline HCl
This protocol outlines typical starting conditions. The concentration of reagents and duration of stress may need to be adjusted to achieve the target degradation level.
Objective: To generate potential degradation products of 3-Methylindoline HCl and test the specificity of a stability-indicating HPLC method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or Mass Spectrometry (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 3-Methylindoline HCl at 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) with the mobile phase. This is the unstressed control.
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution and 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Heat at 60°C for 4 hours.[16]
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution and 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Keep at room temperature for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution and 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to the target concentration.
-
-
Thermal Degradation:
-
Place the solid API in an oven at 70°C for 48 hours.
-
Also, heat a solution of the API at 70°C for 24 hours.
-
Prepare samples for analysis at the target concentration.
-
-
Photolytic Degradation:
-
Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare samples for analysis at the target concentration.
-
-
Analysis:
-
Analyze all samples (including the control) using a validated stability-indicating HPLC method.[17]
-
The method should be capable of separating the parent peak from all generated degradation products. An MS detector is highly recommended for identifying the mass of the degradants.
-
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | 4-8 hours at 60°C | Potential for minor degradation. |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours at RT | Potential for minor degradation. |
| Oxidation | 3% H₂O₂ | 24 hours at RT | High likelihood of degradation. Formation of oxidized species like 3-methyloxindole is expected. |
| Thermal (Solid) | 70°C | 48 hours | Low degradation expected unless melting point is approached. |
| Thermal (Solution) | 70°C | 24 hours | May accelerate oxidative or hydrolytic degradation. |
| Photolytic | ICH Q1B | Per guideline | Potential for degradation, likely oxidative. Color change may be observed. |
Conclusion
This compound is a stable compound under controlled, ambient conditions. However, its chemical structure imparts a significant susceptibility to oxidative degradation, particularly when exposed to oxidizing agents, light, and elevated temperatures. The primary degradation pathway likely involves oxidation at the benzylic carbon to form 3-methyloxindole and other related species. Its reactivity, centered on the secondary amine and the electron-rich aromatic ring, makes it a valuable synthetic intermediate but also underscores the need for careful reaction control to avoid unwanted side products. The experimental framework provided herein offers a robust starting point for any scientist or developer seeking to rigorously characterize the stability of this molecule, ensuring the development of safe, effective, and stable pharmaceutical products.
References
- 1. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 3-Methylindoline | C9H11N | CID 524504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methylindoline | CAS 4375-15-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. 3-Methyl-1H-indole(83-34-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Metabolism of 3-methylindole by a methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ijrpp.com [ijrpp.com]
- 17. ijmr.net.in [ijmr.net.in]
The Indoline Nucleus: A Journey from Discovery to Modern Drug Development
An In-depth Technical Guide on the Discovery, History, and Synthetic Strategies of 3-Methylindoline Compounds
Foreword: The Unassuming Architect of Bioactivity
Within the vast and intricate world of heterocyclic chemistry, the indoline scaffold holds a position of quiet significance. While its aromatic counterpart, indole, often takes the spotlight in discussions of natural products and pharmaceuticals, the saturated indoline core provides a three-dimensional framework that has proven invaluable in the design of modern therapeutics. This guide delves into the history, discovery, and synthetic evolution of a key member of this family: 3-methylindoline. We will journey from the early days of indole chemistry, through the development of classical synthetic routes, to the cutting-edge methodologies that now allow for the precise and efficient construction of this versatile building block. This technical exploration is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the foundational chemistry and contemporary applications of 3-methylindoline and its derivatives.
The Genesis of a Scaffold: A Historical Perspective
The story of 3-methylindoline is intrinsically linked to the discovery and exploration of the indole nucleus. The journey began with the investigation of the vibrant dye indigo in the 19th century. In 1866, Adolf von Baeyer accomplished the reduction of oxindole to indole using zinc dust, a pivotal moment that opened the door to understanding this new class of heterocyclic compounds.[1] Shortly after, in 1883, Emil Fischer developed the eponymous Fischer indole synthesis, a robust method for creating substituted indoles from phenylhydrazines and carbonyl compounds.[2][3] This reaction remains a cornerstone of indole chemistry to this day.
The logical progression from the aromatic indole to its saturated counterpart, indoline, was a natural step in the exploration of this new chemical space. Early methods for the reduction of indoles to indolines were developed, laying the groundwork for the synthesis of a wide array of substituted indolines. While a singular, celebrated "discovery" of 3-methylindoline is not prominently documented in the annals of chemical history, its synthesis became an accessible reality through the application of established indole syntheses followed by reduction. The Fischer indole synthesis, for instance, could be employed to produce 3-methylindole, which could then be subjected to catalytic hydrogenation to yield the desired 3-methylindoline.
Charting the Synthetic Landscape: From Classical Routes to Modern Innovations
The synthesis of 3-methylindoline and its derivatives has evolved significantly over the past century. Early methods relied on a two-step approach: the formation of a substituted indole followed by its reduction. More contemporary strategies have focused on direct cyclization methods and the development of stereoselective syntheses, a critical advancement for the preparation of chiral drug candidates.
The Classical Approach: Fischer Indole Synthesis and Subsequent Reduction
The most traditional and time-honored method for preparing 3-methylindoline begins with the Fischer indole synthesis to construct the 3-methylindole precursor.[2][3] This is then followed by a reduction of the pyrrole ring.
Mechanism of the Fischer Indole Synthesis:
The reaction proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with a ketone or aldehyde (in the case of 3-methylindole, typically propanal or acetone) to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: A proton-catalyzed[1][1]-sigmatropic rearrangement (the key step) occurs, leading to the formation of a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent loss of ammonia to yield the aromatic indole ring.[2][3]
Fischer Indole Synthesis of 3-Methylindole.
Reduction to 3-Methylindoline:
Once 3-methylindole is obtained, the pyrrole ring can be selectively reduced to afford 3-methylindoline. Catalytic hydrogenation is the most common and efficient method for this transformation.
Catalytic Hydrogenation of 3-Methylindole.
Modern Synthetic Methodologies
While the classical approach is robust, modern organic synthesis has driven the development of more direct and efficient methods for constructing the indoline scaffold. These methods often offer advantages in terms of step economy, functional group tolerance, and the potential for asymmetric synthesis.
A powerful strategy for the direct synthesis of indolines involves the reductive cyclization of ortho-substituted nitroarenes. For the synthesis of 3-methylindoline, a suitable precursor would be 1-(2-nitrophenyl)propan-2-one. The reduction of the nitro group to an amine is followed by an intramolecular condensation with the ketone to form the indoline ring.
Palladium-catalyzed intramolecular C-H amination has emerged as a state-of-the-art method for the synthesis of indolines.[4] This approach involves the direct formation of a C-N bond between an amine and an unactivated C-H bond on the aromatic ring, offering a highly atom-economical route to the indoline core.
Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-methylindoline, reflecting both classical and modern approaches.
Protocol 1: Catalytic Hydrogenation of 3-Methylindole
This protocol details the reduction of commercially available or synthesized 3-methylindole to 3-methylindoline using palladium on carbon as a catalyst.
Materials:
-
3-Methylindole
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a high-pressure reaction vessel, dissolve 3-methylindole (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-methylindoline.
-
Purify the crude product by distillation or column chromatography if necessary.
Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS) of the final product, which should be consistent with the structure of 3-methylindoline.[4][5] The disappearance of the characteristic indole N-H proton signal and the appearance of aliphatic signals for the C2 and C3 protons in the ¹H NMR spectrum are key indicators of a successful reduction.
Protocol 2: Reductive Amination for Indoline Synthesis (General Procedure)
This protocol provides a general framework for the synthesis of indolines via reductive amination, which can be adapted for the synthesis of 3-methylindoline from an appropriate precursor.
Materials:
-
ortho-Substituted aniline or nitroarene precursor
-
Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride, or catalytic hydrogenation)
-
Acid catalyst (for imine formation, e.g., acetic acid)
-
Solvent (e.g., Methanol, Ethanol)
Procedure:
-
Dissolve the aniline or nitroarene precursor (1.0 eq) in a suitable solvent.
-
If starting from a nitroarene, first perform a reduction to the corresponding aniline (e.g., using SnCl₂/HCl or catalytic hydrogenation).
-
To the aniline, add the appropriate ketone or aldehyde (1.0-1.2 eq) and a catalytic amount of acid.
-
Stir the mixture at room temperature or with gentle heating to facilitate imine formation.
-
Once imine formation is complete (monitor by TLC or NMR), add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Continue stirring until the reduction is complete.
-
Quench the reaction carefully with water or a suitable aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography.
Causality in Experimental Choices: The choice of reducing agent is critical. Sodium cyanoborohydride is often preferred for one-pot reductive aminations as it is less reactive towards carbonyls than imines. For a two-step process, the more reactive sodium borohydride can be used after imine formation is complete.
The 3-Methylindoline Scaffold in Drug Discovery and Development
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules and approved drugs.[6] The introduction of a methyl group at the 3-position can significantly influence the pharmacological properties of the molecule by altering its lipophilicity, metabolic stability, and steric interactions with its biological target.
Pharmacological Significance:
The 3-methylindoline core can be found in compounds with diverse pharmacological activities, including:
-
Anticancer Agents: The rigid, three-dimensional structure of the indoline nucleus makes it an excellent scaffold for the design of kinase inhibitors and other anticancer drugs.
-
Central Nervous System (CNS) Agents: The lipophilic nature of the indoline ring allows for good blood-brain barrier penetration, making it a valuable component in the design of drugs targeting CNS disorders.
-
Antimicrobial Agents: Indoline derivatives have shown promise as antibacterial and antifungal agents.
Table 1: Representative Examples of Indoline-Containing Bioactive Molecules
| Compound Class | Pharmacological Activity | Key Structural Features |
| Pyrroloindoline Alkaloids | Anticholinesterase, Anticancer | Fused heterocyclic ring system |
| Spirooxindoles | Anticancer, Antiviral | Spirocyclic junction at the 3-position |
| Substituted Indolines | Various (e.g., Kinase inhibition) | Diverse substitution patterns on the aromatic ring and nitrogen |
Conclusion and Future Perspectives
The journey of 3-methylindoline from a derivative of a historically significant dye to a valuable building block in modern drug discovery highlights the enduring importance of fundamental heterocyclic chemistry. The evolution of synthetic methods, from the classical Fischer indole synthesis followed by reduction to sophisticated transition metal-catalyzed reactions, has provided chemists with a powerful toolkit for the construction of this versatile scaffold. As our understanding of the intricate interactions between small molecules and biological targets continues to grow, the 3-methylindoline core is poised to play an even more prominent role in the development of next-generation therapeutics. The ongoing pursuit of novel, efficient, and stereoselective synthetic methodologies will undoubtedly unlock new avenues for the exploration of the chemical space around this unassuming yet powerful architect of bioactivity.
References
- 1. Mechanism of the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]
- 6. Indole synthesis [organic-chemistry.org]
Introduction: The Rationale for a Computational Approach
An In-depth Technical Guide to the Theoretical and Computational Study of 3-Methylindoline Hydrochloride
This guide provides a comprehensive framework for the theoretical investigation of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. As a derivative of the indoline scaffold, which is a core motif in numerous indole alkaloids and pharmaceuticals, understanding its structural, electronic, and interactive properties at a molecular level is paramount for rational drug design and development.[1] This document eschews a rigid template, instead adopting a structure that logically progresses from fundamental principles to advanced computational applications, offering both theoretical grounding and actionable protocols for researchers.
This compound is an organic compound featuring a bicyclic indoline structure with a methyl group at the third position.[2] The indoline ring system is a foundational element in a vast array of pharmacologically active molecules.[3] Theoretical and computational studies provide a powerful, non-destructive lens to probe molecular characteristics that are often difficult or costly to measure experimentally.[4] By leveraging computational chemistry, we can predict geometries, simulate spectroscopic signatures, understand reactivity, and model interactions with biological macromolecules, thereby accelerating the discovery process.[5][6] This guide focuses on a multi-faceted computational workflow, primarily employing Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Dynamics (MD) simulations to build a holistic molecular profile of this compound.
Molecular Structure and Stereochemistry
The core of the molecule is a 2,3-dihydro-1H-indole ring. The presence of a methyl group at the C3 position introduces a chiral center, meaning 3-Methylindoline exists as a pair of enantiomers (R and S). The hydrochloride salt form implies the protonation of the most basic site, typically the nitrogen atom of the indoline ring, which significantly influences its solubility, stability, and intermolecular interactions.
A crucial first step in any theoretical study is to establish the ground-state geometry of the molecule. This is not merely a procedural step; the optimized geometry is the foundation upon which all subsequent electronic property calculations are built. An inaccurate structure will yield erroneous predictions for spectra, reactivity, and binding affinity.
Pillar 1: Density Functional Theory (DFT) for Foundational Analysis
DFT has become the workhorse of modern computational chemistry for its remarkable balance of accuracy and computational cost.[7] It is particularly well-suited for studying organic molecules like 3-Methylindoline.
Causality Behind Method Selection:
-
Functional: The B3LYP hybrid functional is chosen for its proven track record in providing reliable geometries and electronic properties for a wide range of organic systems.[7][8]
-
Basis Set: The 6-311++G(d,p) basis set is employed. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are critical for accurately describing non-covalent interactions and the electronic cloud of the anionic chloride counter-ion. The '(d,p)' polarization functions allow for greater flexibility in describing bond shapes and are essential for accurate results.
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol establishes a self-validating system: the frequency calculation confirms that the optimized structure is a true energy minimum.
-
Input Structure Generation: Build the 3D structure of both (R)- and (S)-3-Methylindoline hydrochloride using molecular modeling software (e.g., Avogadro, GaussView). Ensure the nitrogen is protonated and a chloride ion is present.
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Keywords: Opt Freq B3LYP/6-311++G(d,p). The Opt keyword requests a geometry optimization, while Freq requests a subsequent frequency calculation.
-
Solvation Model (Optional but Recommended): To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) can be added (e.g., SCRF=(PCM, Solvent=Water)).
-
-
Execution and Validation: Run the calculation. Upon completion, verify the following:
-
Convergence: Ensure the optimization has converged based on the software's criteria.
-
Vibrational Frequencies: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, not a stable ground-state structure.
-
The output provides the optimized Cartesian coordinates, thermodynamic data (enthalpy, Gibbs free energy), and the vibrational modes for IR/Raman analysis.
Caption: Workflow for obtaining a validated ground-state molecular structure.
Pillar 2: Theoretical Spectroscopic Characterization
Computational spectroscopy allows for the direct comparison of theoretical data with experimental results, aiding in spectral assignment and structural confirmation.
Vibrational Spectroscopy (IR & Raman)
The harmonic frequencies calculated in Protocol 1 correspond to the vibrational modes of the molecule. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and systematic errors.[8][9] This allows for a robust assignment of experimental IR and Raman spectra.
NMR Spectroscopy
Predicting NMR spectra is crucial for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is the standard for calculating isotropic chemical shifts.[8]
Protocol 2: NMR Chemical Shift Calculation
-
Input: Use the validated, optimized geometry from Protocol 1.
-
Calculation Setup:
-
Software: Gaussian or equivalent.
-
Keywords: NMR=GIAO B3LYP/6-311++G(d,p). An implicit solvent model is highly recommended for accuracy.
-
Reference: Include Tetramethylsilane (TMS) and calculate its chemical shifts at the same level of theory.
-
-
Analysis:
-
Calculate the predicted chemical shifts for ¹H and ¹³C nuclei by subtracting the calculated isotropic value of your sample from the calculated isotropic value of the TMS reference.
-
Compare the predicted shifts with experimental data.
-
Electronic Spectroscopy (UV-Vis)
Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.[10]
Protocol 3: TD-DFT for UV-Vis Spectrum Simulation
-
Input: Use the validated, optimized geometry from Protocol 1.
-
Calculation Setup:
-
Software: Gaussian or equivalent.
-
Keywords: TD=(NStates=10, Root=1) B3LYP/6-311++G(d,p). This requests the calculation of the first 10 excited states.
-
Solvent Model: Use of an implicit solvent model is critical as electronic transitions are highly sensitive to the solvent environment.
-
-
Analysis: The output will list the excitation wavelengths (in nm), energies (in eV), and oscillator strengths (f). Peaks with high oscillator strengths correspond to the most intense absorptions in the experimental spectrum.
| Property | Computational Method | Key Output | Application |
| Geometry | DFT Optimization | Optimized Coordinates | Foundation for all other calculations |
| IR/Raman | DFT Frequency | Vibrational Frequencies, Intensities | Spectrum assignment, functional group ID |
| NMR Shifts | GIAO-DFT | Isotropic Shielding Values | ¹H and ¹³C spectrum prediction |
| UV-Vis | TD-DFT | Excitation Wavelengths (λ), Oscillator Strengths (f) | Electronic spectrum prediction |
| Table 1: Summary of computational methods for spectroscopic analysis. |
Pillar 3: Molecular Interactions and Dynamics
For drug development professionals, understanding how a molecule behaves in a biological environment and interacts with a target is the ultimate goal.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for visualizing charge distribution and predicting sites for electrophilic and nucleophilic attack.[9] Red regions indicate negative potential (electron-rich, nucleophilic) while blue regions indicate positive potential (electron-poor, electrophilic). For this compound, a strong positive potential is expected around the protonated nitrogen, indicating a site for hydrogen bond donation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is a foundational technique in structure-based drug design.
Protocol 4: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and co-ligands.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound (Protocol 1).
-
Assign partial charges using a suitable force field.
-
-
Docking Simulation:
-
Define the binding site (the "grid box") on the receptor.
-
Use docking software (e.g., AutoDock, Glide, GOLD) to sample multiple conformations and orientations of the ligand within the binding site.
-
The software will score the poses based on a scoring function that estimates binding affinity.
-
-
Analysis:
-
Analyze the top-scoring poses.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the binding pocket.
-
Caption: A conceptual pipeline from structure preparation to interaction stability analysis.
Molecular Dynamics (MD) Simulations
While docking provides a static snapshot of binding, MD simulations offer a dynamic view.[11] An MD simulation of the protein-ligand complex (from the best docking pose) solvated in a water box can assess the stability of the binding pose over time (nanoseconds to microseconds). Key analyses include:
-
Root Mean Square Deviation (RMSD): To check the stability of the ligand in the binding pocket.
-
Hydrogen Bond Analysis: To see if key hydrogen bonds predicted by docking are maintained over time.
This provides a higher level of confidence in the predicted binding mode and is a critical step in validating potential drug candidates.[11]
Conclusion and Future Directions
The theoretical framework outlined in this guide provides a robust, multi-pillar approach to characterizing this compound. By integrating DFT, TD-DFT, and molecular interaction studies, researchers can gain deep insights into its structure, spectroscopy, and biological potential. This in-silico analysis serves as a powerful predictive tool that can guide experimental efforts, saving significant time and resources in the drug development pipeline. Future studies could expand on this framework by exploring its reactivity in simulated chemical reactions, calculating its pKa, or investigating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties through more advanced computational models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 3. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lehigh.edu [lehigh.edu]
- 5. sciencedaily.com [sciencedaily.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
The Versatile Building Block: A Guide to 3-Methylindoline Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Indoline Core
The indoline scaffold is a privileged motif in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials. Among the various derivatives of this heterocyclic system, 3-methylindoline hydrochloride stands out as a versatile and valuable building block. Its strategic methylation at the C3 position and the presence of the hydrochloride salt offer unique advantages in terms of stability, handling, and reactivity. This guide provides an in-depth exploration of this compound's applications in organic synthesis, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
The hydrochloride salt form of 3-methylindoline offers several practical benefits over its free base counterpart. It is typically a stable, crystalline solid, which simplifies handling, storage, and accurate weighing.[1][2] Furthermore, the salt form enhances stability by preventing oxidation of the amine, a common issue with free amines which can lead to the formation of impurities.[3] In many synthetic procedures, the free amine can be generated in situ by the addition of a base, providing a clean and efficient way to utilize this building block.
Core Applications: A Gateway to Molecular Diversity
This compound serves as a key starting material for the synthesis of a wide array of complex molecules. Its utility is particularly pronounced in the construction of substituted indoles and in the assembly of fused heterocyclic systems.
The Pictet-Spengler Reaction: Constructing Tetrahydro-β-carbolines
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core structure in many biologically active alkaloids.[4][5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. 3-Methylindoline, being a β-arylethylamine, is an excellent substrate for this transformation. The hydrochloride salt can be conveniently used, with the free amine being liberated in the reaction mixture.
Conceptual Workflow for the Pictet-Spengler Reaction
Caption: Workflow of the Pictet-Spengler reaction starting with this compound.
N-Functionalization: Expanding Molecular Complexity
The nitrogen atom of the indoline ring provides a convenient handle for introducing a variety of substituents, thereby modulating the steric and electronic properties of the molecule. N-acylation and N-alkylation are fundamental transformations that unlock a vast chemical space for drug discovery and materials science.
N-Acylation: The reaction of 3-methylindoline with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base, readily affords the corresponding N-acylindolines. These amides are important intermediates and are found in a range of bioactive compounds.[6][7][8]
N-Alkylation: The introduction of alkyl groups on the indoline nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically require a base to deprotonate the indoline nitrogen, and the choice of base and solvent can significantly influence the reaction outcome.
Detailed Experimental Protocols
Protocol 1: N-Acylation of 3-Methylindoline with Benzoyl Chloride
This protocol details the synthesis of 1-benzoyl-3-methylindoline, a representative N-acylation reaction. The hydrochloride salt is neutralized in situ with a tertiary amine base.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred solution. The triethylamine serves to neutralize the hydrochloride and the HCl generated during the acylation.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Representative Yields for N-Acylation
| Acylating Agent | Base | Solvent | Yield (%) |
| Benzoyl chloride | Triethylamine | DCM | >90 |
| Acetyl chloride | Pyridine | THF | >85 |
| Propionyl chloride | DIEA | CH₂Cl₂ | >88 |
Logical Workflow for N-Acylation
Caption: Step-by-step workflow for the N-acylation of this compound.
Protocol 2: Adapted Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
This protocol is an adaptation for the synthesis of a 1-substituted tetrahydro-β-carboline from this compound and an aldehyde. The reaction is acid-catalyzed, and the hydrochloride salt of the starting material can contribute to the acidic environment.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., toluene or dichloromethane)
-
Acid catalyst (e.g., trifluoroacetic acid - TFA, optional, depending on the reactivity of the aldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in the chosen solvent.
-
Add the aldehyde (1.1 eq) to the suspension.
-
If required, add a catalytic amount of a strong acid like TFA (0.1 eq). For highly reactive aldehydes, the acidity from the hydrochloride salt may be sufficient.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, proceed with a standard workup.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution to neutralize the acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired tetrahydro-β-carboline.
Data Presentation: Representative Yields for Pictet-Spengler Reaction
| Aldehyde | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | TFA | Toluene | 70-85 |
| 4-Nitrobenzaldehyde | HCl (from starting material) | DCM | 75-90 |
| Isovaleraldehyde | TFA | Toluene | 65-80 |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed or in contact with skin and causes serious eye irritation. Work in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion: A Cornerstone for Innovation
This compound is a readily accessible and highly versatile building block that provides a reliable entry point to a diverse range of complex molecular architectures. Its stability as a hydrochloride salt, combined with its reactivity in key synthetic transformations like the Pictet-Spengler reaction and N-functionalization, makes it an invaluable tool for researchers in drug discovery and materials science. By understanding the principles and protocols outlined in this guide, scientists can effectively harness the synthetic potential of this compound to drive innovation in their respective fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis of tetrahydro-beta-carbolines and tetrahydroisoquinolines by stereoselective intramolecular N-carbamyliminium Pictet-Spengler reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Methylindole via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a versatile and powerful method for constructing the indole nucleus.[1] This bicyclic aromatic heterocycle is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active compounds.[2] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone.[3]
This guide provides a detailed exploration of the Fischer indole synthesis with a specific focus on the preparation of 3-methylindole, a compound of significant interest in the fragrance industry and as a synthetic intermediate. We will also clarify the distinction between 3-methylindole and its saturated analog, 3-methylindoline, and the role of hydrochloride salts in this chemistry.
The Role of 3-Methylindoline Hydrochloride: A Clarification
It is important to distinguish between the target molecule, 3-methylindole, and its reduced form, 3-methylindoline. 3-Methylindoline is a saturated heterocyclic compound where the double bond in the five-membered ring of indole is absent. While indoles can be reduced to indolines, this compound is not a direct precursor in the Fischer indole synthesis for creating the aromatic indole ring. The hydrochloride salt of an arylhydrazine, such as phenylhydrazine hydrochloride, is, however, a common and stable starting material for the Fischer indole synthesis.[2] This guide will focus on the synthesis of 3-methylindole using phenylhydrazine and propionaldehyde.
The Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a series of well-established steps under acidic conditions. The generally accepted mechanism is as follows:
-
Phenylhydrazone Formation: The reaction is initiated by the condensation of a phenylhydrazine with an aldehyde or ketone (in this case, propionaldehyde) to form a phenylhydrazone. This reaction is typically reversible and acid-catalyzed.
-
Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: A key step in the synthesis is the acid-catalyzed[4][4]-sigmatropic rearrangement of the protonated enamine. This concerted pericyclic reaction results in the formation of a di-imine intermediate and the creation of a new carbon-carbon bond.
-
Cyclization and Aromatization: The di-imine intermediate undergoes cyclization to form a five-membered ring. Subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring, yields the final product.[1]
The overall mechanistic pathway is illustrated in the diagram below:
Caption: Mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: Synthesis of 3-Methylindole
This protocol describes a representative procedure for the synthesis of 3-methylindole from phenylhydrazine and propionaldehyde.
Materials:
-
Phenylhydrazine
-
Propionaldehyde
-
Zinc chloride (ZnCl₂) or other suitable acid catalyst (e.g., sulfuric acid, polyphosphoric acid)[4]
-
Solvent (e.g., ethanol, acetic acid, or an ionic liquid like [EMIM][BF₄])[5]
-
Sodium hydroxide (NaOH) solution for neutralization
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate for drying
-
Silica gel for column chromatography
Procedure:
-
Phenylhydrazone Formation (in situ):
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (1.0 eq.) in the chosen solvent.
-
Slowly add propionaldehyde (1.0-1.2 eq.) to the solution. The formation of the phenylhydrazone may be exothermic.
-
-
Indolization:
-
To the mixture, add the acid catalyst (e.g., a stoichiometric amount of ZnCl₂).[5]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the catalyst and temperature.[4][5]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If an acidic catalyst was used, carefully neutralize the mixture with a base (e.g., 1 M NaOH solution).
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude 3-methylindole by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Caption: General workflow for the synthesis of 3-methylindole.
Key Reaction Parameters
The success of the Fischer indole synthesis is highly dependent on the choice of catalyst, solvent, and reaction temperature. The following table summarizes common conditions.
| Parameter | Common Choices | Notes |
| Catalyst | Brønsted Acids: HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH).[1] Lewis Acids: ZnCl₂, BF₃, AlCl₃, FeCl₃.[3] | The choice of catalyst can influence reaction rate and selectivity. Lewis acids are often effective at lower temperatures. |
| Solvent | Acetic acid, ethanol, toluene, ionic liquids (e.g., [EMIM][BF₄]).[2][5] | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetic acid can also act as a catalyst. |
| Temperature | Room temperature to high temperatures (e.g., 200 °C).[3][5] | Higher temperatures generally accelerate the reaction but can also lead to side products. |
| Reactants | Phenylhydrazine or its hydrochloride salt and an aldehyde or ketone. | For 3-methylindole, propionaldehyde is the required carbonyl compound.[6] |
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield: Incomplete reaction may be due to insufficient heating or an inappropriate catalyst. Decomposition of starting materials or products can occur at excessively high temperatures.
-
Formation of Side Products: The use of unsymmetrical ketones can lead to the formation of regioisomers. Careful selection of the starting materials is crucial for regioselectivity.
-
Difficult Purification: The crude product may contain unreacted starting materials or polymeric byproducts. Purification by column chromatography is often necessary.
Safety Precautions:
-
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Strong acids and Lewis acids are corrosive and should be handled with care.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The Fischer indole synthesis is a robust and historically significant method for the preparation of indoles. The synthesis of 3-methylindole from phenylhydrazine and propionaldehyde is a classic example of this powerful reaction. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently synthesize this important compound for a variety of applications in research and development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]
Application and Protocol Guide for the Quantification of 3-Methylindoline Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of analytical methodologies for the precise and accurate quantification of 3-Methylindoline hydrochloride. The protocols detailed herein are designed to be robust and adhere to the principles of scientific integrity, ensuring self-validating systems for reliable results. This document offers in-depth, step-by-step experimental workflows for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques, including a stability-indicating HPLC method. Method validation parameters, sample preparation protocols for solid dosage forms, and forced degradation studies are also thoroughly discussed.
Introduction to this compound
This compound is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are paramount in pharmaceutical development and quality control.
This application note details validated analytical procedures for the determination of this compound, focusing on providing scientifically sound and practical guidance for researchers and analysts.
Physicochemical Properties of 3-Methylindoline
A thorough understanding of the physicochemical properties of 3-Methylindoline is essential for analytical method development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁N | [2] |
| Molecular Weight | 133.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Moderately soluble in organic solvents. | [1] |
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of pharmaceutical compounds. The method described below is a stability-indicating assay, capable of separating 3-Methylindoline from its potential degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ buffer (pH adjusted to 3.0 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Causality behind Experimental Choices: The C18 column is selected for its hydrophobicity, which provides good retention and separation for the moderately polar 3-Methylindoline. The mobile phase composition of acetonitrile and a phosphate buffer is chosen to achieve optimal resolution and peak shape. A pH of 3.0 ensures that the amine group of 3-Methylindoline is protonated, leading to better interaction with the stationary phase and improved peak symmetry. A detection wavelength of 280 nm is selected based on the UV absorbance spectrum of indole derivatives.[3][4]
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
Sample Preparation from Tablets:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of 3-Methylindoline.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
A linear relationship should be established between the analyte concentration and the detector response.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 10 - 150 | ≥ 0.999 |
The precision of the method is evaluated by repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | % RSD |
| Repeatability (n=6) | ≤ 2.0% |
| Intermediate Precision (n=6) | ≤ 2.0% |
Accuracy is determined by spiking a placebo with known amounts of this compound at different concentration levels.
| Spiking Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
| Parameter | Value |
| LOD | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | Based on Signal-to-Noise ratio of 10:1 |
The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant change in system suitability |
| Mobile Phase Composition (± 2%) | No significant change in system suitability |
| Column Temperature (± 2°C) | No significant change in system suitability |
Stability-Indicating Assay: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6][7][8][9][10]
-
Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
After each stress condition, the samples are diluted with the mobile phase to the target concentration and analyzed by the developed HPLC method. The chromatograms should show adequate separation of the parent drug from any degradation products.
Gas Chromatography (GC) Method
Gas chromatography is a suitable alternative for the quantification of 3-Methylindoline, particularly for assessing volatile impurities.
Chromatographic Conditions
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature (FID) | 280°C |
| Oven Temperature Program | Initial 100°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Injection Volume | 1 µL (splitless) |
Causality behind Experimental Choices: A DB-5 column is a good general-purpose column with a stationary phase that provides efficient separation for a wide range of compounds, including indole derivatives. Helium is used as the carrier gas due to its inertness and efficiency. A flame ionization detector (FID) is chosen for its high sensitivity to organic compounds.
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add 50 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Safety Precautions
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11][12][13] Avoid inhalation of dust and contact with skin and eyes.
References
- 1. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 2. 3-Methylindoline - CAS - 4375-15-9 | Axios Research [axios-research.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW | Semantic Scholar [semanticscholar.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. ijcmas.com [ijcmas.com]
- 8. labsolu.ca [labsolu.ca]
- 9. scispace.com [scispace.com]
- 10. Journal of Pharmaceutical and Biomedical Analysis - Mendeley Data [data.mendeley.com]
- 11. academic.oup.com [academic.oup.com]
- 12. akjournals.com [akjournals.com]
- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the synthesis of substituted indolines from 3-Methylindoline HCl
Application Note & Protocol Guide
Topic: Versatile Synthetic Pathways for the Functionalization of 3-Methylindoline
Audience: Researchers, scientists, and drug development professionals.
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. 3-Methylindoline serves as a versatile and readily available starting material for creating diverse libraries of substituted indolines. This guide provides a comprehensive overview of key synthetic strategies for the functionalization of 3-Methylindoline, focusing on N-alkylation, N-acylation, and electrophilic aromatic substitution. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying chemical principles, justify methodological choices, and provide practical, field-tested insights to ensure reproducible and successful outcomes.
Introduction: The Strategic Importance of the Indoline Core
Substituted indolines are three-dimensional bioisosteres of indoles that offer improved pharmacokinetic properties, such as enhanced solubility and metabolic stability. Their rigid, saturated heterocyclic structure is a cornerstone in the design of novel therapeutics. The strategic derivatization of the indoline core allows for the precise modulation of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This document focuses on 3-Methylindoline Hydrochloride as a strategic starting point. The hydrochloride salt ensures greater stability and ease of handling compared to the free base. However, the initial deprotonation of the amine is a critical first step in many functionalization reactions, a practical consideration that will be addressed in the protocols herein. We will explore three primary avenues for derivatization: modification at the nitrogen (N-1), substitution on the aromatic ring, and advanced cross-coupling methods.
Overview of Synthetic Strategies
The functionalization of 3-Methylindoline can be systematically approached by targeting distinct reactive sites on the molecule. The following diagram illustrates the primary pathways detailed in this guide.
Caption: Key synthetic pathways originating from 3-Methylindoline.
Protocol I: N-Functionalization of 3-Methylindoline
The nitrogen atom of the indoline ring is a nucleophilic center, making it the most common site for initial functionalization. N-alkylation and N-acylation introduce substituents that can profoundly influence the molecule's biological activity and physical properties.
N-Alkylation
N-alkylation introduces alkyl groups onto the indoline nitrogen via a nucleophilic substitution reaction. The choice of base and solvent is critical for achieving high yields and avoiding side reactions.
Mechanistic Insight: The reaction proceeds via an SN2 mechanism. The indoline nitrogen, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide. A base is required to deprotonate the nitrogen, either prior to or during the reaction, to enhance its nucleophilicity and neutralize the resulting H-X acid.
Experimental Protocol: Synthesis of 1-Benzyl-3-methylindoline
The following diagram outlines the typical laboratory workflow for an N-alkylation reaction.
Caption: Workflow for a typical N-alkylation procedure.
Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Methylindoline HCl (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous acetonitrile (MeCN, approx. 0.2 M).
-
Scientist's Note: Potassium carbonate is a moderately strong base, sufficient for this reaction, and is easily removed by filtration.[1] Using a stronger base like sodium hydride (NaH) in a solvent like DMF may be necessary for less reactive alkylating agents but requires more stringent anhydrous conditions.[2]
-
-
Neutralization: Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt to the free base.
-
Addition of Alkylating Agent: Add the alkylating agent, such as benzyl bromide (1.1 eq), dropwise to the stirring suspension.
-
Safety Precaution: Alkyl halides are often lachrymatory and toxic. This step must be performed in a well-ventilated chemical fume hood.[3]
-
-
Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (EtOAc) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated indoline.[4]
| Reagent Type | Examples | Key Considerations |
| Base | K₂CO₃, Cs₂CO₃, NaH, Triethylamine (TEA) | Choice depends on alkyl halide reactivity and substrate tolerance. NaH is very strong and requires an aprotic solvent. |
| Solvent | Acetonitrile (MeCN), DMF, THF, Toluene | Must be inert to the reaction conditions. DMF and MeCN are common polar aprotic solvents for SN2 reactions.[5] |
| Alkylating Agent | Alkyl iodides, bromides, chlorides, tosylates | Reactivity order: R-I > R-Br > R-Cl. Tosylates are also excellent leaving groups. |
Table 1. Common Reagents for N-Alkylation of Indolines.
N-Acylation
N-acylation installs an acyl group (R-C=O) on the indoline nitrogen, forming a stable amide. This is a robust reaction, often proceeding quickly under mild conditions.
Mechanistic Insight: This is a nucleophilic acyl substitution. The indoline nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl or carboxylic acid byproduct. Recent methods have also demonstrated the effective use of thioesters as the acyl source.[6][7]
Experimental Protocol: Synthesis of 1-Acetyl-3-methylindoline
-
Reagent Preparation: Dissolve 3-Methylindoline HCl (1.0 eq) in dichloromethane (DCM, approx. 0.3 M) in a round-bottom flask with a magnetic stir bar. Add triethylamine (TEA, 2.5 eq) and stir for 15 minutes at room temperature.
-
Scientist's Note: Triethylamine acts as both the neutralizing agent for the HCl salt and the scavenger for the HCl generated during the acylation.
-
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetyl chloride (1.1 eq) dropwise. A white precipitate of triethylamine hydrochloride will form immediately.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Workup and Purification: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-acylated product, which is often pure enough for subsequent steps or can be further purified by chromatography.
Protocol II: Electrophilic Aromatic Substitution (EAS)
Functionalizing the benzene ring of the indoline core allows for the introduction of substituents that modulate electronic properties and provide handles for further reactions (e.g., cross-coupling).
Mechanistic & Regiochemical Insight: The indoline nitrogen is a powerful electron-donating group, making the aromatic ring highly activated towards electrophilic attack. It is a strong ortho, para-director.[8] Therefore, electrophiles will preferentially add to the C5 and C7 positions. The C3-methyl group has a minor electronic effect but can provide some steric hindrance, potentially favoring substitution at the less hindered C5 position. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate (a Wheland intermediate).[9]
Caption: Simplified mechanism for Electrophilic Aromatic Substitution on the indoline ring.
Experimental Protocol: C5-Bromination of 1-Acetyl-3-methylindoline
-
Protection: It is often advantageous to first protect the nitrogen with an electron-withdrawing group (e.g., acetyl) to moderate its reactivity and prevent side reactions. Prepare 1-Acetyl-3-methylindoline as described in Protocol 3.2.
-
Reagent Preparation: Dissolve 1-Acetyl-3-methylindoline (1.0 eq) in a suitable solvent like DCM or acetic acid in a flask protected from light.
-
Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes.
-
Scientist's Note: NBS is a mild and convenient source of electrophilic bromine, avoiding the use of hazardous liquid Br₂. The reaction is often rapid.
-
-
Reaction: Stir the mixture at 0°C to room temperature for 1-3 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with aqueous sodium thiosulfate solution to destroy any excess bromine. Extract the product with DCM, wash with sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography or recrystallization to obtain the C5-bromo derivative.
Advanced Methods: Palladium-Catalyzed Cross-Coupling
For more complex molecular architectures, modern cross-coupling reactions are indispensable. The bromo- or iodo-substituted indolines synthesized via EAS serve as excellent precursors for reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. These methods allow for the formation of C-C, C-N, and C-O bonds, dramatically expanding the accessible chemical space.[10][11][12] The development of palladium-catalyzed C-H activation has even enabled the direct functionalization of the indoline core without prior halogenation, representing a highly atom-economical approach.[13][14]
General Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Yield (N-Alkylation) | Insufficiently strong base; Poor leaving group. | Switch to a stronger base (e.g., NaH). Use an alkyl iodide instead of a bromide or chloride. Ensure anhydrous conditions. |
| No Reaction (EAS) | Deactivated ring; Insufficiently strong electrophile. | Ensure the N-protecting group is not overly deactivating. Use a stronger Lewis acid catalyst if applicable (e.g., for Friedel-Crafts reactions).[15] |
| Multiple Products | Over-alkylation (di-alkylation); Isomeric products (EAS). | Use a slight excess of indoline relative to the alkylating agent. In EAS, improve control over reaction conditions (temp, time) to enhance regioselectivity. |
| Difficult Purification | Products and starting materials have similar polarity. | Adjust the protecting group to alter polarity. Consider derivatization to a more easily separable compound, followed by deprotection.[16] |
Table 2. Troubleshooting Guide for Indoline Synthesis.
Safety and Handling
All experimental work should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Methylindoline HCl: May cause skin and serious eye irritation. Avoid inhalation of dust.[17][18]
-
Alkylating Agents (e.g., Benzyl Bromide): Are often toxic, corrosive, and lachrymatory. Handle with extreme care.
-
Acylating Agents (e.g., Acetyl Chloride): Are corrosive and react violently with water. Handle under anhydrous conditions.
-
Solvents (DCM, MeCN, DMF): Are volatile and have associated health risks. Minimize exposure and handle in a fume hood.[19]
-
Bases (NaH, TEA): Sodium hydride is highly flammable and reacts violently with water. Triethylamine is flammable and corrosive.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[20]
Conclusion
3-Methylindoline HCl is a powerful and cost-effective building block for the synthesis of diverse substituted indolines. By mastering the fundamental reactions of N-alkylation, N-acylation, and electrophilic aromatic substitution, researchers can efficiently generate novel compounds for screening in drug discovery and materials science. The protocols and insights provided in this guide serve as a validated foundation for the rational design and synthesis of next-generation indoline derivatives.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fishersci.com [fishersci.com]
- 18. biosynth.com [biosynth.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Robust GC-MS Protocol for the Analysis of 3-Methylindoline Hydrochloride Reaction Products
An in-depth guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-Methylindoline hydrochloride and its potential reaction products, designed for researchers, scientists, and professionals in drug development.
Introduction
3-Methylindoline is a nitrogen-containing heterocyclic compound that serves as a valuable structural motif and intermediate in organic synthesis and pharmaceutical development.[1] It is often handled and stored as a hydrochloride salt to improve its stability and solubility in polar solvents. However, the analysis of this salt form and its reaction mixtures presents a significant challenge for Gas Chromatography-Mass Spectrometry (GC-MS), a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds.[2] The salt's non-volatile nature prevents its direct analysis, necessitating a carefully designed sample preparation workflow to ensure accurate and reproducible results.[3]
This application note provides a comprehensive, field-proven protocol for the GC-MS analysis of this compound. It details the critical sample preparation steps required to convert the analyte into a GC-amenable form, optimized instrument parameters, and a guide to interpreting the resulting mass spectral data for the parent compound and its potential reaction byproducts. The methodologies herein are designed to provide a self-validating system, ensuring high scientific integrity for researchers in quality control, process chemistry, and drug discovery.
The Foundational Challenge: Volatility and Thermal Stability
Direct injection of this compound into a GC-MS system is not feasible. The high temperatures of the GC inlet (typically >250 °C) would not volatilize the salt but would instead cause it to decompose, leading to inaccurate results and potential contamination of the instrument.[3] The core of the analytical challenge is to liberate the free, unionized 3-methylindoline, which is significantly more volatile and thermally stable.
This is achieved by neutralizing the hydrochloride salt to its "free base" form. This fundamental chemical principle is the cornerstone of the entire sample preparation process. Furthermore, related compounds within a reaction mixture, particularly polar or thermally labile species, may require chemical modification through derivatization to enhance their amenability to GC analysis.[4][5]
Potential Reaction Products and Impurities
A thorough analysis requires anticipating potential byproducts that may be present in the sample. Based on the chemical reactivity of the indoline scaffold, several classes of related substances can be hypothesized:
-
Oxidation Products: The most common transformation is the aromatization of the indoline ring to form 3-methylindole (skatole) . This can occur through air oxidation or during chemical reactions. Further oxidation could lead to oxindole derivatives.
-
Synthesis-Related Impurities: The synthesis of 3-methylindoline often involves the reduction of 3-methylindole. Incomplete reactions could leave residual starting material. Other synthesis routes may introduce different precursors and side-products.[6]
-
Degradation Products: Under harsh thermal or chemical stress, the indoline ring could potentially undergo cleavage, leading to smaller, fragmented molecules.
Experimental Protocol: Sample Preparation
This protocol focuses on a robust Liquid-Liquid Extraction (LLE) method to isolate the free base of 3-methylindoline and other non-polar to semi-polar analytes from the reaction mixture.
Objective: To neutralize this compound and extract the resulting free base into a volatile organic solvent suitable for GC-MS injection.
Materials:
-
Sample containing this compound
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass vials (2 mL autosampler vials with inserts)[7]
-
Pipettes, vortex mixer, centrifuge
Step-by-Step Methodology:
-
Sample Dissolution: Accurately weigh approximately 1-5 mg of the this compound sample into a 15 mL glass tube. Add 5 mL of deionized water and vortex until the sample is fully dissolved.
-
Causality: The hydrochloride salt is typically water-soluble, allowing for a homogenous solution to ensure complete neutralization in the next step.
-
-
Neutralization (Free-Basing): While gently vortexing, add the 1 M NaOH solution dropwise to the aqueous sample. Monitor the pH using a calibrated pH meter or pH paper, continuing the addition until the solution is basic (pH ≥ 10).
-
Causality: Raising the pH deprotonates the nitrogen atom of the indoline ring, converting the water-soluble hydrochloride salt into the water-insoluble but organic-soluble free base. A pH of ≥ 10 ensures the equilibrium is shifted completely towards the free base form.
-
-
Liquid-Liquid Extraction: Add 5 mL of dichloromethane (DCM) to the basic aqueous solution. Cap the tube securely and vortex vigorously for 1-2 minutes to ensure intimate mixing of the two phases.
-
Causality: The non-polar, free 3-methylindoline has a much higher affinity for the organic DCM layer than for the aqueous layer, allowing it to be selectively partitioned and extracted.[7]
-
-
Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to achieve a clean separation between the aqueous (upper) and organic (lower, DCM) layers.
-
Collection of Organic Layer: Using a glass pipette, carefully transfer the lower organic layer to a clean, dry glass tube. For exhaustive extraction, repeat steps 3-5 with a fresh 5 mL aliquot of DCM, combining the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract and swirl. The Na₂SO₄ will absorb any residual water.
-
Causality: Water is detrimental to GC columns and can interfere with the analysis.[3] This drying step is critical for instrument longevity and data quality.
-
-
Concentration and Solvent Exchange: If the analyte concentration is low, the sample can be concentrated by gently evaporating the solvent under a stream of nitrogen gas.[8] Once concentrated, the residue should be reconstituted in a suitable volume (e.g., 1 mL) of the chosen injection solvent (e.g., ethyl acetate or DCM).
-
Final Preparation: Filter the final sample through a 0.22 µm syringe filter into a 2 mL GC autosampler vial to remove any particulates.[4] The sample is now ready for analysis.
Workflow Diagram: Sample Preparation
Caption: Liquid-Liquid Extraction workflow for 3-methylindoline HCl.
Protocol: GC-MS Instrumentation and Optimized Parameters
The following parameters are recommended for a standard capillary GC-MS system and are suitable for the analysis of 3-methylindoline and its likely byproducts.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column, suitable for trace analysis.[9] A split injection can be used for concentrated samples. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analytes without causing thermal degradation.[3] |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar (5% phenyl)-methylpolysiloxane phase provides excellent separation for a wide range of semi-volatile organic compounds.[3] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal Hold: 5 min at 280 °C | The temperature program separates compounds by their boiling points, starting low to trap analytes and ramping to elute them. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard 70 eV ionization creates reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST). |
| Mass Range (Scan) | m/z 40 - 350 | Covers the molecular weight of the target analyte and its potential fragments and byproducts. |
| Ion Source Temperature | 230 °C | Maintains analytes in the gas phase and prevents contamination of the source. |
| Quadrupole Temperature | 150 °C | Standard operating temperature for the mass filter. |
Data Analysis and Interpretation
Compound identification is achieved by correlating the chromatographic retention time with the mass spectrum obtained for each peak.
Expected Analytes and Mass Spectra
The primary goal is to identify the peak corresponding to 3-methylindoline and then screen for the presence of potential byproducts like 3-methylindole.
| Compound | Molecular Weight | Expected Molecular Ion (M⁺) | Key Fragmentation Ions (m/z) | Notes |
| 3-Methylindoline | 133.19 g/mol | 133 | 118 ([M-CH₃]⁺), 91, 77 | The loss of the methyl group (a difference of 15 amu) is a characteristic fragmentation pathway.[10] The peak at m/z 118 is often prominent. |
| 3-Methylindole | 131.17 g/mol | 131 | 130 ([M-H]⁺), 103, 77 | A very intense [M-H]⁺ peak is characteristic of methylindoles.[11] This allows for clear differentiation from 3-methylindoline. |
Note: Retention times are column and method-dependent and must be confirmed by running an analytical standard.
Interpreting the Mass Spectrum of 3-Methylindoline
The mass spectrum of 3-methylindoline (free base) generated by EI will show a molecular ion peak (M⁺) at m/z 133, corresponding to its molecular weight.[12] The most significant fragmentation event is typically the loss of the methyl group (CH₃•), resulting in a prominent fragment ion at m/z 118 ([M-15]⁺). Further fragmentation of the indoline ring can produce ions at m/z 91 (tropylium ion) and m/z 77 (phenyl cation). Confirmation should always be performed by comparing the acquired spectrum against a reference spectrum from a trusted database, such as the NIST Mass Spectral Library.[13][14]
Potential Reaction Pathways
Caption: Potential chemical transformations of 3-methylindoline.
Conclusion and Best Practices
This application note provides a robust and reliable framework for the GC-MS analysis of this compound reaction products. The success of the analysis is fundamentally dependent on the meticulous execution of the sample preparation protocol to convert the non-volatile salt into its volatile free base.
Key Takeaways for Trustworthy Results:
-
Never inject the salt form directly. Always perform the neutralization and liquid-liquid extraction.
-
Confirm the pH. Ensure the aqueous solution is sufficiently basic (pH ≥ 10) for complete conversion to the free base.
-
Use high-purity solvents. GC-MS is highly sensitive, and solvent impurities can interfere with the analysis.[7]
-
Run a solvent blank. Before running samples, inject a sample of your final solvent to ensure the system is clean and free of interfering peaks.
-
Use analytical standards. Whenever possible, confirm the identity of peaks by comparing their retention times and mass spectra to those of certified reference standards.
By adhering to this detailed protocol and its underlying chemical principles, researchers can confidently and accurately characterize 3-methylindoline and its related impurities, ensuring the quality and integrity of their chemical syntheses and drug development programs.
References
- 1. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 5. youtube.com [youtube.com]
- 6. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. organomation.com [organomation.com]
- 9. youtube.com [youtube.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 3-Methylindoline - CAS - 4375-15-9 | Axios Research [axios-research.com]
- 13. Indole, 3-methyl- [webbook.nist.gov]
- 14. littlemsandsailing.com [littlemsandsailing.com]
Application Note: Strategic Derivatization of 3-Methylindoline Hydrochloride for Enhanced Performance in Biological Assays
Abstract
The 3-methylindoline scaffold is a privileged structure in medicinal chemistry, valued for its three-dimensional geometry and its role as a bioisostere for the ubiquitous indole core.[1][2] The strategic derivatization of this moiety is critical for modulating physicochemical properties, exploring structure-activity relationships (SAR), and developing targeted probes for biological assays. This guide provides a comprehensive overview of robust chemical strategies for the functionalization of 3-methylindoline hydrochloride. We present detailed, field-tested protocols for N-acylation, N-sulfonylation, and advanced palladium-catalyzed N-arylation and C-C bond formation, explaining the chemical rationale behind each step. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to synthesize diverse libraries of 3-methylindoline derivatives for applications ranging from kinase inhibition to fluorescent cell imaging.
Introduction: The Rationale for Derivatization
3-Methylindoline, a saturated bicyclic amine, offers a distinct advantage over its aromatic counterpart, 3-methylindole (skatole), by providing a sp³-hybridized chiral center and a more defined spatial arrangement of substituents.[3] However, its utility in biological systems is often limited by its inherent properties and metabolic liabilities. The parent compound, 3-methylindole, is known to undergo metabolic bioactivation by cytochrome P450 enzymes, forming reactive intermediates like 3-methyleneindolenine that can covalently bind to cellular macromolecules, leading to toxicity.[4][5][6]
Derivatization serves several key purposes:
-
Blocking Metabolic Bioactivation: Functionalization of the indoline nitrogen (N-H) can prevent enzymatic oxidation, mitigating potential toxicity and improving the compound's pharmacokinetic profile.[7]
-
Modulating Physicochemical Properties: The addition of functional groups can systematically alter solubility, lipophilicity (LogP), and hydrogen bonding capacity, which are crucial for cell permeability, target engagement, and overall drug-likeness.
-
Exploring Structure-Activity Relationships (SAR): Creating a library of analogues with diverse substituents allows for systematic exploration of the chemical space around the core scaffold. This is fundamental to identifying derivatives with enhanced potency and selectivity for a biological target, such as kinases or receptors.[8][9]
-
Introducing Functional Handles: Installing specific functionalities enables further conjugation to other molecules, such as fluorescent dyes, biotin tags, or larger drug delivery systems, creating powerful tools for biological assays.[10]
The commercially available starting material is often the hydrochloride salt, which enhances stability and shelf-life. A critical first step in nearly all derivatization protocols is the neutralization of this salt to liberate the nucleophilic free secondary amine, which is the primary site of chemical modification.
Core Derivatization Strategies & Workflows
The choice of derivatization strategy depends on the desired outcome of the biological assay. The following diagram outlines a general workflow for selecting an appropriate chemical modification path.
Caption: General workflow for the derivatization of 3-methylindoline HCl.
N-Functionalization: Modifying the Core Nitrogen
The secondary amine of the indoline ring is the most nucleophilic and sterically accessible site, making it the primary target for straightforward derivatization.
Caption: Key N-functionalization reactions for the 3-methylindoline core.
-
N-Acylation: This reaction introduces an amide bond, which is a common feature in pharmaceuticals. Amides are metabolically stable and can participate in hydrogen bonding, often improving target affinity. The reaction is typically high-yielding and tolerant of various functional groups. Using thioesters as the acyl source offers a milder alternative to reactive acyl chlorides.[11]
-
N-Sulfonylation: The resulting sulfonamide is a stable and effective bioisostere for other functional groups. It is a strong hydrogen bond acceptor and is generally resistant to metabolic cleavage.
-
N-Arylation (Buchwald-Hartwig Amination): This powerful palladium-catalyzed cross-coupling reaction allows for the connection of the indoline nitrogen to a wide array of aryl and heteroaryl halides.[12][13] It is an indispensable tool for generating extensive libraries for SAR studies, enabling the exploration of substituents that would be inaccessible through classical methods.[14]
Aromatic Ring Functionalization
Modifying the benzene portion of the scaffold allows for fine-tuning of electronic properties and provides vectors for further functionalization. This typically requires a pre-functionalized indoline, most commonly a halogenated version (e.g., 5-bromo-3-methylindoline).
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction forms a new carbon-carbon bond between the halogenated indoline and an organoboron reagent (e.g., a boronic acid).[15] It is exceptionally versatile for introducing aryl, heteroaryl, or alkyl groups onto the aromatic ring, dramatically expanding the chemical diversity of the scaffold.[14][16]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
General Procedure: Neutralization of this compound
Rationale: The hydrochloride salt must be neutralized to generate the free indoline base, which is the active nucleophile for subsequent reactions. Triethylamine (Et₃N) is a common choice as it is a non-nucleophilic organic base, and the resulting triethylammonium chloride salt is often soluble or easily removed.
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) at a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1-1.2 eq) dropwise with stirring.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
The resulting solution/suspension containing the free 3-methylindoline base can be used directly in the next step.
Protocol 1: N-Acylation with an Acyl Chloride
Objective: To synthesize an N-acyl-3-methylindoline derivative.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Acyl chloride of choice (e.g., benzoyl chloride, acetyl chloride) (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of free 3-methylindoline (1.0 eq) in anhydrous DCM as described in the general neutralization procedure.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the acyl chloride (1.05 eq) in a small volume of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the stirred 3-methylindoline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quality Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding saturated NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[17]
| Reagent Type | Base | Solvent | Typical Yield | Reference |
| Aliphatic Acyl Chloride | Et₃N | DCM | 85-95% | [18] |
| Aromatic Acyl Chloride | Et₂AlCl | DCM | >90% | [18] |
| Acid Anhydride | BF₃·OEt₂ | Toluene | 70-90% | [19] |
| Thioester | Cs₂CO₃ | Xylene | 60-95% | [11] |
Protocol 2: Advanced Derivatization via Buchwald-Hartwig N-Arylation
Objective: To synthesize an N-aryl-3-methylindoline using a palladium-catalyzed cross-coupling reaction.
Scientist's Note: This reaction is sensitive to air and moisture. All reagents should be anhydrous, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen). The choice of palladium precatalyst, ligand, and base is crucial and may require optimization for specific substrates.[12][13]
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 4-8 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand.
-
Add the base (e.g., NaOtBu).
-
In a separate flask, prepare a solution of free 3-methylindoline (1.2 eq) by neutralizing the hydrochloride salt with the reaction base (NaOtBu) in the reaction solvent.
-
Add the anhydrous, degassed solvent to the Schlenk flask containing the solids, followed by the solution of free 3-methylindoline.
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Quality Control: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure and purity by NMR and MS.
Derivatization for Fluorescent Labeling
Creating fluorescently-tagged derivatives is essential for many biological assays, including cellular imaging and flow cytometry. A common strategy involves a two-step process: first installing a linker with a reactive handle (e.g., a carboxylic acid), then coupling it to an amine-containing fluorophore.
Example Strategy:
-
N-Acylation with a Linker: React free 3-methylindoline with a suitable linker, such as succinic anhydride, to install a terminal carboxylic acid. This reaction proceeds similarly to Protocol 1.
-
Amide Coupling to Fluorophore: Activate the newly installed carboxylic acid using a peptide coupling reagent (e.g., EDC/NHS, HATU) and react it with an amine-functionalized fluorophore (e.g., a rhodamine or fluorescein derivative with an ethylenediamine linker).[20] This creates a stable amide bond, covalently linking the 3-methylindoline core to the fluorescent tag. Late-stage functionalization strategies can also be employed to convert specific amino acid residues into fluorescent entities.[10]
Conclusion
The derivatization of this compound is a versatile and powerful approach for generating novel chemical entities for biological evaluation. The protocols outlined in this guide, from basic N-acylation to advanced palladium-catalyzed cross-coupling reactions, provide a robust toolkit for researchers. By rationally selecting a derivatization strategy, scientists can effectively modulate the properties of the 3-methylindoline scaffold to block undesirable metabolic pathways, enhance biological activity, and create targeted probes for sophisticated biological assays. Careful execution of these protocols, coupled with rigorous purification and characterization, will yield high-quality derivatives ready for downstream applications in drug discovery and chemical biology.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 4. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Functionalization of Rhodamine Platforms with 3-Hydroxy-4-pyridinone Chelating Units and Its Fluorescence Behavior towards Fe(III) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Methylindoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the large-scale synthesis of 3-Methylindoline Hydrochloride, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocols and discussions herein are synthesized from established chemical literature, offering a robust framework for process development and scale-up. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations critical for successful and safe large-scale production.
Introduction and Strategic Overview
3-Methylindoline and its hydrochloride salt are key building blocks in the synthesis of various biologically active molecules.[1] Its rigid, bicyclic structure makes it a desirable scaffold in medicinal chemistry. The large-scale synthesis of this compound presents several challenges, including the need for efficient and selective reduction of the indole ring, safe handling of high-pressure hydrogenation, and effective purification of the final product.
This guide outlines a two-step synthesis strategy, commencing with the catalytic hydrogenation of the readily available precursor, 3-methylindole, to afford 3-methylindoline. This is followed by the conversion of the free base to its hydrochloride salt, a more stable and handleable form.
Reaction Pathway and Mechanism
The overall synthetic transformation is depicted below. The first step involves the heterogeneous catalytic hydrogenation of 3-methylindole, selectively reducing the pyrrole ring of the indole system. The second step is a straightforward acid-base reaction to form the hydrochloride salt.
Caption: Overall synthesis pathway for this compound.
The mechanism of catalytic hydrogenation of indoles involves the adsorption of both hydrogen and the indole substrate onto the surface of the metal catalyst (e.g., Platinum on Carbon).[2] The hydrogenation is a stepwise process, and careful control of reaction conditions is necessary to prevent over-reduction of the benzene ring.[2] The use of an acid co-catalyst can sometimes facilitate the reaction by protonating the indole at the C3 position, disrupting the aromaticity and making the pyrrole ring more susceptible to reduction.[2]
Experimental Protocols
Part A: Large-Scale Synthesis of 3-Methylindole (Precursor)
For the purpose of this guide, it is assumed that 3-methylindole is a commercially available starting material. However, for completeness, a common industrial synthesis method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with propionaldehyde in the presence of an acid catalyst like zinc chloride or sulfuric acid.[3] Another scalable method involves the cyclization of N-formyl-o-ethylaniline.[4]
Part B: Large-Scale Catalytic Hydrogenation of 3-Methylindole to 3-Methylindoline
This protocol is designed for a large-scale, high-pressure hydrogenation reactor. All operations should be conducted in a well-ventilated area, and all safety precautions for high-pressure hydrogenation must be strictly followed.
Table 1: Reagents and Materials for Hydrogenation
| Reagent/Material | Grade | Quantity (Example Scale) | Supplier |
| 3-Methylindole | ≥98% | 10.0 kg (76.2 mol) | Commercial Source |
| Platinum on Carbon (5% Pt, 50% wet) | Industrial | 500 g (5% w/w) | Commercial Source |
| Ethanol | Anhydrous | 100 L | Commercial Source |
| Hydrogen Gas | High Purity | As required | Gas Cylinder/Line |
| Nitrogen Gas | High Purity | As required | Gas Cylinder/Line |
| Celite® or equivalent filter aid | --- | 2.0 kg | Commercial Source |
Protocol:
-
Reactor Preparation:
-
Ensure the high-pressure hydrogenation reactor is clean, dry, and has passed all safety inspections.
-
Inert the reactor by purging with nitrogen gas three times.
-
-
Catalyst Slurry Preparation:
-
In a separate vessel, under a nitrogen atmosphere, carefully prepare a slurry of 500 g of 5% Platinum on Carbon (50% wet) in 10 L of anhydrous ethanol. Caution: Platinum on carbon can be pyrophoric. Never allow the dry catalyst to come into contact with air. Handle the wet catalyst with care.
-
-
Charging the Reactor:
-
Charge the reactor with 10.0 kg of 3-methylindole and 90 L of anhydrous ethanol.
-
Stir the mixture to ensure complete dissolution.
-
Carefully transfer the catalyst slurry to the reactor under a nitrogen blanket.
-
-
Hydrogenation:
-
Seal the reactor according to the manufacturer's instructions.
-
Pressurize the reactor with nitrogen to 10 bar and then vent to 1 bar. Repeat this process three times to remove any residual air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Commence stirring and heat the reactor to the target temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by observing the hydrogen uptake and/or by periodic sampling and analysis (e.g., GC or TLC). Note: If sampling, ensure the reactor is safely depressurized and purged with nitrogen before opening any ports.
-
-
Reaction Work-up:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen gas three times.
-
Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Caution: The used catalyst is highly pyrophoric. Do not allow the filter cake to dry. Immediately quench the filter cake with water and store it under water in a dedicated, labeled waste container.
-
Wash the filter cake with anhydrous ethanol (2 x 5 L).
-
The combined filtrate contains the 3-methylindoline free base.
-
Part C: Preparation and Purification of this compound
This protocol describes the conversion of the 3-methylindoline free base to its hydrochloride salt and subsequent purification.
Table 2: Reagents and Materials for Hydrochloride Salt Formation
| Reagent/Material | Grade | Quantity (Example Scale) | Supplier |
| 3-Methylindoline solution in ethanol | From Part B | ~110 L | --- |
| Hydrochloric Acid (concentrated, 37%) | ACS Reagent | As required (~6.4 L) | Commercial Source |
| Isopropyl Alcohol (IPA) | Anhydrous | 50 L | Commercial Source |
| Diethyl Ether or MTBE | Anhydrous | 100 L | Commercial Source |
Protocol:
-
Salt Formation:
-
Transfer the ethanolic solution of 3-methylindoline to a suitable glass-lined reactor equipped with a stirrer, thermometer, and an addition funnel.
-
Cool the solution to 0-5 °C with an ice bath.
-
Slowly add concentrated hydrochloric acid to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. The theoretical amount of HCl is approximately 6.4 L, but it is recommended to monitor the pH of the solution. The addition should continue until the pH of a wet indicator paper is acidic.
-
A white precipitate of this compound will form.
-
-
Crystallization and Isolation:
-
After the addition of HCl is complete, stir the slurry at 0-5 °C for an additional 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration.
-
Wash the filter cake with cold isopropyl alcohol (2 x 10 L) and then with diethyl ether or MTBE (2 x 20 L) to remove any residual impurities and solvent.
-
-
Drying and Purification:
-
Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
For higher purity, the crude this compound can be recrystallized from a suitable solvent system, such as ethanol/isopropyl alcohol or ethanol/diethyl ether.
-
Safety Considerations
The large-scale synthesis of this compound involves several significant hazards that must be addressed through careful planning and execution.
-
High-Pressure Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation equipment must be properly rated, maintained, and operated by trained personnel. The reactor should be located in a designated high-pressure bay with appropriate safety features.
-
Pyrophoric Catalysts: Platinum on carbon, especially after use, is pyrophoric and can ignite flammable solvents upon exposure to air. The catalyst must be handled under an inert atmosphere at all times. The used catalyst should be immediately quenched with water and stored in a dedicated, properly labeled container.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a face shield.
-
Solvent Flammability: Ethanol, isopropyl alcohol, and diethyl ether are flammable liquids. All transfers and operations should be conducted in a well-ventilated area, away from ignition sources.
Analytical Quality Control
Rigorous analytical monitoring is essential to ensure the quality and purity of the final product.
Table 3: Analytical Methods for Quality Control
| Analysis | Method | Purpose |
| Reaction Monitoring | GC, TLC | To track the disappearance of 3-methylindole and the appearance of 3-methylindoline. |
| Purity Assessment | HPLC, GC | To determine the purity of the final this compound product and quantify any impurities. |
| Structural Confirmation | ¹H NMR, ¹³C NMR, MS | To confirm the chemical structure of the final product. |
| Residual Solvents | GC-HS | To quantify the amount of residual solvents in the final product. |
Example Analytical Data (Predicted/Referenced):
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~10.0 (br s, 2H, NH₂⁺), 7.2-7.0 (m, 4H, Ar-H), 3.5-3.0 (m, 3H, CH₂ and CH), 1.3 (d, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~148, 130, 128, 125, 120, 110 (Ar-C), 55 (CH₂), 35 (CH), 20 (CH₃).
-
HPLC: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with a suitable buffer (e.g., phosphate or acetate) and UV detection (e.g., at 254 nm) can be developed to assess purity.[5]
Workflow Diagram
Caption: A comprehensive workflow for the large-scale synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 4. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methylindoline Hydrochloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-methylindoline hydrochloride from a reaction mixture. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common experimental hurdles.
Section 1: Understanding the Challenge: Common Impurities
3-Methylindoline is a nitrogen-containing heterocyclic compound often synthesized via the reduction of 3-methylindole or through cyclization reactions.[1][2] The crude product, after conversion to its hydrochloride salt, is rarely pure. Understanding the potential impurities is the first step toward effective purification.
Typical Impurities Encountered:
-
Unreacted Starting Materials: Residual 3-methylindole is a common impurity.
-
Over-reduction Products: Depending on the reduction method, further saturation of the aromatic ring can occur.
-
Oxidation Products: Indolines are susceptible to oxidation, which can lead to colored impurities.[3]
-
Solvent and Reagent Residues: Catalysts, reducing agents, and solvents used in the synthesis.
-
Polymeric Byproducts: Acid-catalyzed polymerization can occur under certain conditions.
Section 2: Troubleshooting and FAQs
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Q1: My crude this compound is a dark, oily, or tar-like substance. Where do I begin the purification?
A1: A dark, oily crude product is very common and usually indicates the presence of multiple impurities. The most robust starting point is an acid-base extraction . This technique leverages the basicity of the indoline nitrogen to separate it from neutral or acidic impurities.[4][5]
-
Causality: 3-Methylindoline, as a secondary amine, is basic. It will react with an acid (like HCl) to form a water-soluble ammonium salt.[6] Neutral organic impurities (e.g., over-reduced byproducts, some solvent residues) and acidic impurities will remain in the organic layer. This differential solubility is the basis for the separation.[4][7]
-
Initial Protocol:
-
Dissolve the crude oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The 3-methylindoline will move into the aqueous layer as its hydrochloride salt.
-
Repeat the extraction on the organic layer 2-3 times with fresh aqueous acid to ensure complete transfer of the desired product.
-
Combine the aqueous layers. At this point, many of the colored, non-basic impurities have been removed and left behind in the organic phase.
-
Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.
-
Make the aqueous layer basic (pH > 10) by slowly adding a base like 2M NaOH while cooling in an ice bath. This neutralizes the hydrochloride salt, regenerating the 3-methylindoline free base, which will typically precipitate or form an oil.
-
Extract the free base back into an organic solvent (DCM or ethyl acetate) multiple times.
-
Combine these organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
You should now have a much cleaner, albeit still potentially impure, 3-methylindoline free base, which is a better starting point for final purification by recrystallization or chromatography.
Q2: How can I effectively remove unreacted 3-methylindole from my product?
A2: 3-Methylindole is less basic than 3-methylindoline. While an acid-base extraction can help, the most effective methods are flash column chromatography of the free base or careful recrystallization of the hydrochloride salt.
-
Method 1: Flash Column Chromatography (on the free base):
-
Principle: Silica gel is slightly acidic, and basic compounds like amines can streak or bind irreversibly. To counter this, the silica gel and solvent system should be treated with a small amount of a volatile base, like triethylamine (Et3N).[8][9]
-
Protocol: After obtaining the crude free base from an acid-base workup, perform flash chromatography on silica gel using a non-polar/polar solvent system, such as hexanes/ethyl acetate, with the addition of 0.5-1% triethylamine to the mobile phase.[10] Monitor the fractions by Thin Layer Chromatography (TLC) to separate the more polar 3-methylindoline from the less polar 3-methylindole.
-
-
Method 2: Recrystallization (of the hydrochloride salt):
-
Principle: This method relies on the subtle solubility differences between the hydrochloride salts of 3-methylindoline and any residual 3-methylindole (which would not form a salt as readily).
-
Solvent Selection: Finding the right solvent is key. Good starting points for amine hydrochlorides are alcohol/ether or alcohol/ester mixtures. For example, dissolving the crude salt in a minimal amount of hot isopropanol or ethanol and then slowly adding a non-polar solvent like diethyl ether or ethyl acetate until turbidity appears is a common strategy.[8]
-
Q3: I am trying to recrystallize my this compound, but it keeps "oiling out." What is causing this and how can I fix it?
A3: "Oiling out" occurs when the solid melts in the hot recrystallization solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute. High impurity levels can also depress the melting point, exacerbating the problem.
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may be using too little solvent. Add more hot solvent until the oil fully dissolves.
-
Change Solvent System: The boiling point of your chosen solvent might be too high. Switch to a lower-boiling solvent or use a solvent mixture. For instance, if you are using pure isopropanol, try a mixture of ethanol and ethyl acetate.
-
Lower the Dissolution Temperature: Dissolve the compound at a temperature below its melting point, even if it takes longer and requires more solvent.
-
Perform a Pre-Purification Step: If the issue is due to high impurity levels, perform an acid-base extraction first to improve the purity of the material before attempting recrystallization.
-
Q4: My purified this compound is a white solid, but it turns yellow or brown upon storage. Why is this happening and how can I prevent it?
A4: Indolines are known to be sensitive to air and light, leading to oxidation and the formation of colored impurities over time.[3][11]
-
Prevention Strategies:
-
Storage Conditions: Store the purified solid in a tightly sealed, amber-colored vial to protect it from light.[12]
-
Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing.[12]
-
Low Temperature: Store the container in a refrigerator or freezer (at 2-8°C is often recommended) to slow down decomposition.[12]
-
Q5: How do I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm purity.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure and identify impurities.[10][14] The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for quantifying purity.[15][16][17] A single sharp peak indicates a high degree of purity.
-
Melting Point: A sharp melting point range that matches the literature value is a classic indicator of a pure crystalline solid.[13] Impurities will typically cause the melting point to be depressed and broaden.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial cleanup of a crude reaction mixture.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Ice bath
Procedure:
-
Dissolve the crude material in DCM (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl, shake vigorously, and allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl two more times, combining all aqueous extracts.
-
Wash the combined aqueous extracts with a small portion of fresh DCM to remove residual neutral impurities. Discard this DCM wash.
-
Place the flask containing the aqueous extracts in an ice bath and slowly add 2M NaOH with stirring until the solution is strongly basic (pH > 10, check with pH paper). The 3-methylindoline free base should separate as an oil or solid.
-
Extract the free base from the aqueous layer with three portions of DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified 3-methylindoline free base as an oil or solid.
Protocol 2: Recrystallization of this compound
This protocol is for the final purification step to obtain a crystalline solid.
Materials:
-
Purified 3-methylindoline free base from Protocol 1
-
Anhydrous HCl (e.g., 2M solution in diethyl ether or as a gas)
-
Isopropanol (IPA)
-
Diethyl ether or Ethyl Acetate
-
Erlenmeyer flask, condenser, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) with stirring. The hydrochloride salt should precipitate.
-
Collect the crude salt by vacuum filtration and wash with cold diethyl ether.
-
Transfer the crude salt to an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
-
Slowly add diethyl ether to the hot solution until it just begins to turn cloudy. If too much is added, add a few drops of hot IPA to clarify.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold IPA/ether mixture, and dry under vacuum.
Section 4: Visual Workflow and Diagrams
Diagram 1: General Purification Workflow
Caption: General workflow for purifying 3-Methylindoline HCl.
Diagram 2: Principle of Acid-Base Extraction
Caption: Visualizing the separation of basic product from neutral impurities.
References
- 1. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 2. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. reddit.com [reddit.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. rsc.org [rsc.org]
- 11. 3-Methyl-1H-indole(83-34-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 12. labsolu.ca [labsolu.ca]
- 13. moravek.com [moravek.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. eurekakit.com [eurekakit.com]
- 16. Rapid and accurate high-performance liquid chromatographic method for the determination of 3-methylindole (skatole) in faeces of various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-performance liquid chromatographic method for the determination of 3-methylindole (skatole) and indole in adipose tissue of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Methylindoline Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylindoline Hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to identify, understand, and mitigate common impurities, ensuring the quality and integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Impurities Arising from the Synthesis of the 3-Methylindole Precursor
A common and efficient route to 3-methylindoline is the reduction of 3-methylindole. Therefore, the purity of the final hydrochloride salt is intrinsically linked to the purity of the 3-methylindole starting material. A prevalent method for synthesizing 3-methylindole is the Fischer indole synthesis.[1][2][3]
Question 1: During the synthesis of 3-methylindole via the Fischer indole synthesis, I observe several unexpected spots on my TLC plate, and the final product has a low purity. What are the likely impurities and how can I avoid them?
Answer:
The Fischer indole synthesis, while robust, can generate several by-products that can contaminate your 3-methylindole. The primary sources of these impurities are side reactions and incomplete reactions.
Causality of Impurity Formation:
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a[4][4]-sigmatropic rearrangement to form the indole ring.[5][6] Several factors can lead to the formation of impurities:
-
Isomeric Products: If you are using a substituted phenylhydrazine, there is a possibility of forming isomeric indole products depending on the regioselectivity of the cyclization.
-
Unreacted Starting Materials: Incomplete reaction can leave residual phenylhydrazine and the aldehyde/ketone in your product mixture.
-
Side Reactions: The acidic conditions and elevated temperatures can promote side reactions. A common by-product is the formation of aniline through the cleavage of the N-N bond in the phenylhydrazone intermediate.[7]
-
Polymerization: Indoles can be susceptible to polymerization under strong acidic conditions.
Troubleshooting and Mitigation Strategies:
-
Optimize Reaction Conditions:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) are critical.[5][6] An excess of a very strong acid can promote side reactions. Experiment with different acids and concentrations to find the optimal balance for your specific substrates.
-
Temperature Control: Carefully control the reaction temperature. While the Fischer indole synthesis often requires heat, excessive temperatures can lead to decomposition and by-product formation.
-
Reaction Time: Monitor the reaction progress by TLC to ensure it goes to completion without prolonged heating that could increase impurity levels.
-
-
Purification of the Intermediate:
-
If possible, purify the phenylhydrazone intermediate before proceeding to the cyclization step. This can remove any impurities from the initial condensation reaction.
-
-
Post-Reaction Work-up and Purification:
-
Neutralization: Ensure complete neutralization of the acid catalyst during the work-up to prevent further acid-catalyzed side reactions.
-
Chromatography: Column chromatography is often necessary to separate 3-methylindole from isomeric by-products and other impurities. A careful selection of the stationary and mobile phases is crucial for achieving good separation.[8]
-
Question 2: My 3-methylindole starting material is discolored (yellow or brown) and appears to have degraded. What are the likely degradation products, and how can I prevent this?
Answer:
3-Methylindole, also known as skatole, is susceptible to oxidation and degradation, especially when exposed to air and light.[9] The discoloration is a common indicator of impurity formation.
Common Degradation Products:
-
Oxidation Products: The primary degradation pathway is oxidation. Common oxidative degradation products include:
Prevention and Troubleshooting:
-
Storage: Store 3-methylindole under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent oxidation during storage or in solution.
-
Purification Before Use: If your starting material is discolored, it is highly recommended to purify it before proceeding with the synthesis of this compound. Recrystallization or column chromatography can be effective for removing these polar, oxidized impurities.
Section 2: Impurities from the Reduction of 3-Methylindole to 3-Methylindoline
The reduction of the 2,3-double bond of the indole ring is a key step in forming the indoline structure. Catalytic hydrogenation is a widely used method for this transformation.
Question 3: After catalytic hydrogenation of 3-methylindole, my product mixture contains significant amounts of starting material and a product with a much higher molecular weight. What are these impurities and how can I improve the selectivity of my reaction?
Answer:
The catalytic hydrogenation of indoles to indolines can be challenging due to the aromaticity of the indole ring and the potential for over-reduction or side reactions.[11]
Likely Impurities:
-
Unreacted 3-Methylindole: Incomplete hydrogenation will result in the presence of the starting material. This can be due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time.
-
Over-reduction Products (Octahydroindole derivatives): The benzene ring of the indoline product can also be reduced under harsh hydrogenation conditions, leading to the formation of octahydro-3-methylindole.[11]
-
Dimers and Trimers: Indoles can undergo acid-catalyzed dimerization or trimerization, and these oligomers can also be subsequently hydrogenated, leading to high-molecular-weight impurities.[11]
Troubleshooting and Optimization:
-
Catalyst Selection and Loading:
-
Common catalysts include Platinum on carbon (Pt/C) and Palladium on carbon (Pd/C). The choice of catalyst can significantly impact selectivity.
-
Optimize the catalyst loading. Too little catalyst may lead to incomplete reaction, while too much can sometimes promote over-reduction.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The hydrogen pressure is a critical parameter. Higher pressures generally increase the reaction rate but also the risk of over-reduction. Start with a moderate pressure and optimize as needed.
-
Temperature: Similar to pressure, higher temperatures can accelerate the reaction but may also favor over-reduction and side reactions.
-
Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or acetic acid are commonly used.
-
Acid Additives: The addition of an acid, such as p-toluenesulfonic acid, can activate the indole ring towards hydrogenation.[11] However, the acid concentration must be carefully controlled to avoid promoting dimerization/trimerization.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like TLC, GC, or HPLC to determine the optimal reaction time to maximize the yield of 3-methylindoline while minimizing the formation of by-products.
-
Section 3: Impurities Related to the Formation of the Hydrochloride Salt
The final step in the synthesis is the formation of the hydrochloride salt, typically by treating the 3-methylindoline free base with hydrochloric acid.
Question 4: After treating my purified 3-methylindoline with HCl, the resulting hydrochloride salt is off-color and shows impurities on analysis. What could be the cause?
Answer:
While the salt formation step is generally straightforward, it can introduce impurities or cause the degradation of the desired product if not performed carefully.
Potential Sources of Impurities:
-
Degradation from Excess Acid: The use of a large excess of strong acid, especially at elevated temperatures, can potentially lead to degradation or side reactions of the indoline ring.[7]
-
Instability of the Free Base: 3-Methylindoline, as a free base, can be less stable than its salt form and may be prone to oxidation if exposed to air for extended periods before salt formation.[4]
-
Contamination from HCl Source: The hydrochloric acid used should be of high purity. Impurities in the HCl solution can be incorporated into the final product.
-
Formation of Multiple Salt Species: If the amine has more than one basic site, it is possible to form different salt species (e.g., mono-hydrochloride vs. di-hydrochloride), although this is not the case for 3-methylindoline.[7]
Troubleshooting and Best Practices:
-
Stoichiometry of HCl: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of HCl. This can be added as a solution in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether).[5]
-
Temperature Control: Perform the salt formation at a controlled, low temperature to minimize the risk of acid-catalyzed degradation.
-
Inert Atmosphere: Handle the purified 3-methylindoline free base under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation prior to salt formation.
-
Solvent Selection: Choose a solvent in which the hydrochloride salt is poorly soluble to facilitate its precipitation and isolation in high purity.
-
Purification of the Salt: The final this compound can be purified by recrystallization from a suitable solvent system to remove any remaining impurities.
Summary of Potential Impurities and Analytical Methods
| Impurity | Potential Origin | Recommended Analytical Techniques for Detection |
| Isomeric Indoles | Fischer Indole Synthesis | HPLC, GC-MS, ¹H NMR |
| Unreacted Phenylhydrazine/Aldehyde | Fischer Indole Synthesis | TLC, HPLC, GC-MS |
| Aniline | Fischer Indole Synthesis (Side Reaction) | HPLC, GC-MS |
| 3-Methyloxindole | Oxidation/Degradation of 3-Methylindole | HPLC, LC-MS, ¹H NMR |
| Indole-3-carbinol | Oxidation/Degradation of 3-Methylindole | HPLC, LC-MS |
| Indole-3-carboxaldehyde | Oxidation/Degradation of 3-Methylindole | HPLC, LC-MS |
| Unreacted 3-Methylindole | Incomplete Hydrogenation | TLC, HPLC, GC-MS |
| Octahydro-3-methylindole | Over-reduction during Hydrogenation | GC-MS, ¹H NMR, ¹³C NMR |
| Indole Dimers/Trimers | Acid-catalyzed side reaction | LC-MS, Size-Exclusion Chromatography |
Experimental Workflow and Visualization
Workflow for Synthesis and Impurity Control of this compound
Caption: Synthetic workflow for 3-Methylindoline HCl with impurity checkpoints.
References
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3H-indole synthesis by Fischer's method. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 4. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 8. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 9. NP-MRD: Showing NP-Card for 3-Methylindole (NP0000802) [np-mrd.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. youtube.com [youtube.com]
stability of 3-Methylindoline hydrochloride under different conditions
Technical Support Center: 3-Methylindoline Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability and integrity of your research compounds are paramount to achieving reproducible and reliable experimental outcomes. This guide is structured to provide direct answers and troubleshooting advice for common issues encountered when working with this compound.
Troubleshooting Guide: Addressing Experimental Challenges
This section addresses specific problems you may encounter during your experiments. We focus on identifying the root cause related to compound stability and provide actionable solutions.
Q1: My solid this compound has developed a yellowish or brownish tint over time. Is it compromised?
Short Answer: Yes, a color change is a strong indicator of degradation, likely due to oxidation and/or light exposure, and the compound should be replaced for sensitive applications.
Detailed Explanation: 3-Methylindoline and related indole structures are susceptible to oxidation.[1] The indoline ring can be oxidized, leading to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen) and light.[1] While the hydrochloride salt form generally offers increased stability compared to the free base, it is not immune to degradation. For quantitative or sensitive biological assays, using the discolored compound is not recommended as the impurities could have unknown effects or interfere with your results.
Recommended Action:
-
Discard: Dispose of the discolored reagent according to your institution's safety protocols.
-
Procure Fresh Compound: Obtain a new lot of this compound.
-
Implement Proper Storage: Upon receipt, immediately store the new compound under the ideal conditions outlined in the FAQ section below (Q5) to prevent recurrence.
Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stock solution. Could this be degradation?
Short Answer: It is highly probable. The appearance of new peaks, especially those that grow over time, points directly to the chemical degradation of this compound in solution.
Detailed Explanation: In solution, this compound can degrade via several pathways, including oxidation and potentially hydrolysis, depending on the solvent and pH.[2][3] Oxidation can lead to the formation of products like 3-methyloxindole.[4] The rate and nature of degradation are heavily influenced by the solvent, pH, temperature, and exposure to light.[3][5]
Recommended Action: Stability Assessment Protocol To confirm and manage this issue, a systematic stability assessment is advised.
-
Prepare Fresh Stock: Prepare a new stock solution in your desired solvent.
-
Initial Analysis (T=0): Immediately analyze the fresh stock solution via a validated HPLC or LC-MS method to establish a baseline chromatogram and purity profile.[6]
-
Stress Conditions: Aliquot the stock solution and expose them to different conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, exposure to UV light).
-
Time-Point Analysis: Re-analyze the aliquots at set time points (e.g., 4, 8, 24, 48 hours) and compare the chromatograms to the T=0 baseline.
-
Quantify Degradation: Calculate the percentage of the parent compound remaining and note the relative area of the new degradation peaks. This will define the stability window for your specific experimental conditions.
Workflow: Investigating Solution Stability
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Metabolism of 3-methylindole by a methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-Methylindoline Hydrochloride Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-methylindoline hydrochloride (also known as skatole hydrochloride). This resource is designed to help you troubleshoot and mitigate the formation of common side products encountered during synthetic reactions. Given the electron-rich nature of the indole nucleus, side reactions are common but can be controlled with a thorough understanding of the underlying mechanisms.
Frequently Asked Questions (FAQs)
Q1: My reaction solution is turning dark brown/purple. What is causing this decomposition?
A1: The discoloration of your reaction mixture is a classic sign of indole oxidation. The 3-methylindole (skatole) core is highly susceptible to oxidation, especially in the presence of air, light, strong acids, or trace metal impurities.[1][2][3] This process can lead to the formation of colored oligomeric or polymeric materials and various oxidized species like 3-methyloxindole.[4][5]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (e.g., nitrogen or argon). This involves using flame-dried glassware and employing proper Schlenk line or glovebox techniques.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents. Peroxides in aged ethers (like THF or diethyl ether) are notorious for initiating oxidation.
-
Acid Choice: While the hydrochloride salt is used to manage the nitrogen's basicity, the presence of strong acids can promote dimerization and degradation.[6][7] If possible, consider using milder Lewis acids or ensuring the reaction temperature is kept low to minimize acid-catalyzed decomposition.
-
Degas Solvents: Prior to use, degas your solvents by bubbling an inert gas through them or by using a freeze-pump-thaw cycle to remove dissolved oxygen.
Q2: I'm attempting an electrophilic substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) and getting a complex mixture of products. Why is the regioselectivity poor?
A2: While the 3-position is blocked by the methyl group, the indole nucleus remains highly activated towards electrophilic attack. The primary sites of reaction are the N1 and C2 positions. The outcome is highly dependent on reaction conditions. Furthermore, under acidic conditions typical for these reactions, dimerization is a significant competing pathway.
-
Dimerization/Trimerization: The acidic conditions required for many electrophilic aromatic substitution reactions can protonate the indole ring, leading to the formation of an indolenium ion. This reactive intermediate can be attacked by another neutral indole molecule, initiating oligomerization.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C or below) to control the reaction rate and disfavor side reactions. Add reagents slowly to avoid localized heating.
-
Protecting Groups: Consider protecting the indole nitrogen (N1) with a suitable group (e.g., Boc, Ts) before performing the electrophilic substitution. This deactivates the ring slightly, can improve solubility, and directs substitution to the C2 position. The protecting group can be removed in a subsequent step.
-
Choice of Lewis Acid: In Friedel-Crafts type reactions, the strength and stoichiometry of the Lewis acid are critical. A milder Lewis acid (e.g., ZnCl₂) may offer better selectivity than a stronger one (e.g., AlCl₃).[6]
Troubleshooting Guide: Common Reaction Side Products
This section provides a more in-depth look at specific side products and detailed protocols for their mitigation.
Problem 1: Formation of Dimeric and Oligomeric Byproducts in Acidic Media
Identification: These byproducts often appear as baseline material or a series of closely-spaced spots on a TLC plate. They may also precipitate from the reaction mixture as an insoluble, often colored, solid.
Mechanism of Formation: The indole ring is protonated at the C3 position to form a stable tertiary carbocation (an indolenium ion). This electrophilic species is then attacked by the electron-rich C2 position of a neutral 3-methylindole molecule, leading to a dimer. This process can continue, leading to trimers and higher oligomers.
Mitigation Protocol:
-
Minimize Acid Concentration: Use the minimum catalytic amount of acid required to promote the desired reaction.
-
Reverse Addition: Add the this compound solution slowly to the solution of the electrophile and/or catalyst. This keeps the concentration of the free indole low at any given time, disfavoring self-reaction.
-
Temperature Management: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many electrophilic substitutions, this is between -20 °C and 0 °C.
Problem 2: Uncontrolled Oxidation During Reaction or Workup
Identification: Appearance of new, often colored, spots on the TLC plate. The crude ¹H NMR may show broadened signals or the appearance of peaks corresponding to species like 3-methyloxindole or indole-3-carbinol.[4]
Common Oxidized Side Products
| Side Product | Typical Analytical Signature (¹H NMR) | Mitigation Strategy |
| 3-Methyloxindole | Loss of aromatic C2-H proton, appearance of a quartet for the C3-H proton. | Rigorous exclusion of air; use of degassed solvents.[4][5] |
| Indole-3-carbinol | Appearance of a methylene (CH₂) singlet. | Avoid strong oxidizing agents; ensure workup is performed quickly.[4] |
| 3-Methyleneindolenine | Highly reactive intermediate, leads to polymers. | Often formed via enzymatic or strong chemical oxidation.[4] |
Experimental Workflow: Minimizing Oxidation
Purification Tip: When purifying via column chromatography, consider adding a small amount of a mild reducing agent like triethylamine (1%) to the eluent to prevent on-column oxidation, especially if using silica gel which can be slightly acidic and promote degradation.
References
- 1. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 2. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Substituted Indoles from 3-Methylindoline Precursors: A Technical Support Guide
From the desk of a Senior Application Scientist:
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-methylindoline precursors for indole synthesis. While the term "Fischer Indole Synthesis with 3-Methylindoline Precursors" might be a slight misnomer, as the classical Fischer methodology involves the acid-catalyzed reaction of arylhydrazines with aldehydes or ketones, it's understood that you are likely employing 3-methylindoline as a foundational scaffold to construct more complex indole derivatives.[1] This guide provides in-depth troubleshooting for the common synthetic routes starting from 3-methylindoline, focusing on dehydrogenation to 3-methylindole and subsequent functionalization.
Frequently Asked Questions (FAQs)
Q1: I am struggling to efficiently dehydrogenate my 3-methylindoline to 3-methylindole. What are the common pitfalls?
Low yields or incomplete conversion during the dehydrogenation of 3-methylindoline can often be attributed to several factors:
-
Catalyst Selection and Activity: The choice of catalyst is critical. While various catalysts can be employed, their effectiveness can be substrate-dependent. For instance, palladium on carbon (Pd/C) is a common choice, but its activity can be influenced by the solvent and reaction temperature.
-
Reaction Conditions: Aromaticity is a strong driving force, but the reaction is not always facile. High temperatures are often required, which can lead to side reactions or degradation of sensitive substrates.
-
Catalyst Poisoning: The nitrogen atom in the indoline ring can sometimes coordinate to the metal catalyst, leading to deactivation. The presence of other functional groups, particularly sulfur-containing moieties, can also poison the catalyst.
Troubleshooting Steps:
-
Optimize Your Catalyst System: If using Pd/C, ensure it is of high quality and appropriately activated. Consider screening other dehydrogenation catalysts such as manganese dioxide (MnO₂), or using a chemical oxidant like o-chloranil.
-
Adjust Reaction Temperature and Time: Systematically increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Choice: The choice of solvent can influence both the solubility of the starting material and the efficacy of the catalyst. High-boiling aromatic solvents like toluene or xylene are often effective for dehydrogenations.
Q2: My goal is to synthesize a 3-substituted indole. Is it better to functionalize 3-methylindoline first and then dehydrogenate, or dehydrogenate to 3-methylindole and then functionalize?
This is a crucial strategic decision in your synthetic planning. The optimal route depends on the nature of the desired substituent and the chemistry involved.
-
Dehydrogenate First, Then Functionalize: This is a common approach. 3-Methylindole can undergo various reactions, such as electrophilic substitution at other positions on the indole ring or reactions involving the methyl group. For example, the methyl group can be halogenated and then displaced by a nucleophile.
-
Functionalize First, Then Dehydrogenate: This can be a powerful strategy, especially for introducing substituents at the C3 methyl group. A notable method involves the lithiation of an N-protected 3-methylindoline, followed by quenching with an electrophile. The resulting 3-substituted indoline can then be dehydrogenated to the target indole.[2]
Considerations:
-
Stability of Functional Groups: Assess whether the functional group you are introducing can withstand the conditions required for dehydrogenation.
-
Regioselectivity: Functionalizing the indoline first can offer better control over regioselectivity, particularly at the C3 position.
In-Depth Troubleshooting Guides
Guide 1: Low Yields in the Dehydrogenation of 3-Substituted Indolines
Scenario: You have successfully synthesized a 3-substituted indoline and are attempting the final dehydrogenation step to obtain the corresponding indole, but are observing low yields.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Steric Hindrance | A bulky substituent at the 3-position may sterically hinder the approach of the substrate to the catalyst surface. | Consider using a less sterically demanding catalyst or a chemical oxidant that does not require surface interaction, such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). |
| Substituent Sensitivity | The newly introduced functional group may be sensitive to the dehydrogenation conditions (e.g., reducible groups with catalytic hydrogenation catalysts). | If using a catalyst like Pd/C, consider switching to an oxidant like MnO₂ or o-chloranil which are less likely to affect other functional groups.[2] |
| Over-oxidation or Side Reactions | Harsh oxidation conditions can lead to undesired side products. The indole nucleus itself can be susceptible to oxidation. | Carefully control the stoichiometry of the oxidant and the reaction temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Guide 2: Failure of C3-Methyl Functionalization via Lithiation
Scenario: You are attempting to deprotonate the methyl group of an N-protected 3-methylindoline using a strong base like t-BuLi, followed by quenching with an electrophile, but the reaction is failing.[2]
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Deprotonation | The acidity of the C-H bonds of the methyl group is relatively low. Incomplete deprotonation will result in recovery of the starting material. | Ensure your reagents and solvent are scrupulously dry. Use a sufficient excess of the strong base (e.g., 2 equivalents of t-BuLi). The choice of N-protecting group can also influence the acidity; an N-allyl group has been shown to be effective.[2] |
| Wrong Choice of Base | Weaker bases like LDA may not be strong enough for efficient deprotonation. | t-Butyllithium (t-BuLi) is a common and effective choice for this transformation.[2] |
| Side Reactions with the Electrophile | The lithiated intermediate is a strong nucleophile and can participate in undesired side reactions with certain electrophiles. | Add the electrophile at a low temperature (e.g., -78 °C) to control reactivity. Ensure the electrophile is pure and free of protic impurities. |
| Failure of N-Protection | The N-H of an unprotected indoline is more acidic than the C-H of the methyl group and will be deprotonated first. | The nitrogen atom must be protected. An N-allyl group is a good choice as it is relatively stable and can be removed later if necessary.[2] |
Experimental Protocol: Synthesis of a 3-Substituted Indole via Lithiation of N-Allyl-3-methylindoline
This protocol is adapted from a literature procedure and provides a general method for the synthesis of 3-substituted indoles from a 3-methylindoline precursor.[2]
Step 1: Synthesis of N-Allyl-3-methylindoline (if not already prepared)
-
This can be achieved through standard N-alkylation procedures of 3-methylindoline with an allyl halide.
Step 2: Lithiation and Electrophilic Quench
-
To a solution of N-allyl-3-methylindoline (1.0 equiv) in anhydrous tert-butyl methyl ether (TBME) at -78 °C under an inert atmosphere (e.g., argon), add t-BuLi (2.0 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The solution will typically change color, indicating the formation of the lithiated species.
-
Cool the reaction mixture back down to -78 °C.
-
Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-substituted indoline.
Step 3: Dehydrogenation to the 3-Substituted Indole
-
To a solution of the 3-substituted indoline (1.0 equiv) in TBME at room temperature, add o-chloranil (1.0 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture to remove any precipitated solids.
-
Wash the filtrate with aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted indole.
Visualizing the Workflow
Caption: Alternative synthetic pathways from 3-methylindoline precursors.
Caption: Troubleshooting flowchart for dehydrogenation of 3-substituted indolines.
References
Technical Support Center: Navigating Solubility Challenges with 3-Methylindoline Hydrochloride in Organic Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge: the limited solubility of 3-Methylindoline hydrochloride in organic solvents for chemical synthesis. As an ionic salt, this valuable starting material often presents solubility hurdles that can impede reaction kinetics and overall success. This resource is designed to equip you with the knowledge and experimental protocols to overcome these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my organic reaction solvent?
A1: this compound is the salt of the free amine, 3-methylindoline. This salt form is created by reacting the basic amine with hydrochloric acid. The resulting ionic character makes it highly polar and generally soluble in water, but poorly soluble in many common non-polar or moderately polar organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene.[1][2][3] The strong ionic lattice of the salt requires a solvent with a high dielectric constant and the ability to solvate both the ammonium cation and the chloride anion effectively, a characteristic that many organic solvents lack.
Q2: I need to perform an N-alkylation, but the starting material won't dissolve. What are my options?
A2: This is a very common scenario. You have several effective strategies at your disposal, which we will detail in the troubleshooting section. The primary approaches involve:
-
In-situ neutralization: Adding a base to the reaction mixture to generate the free, more soluble 3-methylindoline.
-
Solvent Selection/Co-solvents: Using a more polar aprotic solvent or adding a co-solvent to increase the polarity of the reaction medium.
-
Phase-Transfer Catalysis (PTC): Employing a catalyst to transport the amine or the reactant across the phase boundary between an aqueous (or solid) phase and the organic phase.
Q3: Can I just heat the reaction mixture to dissolve the this compound?
A3: Increasing the temperature often does increase solubility, and this can be a viable strategy.[4] However, it's crucial to consider the thermal stability of your reactants, reagents, and the solvent's boiling point. For some reactions, gentle heating might be all that's needed to get enough of the salt into the solution for the reaction to proceed. But for others, the required temperature might be too high, leading to decomposition or unwanted side reactions. This approach is often used in conjunction with other methods, like the use of a higher-boiling polar solvent.
Q4: Will adding a base to my reaction create unwanted side products?
A4: This is an important consideration. The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred for simple deprotonation without interfering with the main reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used because they are generally insoluble in organic solvents, which can simplify workup (filtration).[5] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common but can sometimes participate in side reactions depending on the electrophiles present. It's essential to choose a base that is strong enough to deprotonate the amine hydrochloride but does not react with your starting materials or products.
Troubleshooting Guide: Improving Solubility for Homogeneous Reactions
Issue 1: Complete Insolubility in the Chosen Reaction Solvent
When this compound shows negligible solubility, the reaction will likely not proceed or will be extremely slow. Here are several protocols to address this.
This is often the most effective and widely used strategy. By adding a suitable base, you generate the free 3-methylindoline in situ. The free amine is significantly more soluble in a wider range of organic solvents.
Underlying Principle: The reaction R-NH₂⁺Cl⁻ + Base ⇌ R-NH₂ + [Base-H]⁺Cl⁻ is driven to the right, liberating the organic-soluble free amine.
Experimental Protocol 1: N-Alkylation using In-Situ Neutralization
This protocol is suitable for reacting this compound with an alkyl halide.
-
Reactants:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0-3.0 eq)
-
Anhydrous Acetonitrile or DMF (sufficient to make a 0.1-0.5 M solution)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and finely powdered potassium carbonate.
-
Add the anhydrous solvent (Acetonitrile or DMF).
-
Stir the suspension vigorously for 15-30 minutes at room temperature.
-
Add the alkyl halide to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and wash the filter cake with the reaction solvent.
-
The filtrate can then be worked up as required (e.g., aqueous extraction, concentration).
-
dot
Caption: Workflow for N-Alkylation with In-Situ Neutralization.
If the addition of a base is not desirable for your reaction chemistry, careful solvent selection is key.
Solvent Polarity and Solubility:
| Solvent | Relative Polarity | Predicted Solubility of 3-Methylindoline HCl |
| Hexane | 0.009 | Very Low |
| Toluene | 0.099 | Very Low |
| Dichloromethane (DCM) | 0.309 | Low |
| Tetrahydrofuran (THF) | 0.207 | Low to Moderate |
| Acetonitrile (ACN) | 0.460 | Moderate |
| Dimethylformamide (DMF) | 0.386 | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | 0.444 | High |
| Methanol (MeOH) | 0.762 | High |
| Ethanol (EtOH) | 0.654 | High |
Data compiled from various sources, including[6]. Solubility predictions are qualitative and should be experimentally verified.
-
Polar Aprotic Solvents: Solvents like DMF and DMSO are often good choices for dissolving amine hydrochlorides due to their high dielectric constants.[5] However, their high boiling points can make them difficult to remove during workup. Acetonitrile is a good compromise with a lower boiling point.
-
Co-Solvent System: If your reaction requires a less polar solvent like THF or DCM, adding a small amount of a polar co-solvent like methanol or ethanol can significantly improve the solubility of the hydrochloride salt. Start with a 10:1 or 5:1 mixture of your primary solvent to the co-solvent and adjust as needed. Be aware that protic co-solvents like methanol could potentially interfere with certain reactions.
Issue 2: Slow or Stalled Reaction Due to Low Reactant Concentration
Sometimes, even with some solubility, the concentration of the dissolved amine salt is too low for the reaction to proceed at a reasonable rate. This is common in biphasic systems where the salt is in a solid or aqueous phase and the other reactant is in an organic phase.
PTC is an excellent technique for reactions where the reactants are in different, immiscible phases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of one reactant (often an anion) into the other phase where the reaction can occur.
Mechanism of Action: A quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) can exchange its anion for the reactant anion in the aqueous or solid phase. The resulting lipophilic ion pair is soluble in the organic phase, allowing the reaction to proceed.
Experimental Protocol 2: Buchwald-Hartwig Amination using Phase-Transfer Catalysis
This protocol is a conceptual example for coupling this compound with an aryl halide.
-
Reactants:
-
This compound (1.2 eq)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., XPhos) (4 mol%)
-
Strong base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 eq)
-
Phase-Transfer Catalyst (e.g., Aliquat 336®) (5-10 mol%)
-
Solvent system: Toluene and Water (e.g., 10:1 v/v)
-
-
Procedure:
-
In a reaction vessel, combine the aryl halide, palladium catalyst, and ligand in toluene.
-
In a separate vessel, dissolve the this compound, base, and phase-transfer catalyst in water.
-
Add the aqueous solution to the organic solution.
-
Heat the biphasic mixture with vigorous stirring to the desired reaction temperature (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, separate the layers, and perform an aqueous workup on the organic layer.
-
dot
Caption: Simplified Phase-Transfer Catalysis (PTC) Cycle.
Concluding Remarks
The solubility of this compound in organic solvents is a challenge that can be systematically addressed. By understanding the underlying chemical principles, researchers can select the most appropriate strategy for their specific reaction. The choice between in-situ neutralization, solvent modification, or phase-transfer catalysis will depend on the reaction conditions, the nature of the other reagents, and the desired workup procedure. We encourage you to use this guide as a starting point and to optimize these methods for your unique synthetic challenges.
References
- 1. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Reagents & Solvents [chem.rochester.edu]
preventing degradation of 3-Methylindoline hydrochloride during storage
Technical Support Center: 3-Methylindoline Hydrochloride
A Guide to Preventing Degradation During Storage
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth technical advice for researchers, scientists, and drug development professionals on the proper storage and handling of this compound. Our goal is to ensure the integrity and stability of your compound, leading to more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of this compound.
Q1: My new bottle of this compound is a white to off-white crystalline solid. Is this correct?
A1: Yes, that is the expected appearance. High-purity this compound should be a white, off-white, or sometimes very pale yellow crystalline powder. The hydrochloride salt form enhances its stability compared to the freebase, which is a liquid.
Q2: I've noticed the color of my stored this compound has changed to pink, brown, or purplish. What happened, and is it still usable?
A2: A visible color change is a primary indicator of degradation. The indole ring system, which is the core of 3-Methylindoline, is highly susceptible to oxidation.[1][2][3] Atmospheric oxygen, often accelerated by light, can oxidize the molecule to form highly colored polymeric or quinone-imine type structures. This process is common in many indole derivatives.
-
Causality: The electron-rich pyrrole ring in the indoline structure is easily oxidized. The initial oxidation can lead to the formation of radical intermediates which then propagate further reactions, resulting in complex, colored mixtures.[4][5]
-
Usability: We strongly advise against using a discolored product. The presence of these impurities means the compound's purity is compromised, which can lead to unpredictable results, altered biological activity, and difficulty in interpreting your data. For critical applications, you should procure a fresh batch. For non-critical exploratory work, use with extreme caution and acknowledge the potential for artifacts.
Q3: What are the ideal storage conditions for long-term stability?
A3: To maximize the shelf-life of this compound, strict control of its environment is crucial. The key factors to control are Temperature, Light, and Atmosphere .
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C.[6] | Low temperatures significantly slow down the rate of all chemical reactions, including oxidative degradation pathways. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | This displaces atmospheric oxygen, the primary culprit in indole oxidation.[2][7] After each use, flush the container with inert gas before sealing. |
| Light | Store in an amber or opaque vial.[8][9][10] | Indoles are notoriously light-sensitive. UV and even visible light can provide the energy to initiate radical-based degradation reactions.[10] |
| Container | Use a tightly sealed, screw-cap vial.[10][11] | Prevents the ingress of moisture and atmospheric oxygen. The hydrochloride salt is hygroscopic and can absorb water, which may accelerate degradation. |
Q4: I've prepared a stock solution in DMSO (or another solvent). How should I store it and for how long?
A4: Stock solutions are often less stable than the solid compound.
-
Storage: Store stock solutions at -20°C or, preferably, at -80°C in small, single-use aliquots. This prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Solvent Choice: While DMSO is a common solvent, be aware that it is hygroscopic and can contain trace water. For maximum stability, use anhydrous-grade solvents.
-
Shelf-Life: We recommend preparing fresh solutions for your experiments. If you must store them, do not keep them for more than 1-2 weeks at -20°C or 1-2 months at -80°C. Always visually inspect the solution for color change before use. A fresh solution should be colorless.
Troubleshooting Guide: Suspected Degradation
If you suspect your this compound has degraded, follow this logical workflow to assess the situation.
Caption: Troubleshooting workflow for suspected degradation.
Key Degradation Pathway
The primary degradation route for 3-Methylindoline is oxidation. This can proceed through several mechanisms, often involving radical intermediates, leading to a variety of products including 3-methyloxindole and further polymerized species.[4][12][13]
Caption: Simplified oxidative degradation pathway.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol minimizes degradation during handling and storage.
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
Work in an area with subdued light.
-
Weigh the required amount of solid quickly and transfer it to a new, clean amber vial.
-
Add the appropriate volume of anhydrous-grade solvent (e.g., DMSO, DMF) to achieve the desired concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved. The solution should be clear and colorless.
-
-
Aliquoting and Storage:
-
Immediately divide the stock solution into smaller, single-use volumes in microcentrifuge tubes or small amber vials.
-
If possible, flush the headspace of each aliquot with an inert gas (argon or nitrogen) before sealing.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Quick Purity Assessment by Thin-Layer Chromatography (TLC)
This is a simple method to visually check for gross impurities.
-
Materials:
-
Silica gel TLC plate (e.g., Silica Gel 60 F254).
-
Mobile Phase: A non-polar/polar solvent mixture. A good starting point is 70:30 Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Sample: A small amount of your solid this compound dissolved in a volatile solvent like ethyl acetate or dichloromethane.
-
Visualization: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.
-
-
Procedure:
-
Using a capillary tube, spot a small amount of your dissolved sample onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Visualize the plate under a UV lamp. The indole ring is UV-active.
-
Circle any visible spots.
-
For further visualization, dip the plate in a dilute solution of KMnO₄ stain. Indoles and their oxidized byproducts will react to form yellow/brown spots against a purple background.
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of multiple spots, especially near the baseline (polar impurities), indicates significant degradation.
-
For more quantitative analysis, methods like HPLC or LC-MS are recommended.[14][15][16]
References
- 1. scispace.com [scispace.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Involvement of free radicals in the mechanism of 3-methylindole-induced pulmonary toxicity: an example of metabolic activation in chemically induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. acp.copernicus.org [acp.copernicus.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4375-15-9 | 3-Methylindoline | Indolines | Ambeed.com [ambeed.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. aksci.com [aksci.com]
- 12. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. cetjournal.it [cetjournal.it]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in 3-Methylindoline Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylindoline. This guide is designed to provide field-proven insights and troubleshooting strategies for identifying and mitigating the formation of unexpected byproducts in your reactions. Our focus is on explaining the causality behind these side reactions and providing robust, self-validating protocols to ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during reactions involving 3-methylindoline.
Question 1: My 3-methylindoline reaction mixture is turning dark brown/purple upon standing. What is causing this discoloration and how can I prevent it?
Answer: This is a classic sign of oxidation. The indoline or indole ring system is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. The resulting oxidized species are often highly colored, conjugated compounds. 3-Methylindoline itself is a saturated analogue of 3-methylindole (skatole), but can be aromatized to the indole, which is then further oxidized.[1]
-
Causality: The electron-rich nature of the indole nucleus makes it prone to oxidation, leading to the formation of intermediates like 3-methyloxindole or 3-hydroxy-3-methyloxindole.[2][3] Further oxidation can lead to complex polymeric materials or compounds like 1H-indole-2,3-dione (indigo red), which contribute to the intense color.[4]
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Argon or Nitrogen). Before starting, thoroughly degas your solvent and purge the reaction vessel.
-
Solvent Purity: Use freshly distilled or high-purity, degassed solvents. Older solvents, especially ethers like THF, can contain peroxides that initiate oxidation.
-
Light Protection: Protect your reaction from light by wrapping the flask in aluminum foil.
-
Starting Material Purity: Ensure your 3-methylindoline is pure. It can brown upon aging due to slow oxidation. If it is discolored, consider purification by distillation or column chromatography before use.
-
Question 2: I'm seeing a major, non-polar byproduct spot on my TLC that wasn't in my starting materials. My desired product is much more polar. What could this be?
Answer: A common unexpected byproduct in reactions involving indoles and aldehydes is the formation of a symmetrical bis(indolyl)methane.[5] This occurs when two molecules of the indole/indoline starting material react with one molecule of an aldehyde reagent.
-
Causality: This side reaction is typically acid-catalyzed. The aldehyde is protonated, making it a potent electrophile. The indole attacks the activated aldehyde to form a 3-indolylalcohol intermediate.[5] This intermediate can then be protonated and lose water to form a highly reactive alkylideneindolenine intermediate, which is rapidly attacked by a second indole molecule.[5]
-
Identification: These bis(indolyl)methane compounds are typically much less polar than the corresponding alcohol or amine products and often stain distinctly with reagents like vanillin or p-anisaldehyde.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the amine or other nucleophile relative to the aldehyde to favor the desired reaction pathway.
-
Order of Addition: Add the aldehyde slowly to the reaction mixture containing the indole and the other nucleophile. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of the 2:1 side reaction.
-
Catalyst Choice: If using an acid catalyst, consider a milder Lewis acid or a lower catalyst loading. In some cases, stronger acids can favor the formation of the bis(indolyl)methane byproduct.[6]
-
Question 3: My reaction yield is consistently low, and I have multiple unidentified spots on my TLC/LC-MS. Where do I even begin to troubleshoot?
Answer: Low yields and multiple products point to issues with reaction conditions or starting material stability. A systematic approach is necessary.[7]
-
Causality: This can be caused by a variety of factors: impure reagents, incorrect temperature, wrong solvent, or a reaction that is sensitive to air or moisture. The 3-methylindoline core is reactive and can undergo several competing reaction pathways if conditions are not optimal.[8]
-
Systematic Troubleshooting Workflow:
-
Verify Starting Materials: Re-check the purity of your 3-methylindoline and all other reagents via NMR, LC-MS, or melting point. Impurities can inhibit the reaction or act as substrates for side reactions.
-
Run a Control Reaction: Re-run the reaction exactly as described in the original protocol. This confirms the problem is reproducible.
-
Isolate and Analyze One Variable at a Time: Modify a single parameter (e.g., temperature, solvent, catalyst) and observe the effect on the reaction profile by TLC or LC-MS.[7]
-
Monitor Reaction Progress: Take aliquots every 30-60 minutes to track the consumption of starting material and the formation of products and byproducts. This can reveal if your product is forming and then decomposing.[9]
-
Below is a workflow diagram to guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting complex reaction outcomes.
Part 2: Troubleshooting Guides for Specific Byproducts
This section provides detailed guidance on identifying and mitigating specific, known byproducts of 3-methylindoline reactions.
Issue 1: Characterizing Oxidation Products
Question: My mass spectrometry data shows unexpected peaks at [M+16] and [M+32]. I suspect oxidation. How can I confirm the identity of these species and prevent their formation?
Answer: The appearance of [M+16] and [M+32] peaks strongly suggests the formation of mono- and di-oxygenated byproducts. For 3-methylindoline (MW ≈ 133.19), these would correspond to masses around 149.19 and 165.19.
-
Plausible Structures & Formation Pathways:
-
3-Methyloxindole ([M+16]): A common oxidation product formed via epoxidation of the 2,3-double bond (after aromatization to 3-methylindole) followed by rearrangement.[3][10]
-
Indole-3-carbinol ([M+16]): Results from hydroxylation at the methyl group.[3]
-
3-Hydroxy-3-methyloxindole ([M+32]): A further oxidation product of 3-methyloxindole or 3-methylindole.[2][11]
-
The diagram below illustrates these primary oxidation pathways.
Caption: Primary oxidation pathways leading to common byproducts.
-
Data Summary for Identification:
| Byproduct Name | Molecular Formula | Expected Mass [M+H]+ | Key Analytical Signatures |
| 3-Methyloxindole | C₉H₉NO | 148.07 | NMR: Loss of indole N-H signal, appearance of amide N-H. IR: Strong C=O stretch (~1680-1710 cm⁻¹). |
| Indole-3-carbinol | C₉H₉NO | 148.07 | NMR: Methylene signal (-CH₂OH) appears, replacing the methyl singlet. |
| 3-Hydroxy-3-methyloxindole | C₉H₉NO₂ | 164.06 | NMR: Appearance of a hydroxyl (-OH) signal. IR: Both C=O and O-H stretches present. |
-
Experimental Protocol: Confirmation of Oxidation
-
Isolate Byproduct: Purify the suspected byproduct using preparative HPLC or column chromatography.
-
Acquire High-Resolution Mass Spec (HRMS): Obtain an exact mass to confirm the elemental composition.
-
Acquire NMR Spectra (¹H, ¹³C, DEPT): This is the definitive method for structure elucidation. Compare the spectra to known literature values or use it to solve the structure.[2][12]
-
Prevention: As detailed in FAQ 1, the rigorous exclusion of oxygen and light is paramount. If the reaction chemistry allows, adding an antioxidant like BHT (butylated hydroxytoluene) in trace amounts can sometimes suppress these side reactions.
-
Issue 2: Characterizing Dimerization and Condensation Products
Question: In my Pictet-Spengler reaction of 3-methylindoline with an aldehyde, I'm getting a high molecular weight byproduct. How do I determine its structure?
Answer: In Pictet-Spengler or similar acid-catalyzed condensations, the most likely high molecular weight byproduct is a dimer or trimer formed from the reaction of multiple indole units with the aldehyde.[13][14]
-
Plausible Structures & Formation Pathways:
-
Bis(indolyl)methanes: As discussed in FAQ 2, this is a 2:1 adduct of the indole and aldehyde.[5]
-
Trisindolines (from isatin impurities): If your starting materials contain isatin (an oxidation product of indole), it can react with two molecules of indole to form a trisindoline structure.[14]
-
Pictet-Spengler Intermediates: The reaction proceeds via an iminium ion to a spirocyclic intermediate, which then rearranges.[15][16] Under certain conditions, this intermediate could potentially be trapped or react further.
-
The diagram below shows the common formation of a bis(indolyl)methane byproduct.
Caption: Mechanism for the acid-catalyzed formation of bis(indolyl)methane byproducts.
-
Experimental Protocol: HPLC-MS Method for Byproduct Profiling
-
Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
HPLC Column: Use a C18 reverse-phase column (e.g., Waters PAH C18 5 µm, 4.6 mm × 250 mm).[17]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes. This will elute compounds across a wide polarity range.
-
Detection: Use a UV detector set to 280 nm, which is a characteristic absorbance wavelength for the indole chromophore.[17][18] Couple this to an ESI-MS to get mass data for each eluting peak.
-
Analysis: Look for peaks whose mass corresponds to combinations of your starting materials (e.g., [2*Indole + Aldehyde - H₂O + H]⁺).
-
-
Troubleshooting & Prevention:
-
Reduce Temperature: Lowering the reaction temperature can often increase the selectivity for the desired product and slow down competing side reactions.
-
Change Solvent: The polarity of the solvent can influence the stability of reactive intermediates. Try screening a range of solvents (e.g., Dichloromethane, Acetonitrile, THF).
-
Modify the Catalyst: For Pictet-Spengler reactions, if strong protic acids (like HCl or TFA) are causing issues, consider switching to a Lewis acid (e.g., Yb(OTf)₃) or running the reaction under milder, non-acidic conditions if the substrates are sufficiently reactive.[6][15]
-
By applying these systematic troubleshooting guides and analytical protocols, you can more effectively identify the root cause of unexpected byproduct formation and optimize your 3-methylindoline reactions for higher purity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of 3-hydroxy-3-methyloxindole, the major murine metabolite of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective dehydrogenation/oxygenation of 3-methylindole by cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Screening, identification, and degradation characteristics of 3-methylindole degrading bacteria [frontiersin.org]
- 5. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How To [chem.rochester.edu]
- 10. Evidence supporting the formation of 2,3-epoxy-3-methylindoline: a reactive intermediate of the pneumotoxin 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism and bioactivation of 3-methylindole by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 16. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cetjournal.it [cetjournal.it]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating 3-Methylindoline Hydrochloride Purity by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. 3-Methylindoline hydrochloride, a key heterocyclic building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can directly influence the yield, impurity profile, and pharmacological activity of the final drug product.
This guide provides an in-depth, scientifically grounded methodology for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will not only detail a robust analytical protocol but also compare its performance against alternative techniques, offering the data-driven insights necessary for informed methodological decisions in a regulated environment.
The Criticality of Purity for this compound
This compound (C₉H₁₁N·HCl) is a stable salt form of the parent amine, 3-Methylindoline.[1][2] As a reactive intermediate, its purity is paramount. Potential impurities can arise from the synthetic route—such as unreacted starting materials, by-products from side reactions, or isomers—and from degradation upon storage. These impurities can be structurally similar, making their separation and quantification a significant analytical challenge. A robust, validated purity method is therefore not just a quality control requirement but a critical tool for process chemistry optimization and stability assessment.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
HPLC is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including non-volatile and thermally labile molecules like this compound.[3][4] A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from its closely related impurities, providing accurate quantification.
The method detailed below is a stability-indicating assay, meaning it is designed to resolve the active ingredient from any potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[5]
Experimental Workflow: HPLC Purity Validation
The overall workflow for validating the HPLC method is a systematic process designed to prove the method is fit for its intended purpose.
Caption: High-level workflow for HPLC purity validation of 3-Methylindoline HCl.
Detailed HPLC Protocol
This protocol is a robust starting point for the analysis of this compound. As with any analytical method, some optimization may be required based on the specific instrumentation and impurity profile observed.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC | Provides flexibility for method development and gradient elution if needed. |
| Detector | UV/Vis or Diode Array Detector (DAD) | The indole/indoline chromophore absorbs UV light. A DAD allows for peak purity analysis.[6] |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and resolution for aromatic amines.[6][7] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the amine.[6] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC. |
| Elution Mode | Isocratic: 70% A / 30% B | An isocratic method is simpler and more robust if it provides adequate separation. A gradient may be needed if late-eluting impurities are present. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controls retention time variability. |
| Injection Vol. | 10 µL | A typical injection volume. |
| Detection λ | 254 nm | A common wavelength for aromatic compounds; monitor at 280 nm as well for comprehensive detection.[6] |
2. Preparation of Solutions:
-
Diluent: Mobile Phase (70% A / 30% B).
-
Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25-mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Test Solution (1.0 mg/mL): Accurately weigh ~25 mg of the this compound test sample into a 25-mL volumetric flask. Dissolve in and dilute to volume with diluent.
3. Method Validation Protocol:
The validation of this method must be performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for quality control.[8][9]
References
- 1. 3-methylindoline | CAS 4375-15-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. CAS 4375-15-9: 3-Methylindoline | CymitQuimica [cymitquimica.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. cetjournal.it [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing) [pubs.rsc.org]
A Tale of Two Indoles: A Comparative Guide to 3-Methylindoline Hydrochloride and Skatole in Biological Assays
For the discerning researcher in drug development and the life sciences, the indole scaffold represents a privileged structure, a cornerstone of numerous bioactive molecules. Yet, nuances in saturation and salt form can dramatically alter biological activity. This guide provides an in-depth, objective comparison of two closely related indole derivatives: the saturated 3-methylindoline hydrochloride and the unsaturated, notorious skatole (3-methylindole) .
While structurally similar, the available scientific literature paints a starkly contrasting picture of these two compounds. Skatole is a well-documented, biologically active molecule with significant toxicological implications. In contrast, this compound remains largely characterized by its chemical properties, with a conspicuous absence of published biological data. This guide will navigate the known landscape of skatole's biological effects, present the current understanding of this compound, and, crucially, explore the potential for metabolic interconversion—a key consideration for any researcher employing these molecules in biological systems.
Chemical and Physical Properties: A Foundation for Biological Inquiry
A molecule's behavior in a biological assay is fundamentally governed by its chemical and physical properties. Skatole and this compound, while sharing a core structure, exhibit key differences that influence their solubility, stability, and reactivity.
| Property | Skatole (3-Methylindole) | This compound |
| CAS Number | 83-34-1[1][2] | 1204600-16-7 (for HCl salt) |
| Molecular Formula | C₉H₉N[1][2] | C₉H₁₁N·HCl[3] |
| Molecular Weight | 131.17 g/mol [1][2] | 169.66 g/mol |
| Appearance | White to brownish crystalline solid[1][4] | Data not widely available, likely a crystalline solid |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, chloroform[1][4] | Expected to have higher aqueous solubility due to the hydrochloride salt form |
| Structure | Aromatic indole ring | Saturated indoline (dihydropyrrole) ring |
The most significant structural difference is the saturation of the five-membered ring in 3-methylindoline, which disrupts the aromaticity present in skatole. The hydrochloride salt form of 3-methylindoline is expected to enhance its solubility in aqueous biological buffers, a practical advantage in assay development.
Skatole: A Biologically Potent Tryptophan Metabolite
Skatole is a microbial breakdown product of the amino acid tryptophan in the mammalian digestive tract[1]. It is infamous for its strong fecal odor at high concentrations but has a floral scent at low concentrations, leading to its use in perfumery[1]. Beyond its olfactory properties, skatole is a potent pneumotoxin.
Mechanism of Skatole-Induced Pneumotoxicity
The toxicity of skatole is not inherent to the molecule itself but is a result of metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the lungs[1].
-
Metabolic Activation: CYP enzymes, particularly those in the CYP2F and CYP2A subfamilies, convert skatole into a highly reactive electrophilic intermediate, 3-methyleneindolenine[1].
-
Cellular Damage: This reactive intermediate readily forms covalent adducts with cellular macromolecules, including proteins and DNA[5]. This leads to cellular damage, particularly in club cells of the lungs, which are rich in CYP enzymes[1].
-
Oxidative Stress: The metabolic activation of skatole can also generate free radicals, leading to lipid peroxidation and further cellular injury.
This bioactivation pathway is a critical consideration for any in vitro or in vivo studies involving skatole, as the presence and activity of relevant CYP enzymes will dictate its toxic potential.
Skatole [label="Skatole\n(3-Methylindole)", fillcolor="#F1F3F4"]; CYP450 [label="Cytochrome P450\n(e.g., CYP2F, CYP2A)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Reactive Intermediate\n(3-Methyleneindolenine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage [label="Cellular Damage\n(Protein & DNA Adducts,\nOxidative Stress)", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Skatole -> CYP450 [label="Metabolic\nActivation"]; CYP450 -> Intermediate; Intermediate -> Damage [label="Covalent Binding\n& Free Radical Formation"]; }
Caption: Metabolic activation of skatole to a reactive intermediate by cytochrome P450 enzymes, leading to cellular damage.This compound: The Uncharted Territory
In stark contrast to the extensive body of research on skatole, there is a significant lack of publicly available data on the biological activity of this compound. It is primarily available from chemical suppliers as a research chemical, an analytical reference standard, and an intermediate in organic synthesis[3].
While direct experimental evidence is wanting, we can hypothesize about its potential biological activity based on related compounds. The key to its potential bioactivity lies in its possible metabolism.
The Potential for Metabolic Aromatization
Research on the metabolism of indoline compounds has shown that they can be dehydrogenated by cytochrome P450 enzymes to form their corresponding indole derivatives[6][7][8][9]. This "aromatase" activity has been demonstrated for the parent compound, indoline, which is converted to indole[6][8][9].
It is, therefore, plausible that 3-methylindoline could be metabolized in a similar fashion to yield 3-methylindole (skatole). If this metabolic conversion occurs in vivo or in cell-based assays with metabolically competent cells (e.g., hepatocytes or lung cells), then 3-methylindoline could be considered a pro-toxin, exerting its biological effects through its conversion to skatole.
Methylindoline [label="3-Methylindoline", fillcolor="#F1F3F4"]; CYP450 [label="Cytochrome P450", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Skatole [label="Skatole\n(3-Methylindole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bioactivity [label="Potential Downstream\nBiological Effects", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Methylindoline -> CYP450 [label="Potential Metabolic\nDehydrogenation"]; CYP450 -> Skatole; Skatole -> Bioactivity; }
Caption: Hypothetical metabolic pathway for 3-methylindoline to skatole via cytochrome P450-mediated dehydrogenation.This potential metabolic pathway underscores the importance of choosing the appropriate experimental system. Assays using cell lines with low or absent CYP450 activity might show little to no effect from 3-methylindoline, whereas metabolically active systems could reveal a toxic profile similar to that of skatole.
Experimental Protocols for Comparative Analysis
For researchers wishing to directly compare the biological effects of this compound and skatole, the following experimental protocols provide a starting point.
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity[10].
Objective: To determine and compare the half-maximal effective concentration (EC₅₀) of skatole and this compound in a selected cell line.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells, HepG2 human liver cancer cells)
-
Complete cell culture medium
-
Skatole (3-methylindole)
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of skatole and this compound in DMSO. Create a serial dilution of each compound in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compounds) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the EC₅₀ value for each compound.
Analysis of CYP450-Mediated Metabolism
To investigate the potential conversion of 3-methylindoline to skatole, an in vitro metabolism assay using liver microsomes can be performed.
Objective: To determine if 3-methylindoline is a substrate for CYP450 enzymes and if skatole is a resulting metabolite.
Materials:
-
Human liver microsomes (or from another species of interest)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Skatole analytical standard
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, human liver microsomes, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to an HPLC vial for analysis.
-
LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to detect and quantify the presence of skatole, comparing the retention time and mass fragmentation pattern to the analytical standard.
Conclusion and Future Directions
The comparison between this compound and skatole is a study in contrasts. Skatole is a well-defined bioactive compound with a clear mechanism of toxicity that is dependent on metabolic activation. Its use in biological assays must always account for its potential to induce cell death, particularly in metabolically competent systems.
This compound, on the other hand, represents a significant knowledge gap. While its chemical properties suggest it is a useful tool for chemical synthesis and analysis, its biological effects remain uncharacterized in the public domain. The most compelling hypothesis for its potential bioactivity is its conversion to skatole.
For researchers in drug discovery and toxicology, this presents both a caution and an opportunity. The assumption that 3-methylindoline is biologically inert may be incorrect, especially in in vivo models or long-term cell culture experiments where metabolic conversion can occur. The protocols outlined in this guide provide a framework for the direct, head-to-head comparison that is currently absent from the literature. Such studies are essential to fully understand the biological implications of this simple, yet potentially significant, structural modification to the indole core.
References
- 1. Skatole - Wikipedia [en.wikipedia.org]
- 2. Skatole | C9H9N | CID 6736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylindoline - CAS - 4375-15-9 | Axios Research [axios-research.com]
- 4. 3-Methylindole | 83-34-1 [chemicalbook.com]
- 5. Detection and characterization of DNA adducts of 3-methylindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 8. researchgate.net [researchgate.net]
- 9. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Synthetic Routes to 3-Methylindoline: A Guide for Researchers
Introduction: The Significance of 3-Methylindoline
3-Methylindoline, a substituted indoline, is a valuable heterocyclic scaffold frequently encountered in medicinal chemistry and drug discovery. Its structural motif is a key component in a variety of biologically active compounds, making the efficient and scalable synthesis of this molecule a critical consideration for researchers in the pharmaceutical and life sciences sectors. This guide provides an in-depth comparative analysis of various synthetic routes to 3-methylindoline, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. By presenting this information, we aim to empower researchers to make informed decisions when selecting a synthetic strategy that aligns with their specific project goals, available resources, and desired scale of production.
Route 1: Catalytic Hydrogenation of 3-Methylindole
The most direct and widely employed method for the synthesis of 3-methylindoline is the catalytic hydrogenation of its aromatic precursor, 3-methylindole (also known as skatole). This approach is attractive due to the commercial availability and relatively low cost of the starting material. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in the efficiency and selectivity of this transformation.
Mechanism of Catalytic Hydrogenation
The catalytic hydrogenation of 3-methylindole proceeds via the addition of hydrogen across the C2=C3 double bond of the indole ring. The reaction is facilitated by a heterogeneous or homogeneous catalyst, which activates both the hydrogen molecule and the indole substrate. The generally accepted mechanism involves the following key steps:
-
Adsorption: Both hydrogen gas and the 3-methylindole substrate adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened or cleaved upon interaction with the catalyst, forming reactive metal-hydride species.
-
Hydrogen Transfer: The activated hydrogen atoms are sequentially transferred to the C2 and C3 positions of the adsorbed 3-methylindole.
-
Desorption: The resulting 3-methylindoline product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.
The choice of catalyst can influence the reaction rate and selectivity, with common choices including platinum, palladium, rhodium, and ruthenium on various supports like carbon or alumina.
Experimental Protocol: Catalytic Hydrogenation of 3-Methylindole with Pd/C
This protocol is a representative example of the catalytic hydrogenation of 3-methylindole.
Materials:
-
3-Methylindole
-
10% Palladium on activated carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Schlenk flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)
Procedure:
-
In a 25 mL Schlenk flask, a mixture of 3-methylindole (0.50 mmol) and 10% Pd/C (10.0 mg, representing approximately 0.9 mol% of Pd) is prepared in ethanol (3 mL).[1]
-
The flask is equipped with a magnetic stir bar and sealed.
-
The atmosphere in the flask is replaced with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to afford the crude 3-methylindoline, which can be further purified by column chromatography or distillation if necessary.
Advantages and Disadvantages of Catalytic Hydrogenation
Advantages:
-
High Atom Economy: This method is highly atom-economical as it involves the direct addition of hydrogen.
-
High Yields: Typically, high yields of the desired product can be achieved.
-
Clean Reaction: The reaction is generally clean with minimal byproduct formation under optimized conditions.
-
Scalability: The process is readily scalable for the production of larger quantities of 3-methylindoline.
Disadvantages:
-
Catalyst Cost and Handling: Noble metal catalysts can be expensive, and pyrophoric catalysts like Raney Nickel require careful handling.
-
Specialized Equipment: Hydrogenation often requires specialized equipment to handle hydrogen gas safely, especially at elevated pressures.
-
Over-reduction: In some cases, over-reduction of the benzene ring can occur, leading to the formation of octahydroindole derivatives, although this is less common for the indoline synthesis under controlled conditions.
Route 2: Fischer Indole Synthesis followed by Reduction
The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from arylhydrazines and aldehydes or ketones.[2] In the context of 3-methylindoline synthesis, this route involves the initial synthesis of 3-methylindole from phenylhydrazine and propionaldehyde, followed by a subsequent reduction step as described in Route 1.
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis is a complex reaction that proceeds through several key intermediates. The widely accepted mechanism involves:
-
Hydrazone Formation: Phenylhydrazine reacts with propionaldehyde to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: The enamine undergoes a[3][3]-sigmatropic rearrangement (the key step) to form a di-imine intermediate.[4]
-
Aromatization: The di-imine cyclizes and eliminates ammonia to form the aromatic indole ring.
The reaction is typically catalyzed by Brønsted or Lewis acids.
Experimental Protocol: Fischer Indole Synthesis of 3-Methylindole
This protocol outlines the synthesis of the 3-methylindole precursor.
Materials:
-
Phenylhydrazine
-
Propionaldehyde
-
Zinc chloride or Sulfuric acid (catalyst)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
Phenylhydrazine and propionaldehyde are reacted, often with heating, to form the corresponding phenylhydrazone, with the removal of water.[1]
-
The isolated or in situ generated phenylhydrazone is then treated with a strong acid catalyst, such as zinc chloride or sulfuric acid, and heated.[1]
-
The reaction mixture is worked up by neutralization and extraction to isolate the crude 3-methylindole.
-
Purification is typically achieved by crystallization or column chromatography.
The resulting 3-methylindole is then subjected to catalytic hydrogenation as detailed in Route 1 to yield 3-methylindoline.
Advantages and Disadvantages of the Fischer Indole Route
Advantages:
-
Readily Available Starting Materials: Phenylhydrazine and propionaldehyde are inexpensive and widely available.
-
Versatility: The Fischer indole synthesis is a robust and well-established method applicable to a wide range of substituted indoles.
Disadvantages:
-
Harsh Conditions: The reaction often requires strong acids and elevated temperatures, which may not be compatible with sensitive functional groups.
-
Potential for Byproducts: The reaction can sometimes lead to the formation of isomeric byproducts.
-
Two-Step Process: The overall synthesis of 3-methylindoline requires two separate reaction steps (indole formation and then reduction), which can lower the overall yield and increase the workload.
Route 3: Leimgruber-Batcho Indole Synthesis followed by Reduction
The Leimgruber-Batcho indole synthesis is a milder alternative to the Fischer indole synthesis for the preparation of indoles, particularly those with electron-withdrawing or electron-donating groups.[3] This method starts from an o-nitrotoluene derivative. For 3-methylindoline, the synthesis would commence with 2-nitro-ethylbenzene.
Mechanism of the Leimgruber-Batcho Indole Synthesis
This two-step synthesis involves:
-
Enamine Formation: The o-nitrotoluene derivative reacts with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.
-
Reductive Cyclization: The nitro group of the enamine is then reduced to an amine, which spontaneously cyclizes and eliminates a secondary amine to form the indole ring.[3][5]
Common reducing agents for the second step include Raney nickel with hydrazine, or catalytic hydrogenation with palladium on carbon.[3]
Experimental Protocol: Leimgruber-Batcho Synthesis of a 3-Substituted Indole (General)
Materials:
-
o-Nitrotoluene derivative (e.g., 2-nitro-ethylbenzene)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine (optional, can accelerate the reaction)
-
Reducing agent (e.g., Raney Ni, H₂NNH₂·H₂O or Pd/C, H₂)
-
Solvent (e.g., DMF, benzene)
Procedure:
-
The o-nitrotoluene derivative is heated with DMF-DMA (and optionally pyrrolidine) in a suitable solvent to form the corresponding enamine.[3]
-
The intermediate enamine is then subjected to reductive cyclization using a suitable reducing agent to afford the indole.[3][5]
-
The resulting 3-methylindole would then be hydrogenated as described in Route 1 to give 3-methylindoline.
Advantages and Disadvantages of the Leimgruber-Batcho Route
Advantages:
-
Milder Conditions: The reaction conditions are generally milder than those of the Fischer indole synthesis.
-
High Yields: This method often provides high yields of the indole product.[3]
-
Good Functional Group Tolerance: It is compatible with a wider range of functional groups compared to the Fischer synthesis.
Disadvantages:
-
Starting Material Accessibility: The required substituted o-nitrotoluene may not be as readily available or inexpensive as the starting materials for the Fischer synthesis.
-
Two-Step Process: Similar to the Fischer route, this is a two-step process to obtain the final 3-methylindoline.
Route 4: Synthesis from o-Ethylaniline
An alternative approach to 3-methylindole, the precursor to 3-methylindoline, involves the cyclization of an N-acylated o-alkylaniline. A patented method describes the synthesis of 3-methylindole starting from o-ethylaniline.[6]
Mechanism of Cyclization of N-Formyl-o-ethylaniline
This synthesis proceeds in two main steps:
-
Formylation: o-Ethylaniline is first N-formylated using formic acid.
-
Cyclization: The resulting N-formyl-o-ethylaniline is then subjected to a high-temperature, base-catalyzed cyclization to yield 3-methylindole. The mechanism likely involves the formation of an intermediate that undergoes an intramolecular condensation.
Experimental Protocol: Synthesis of 3-Methylindole from o-Ethylaniline
This protocol is based on a patent for the synthesis of 3-methylindole.[6]
Materials:
-
o-Ethylaniline
-
90% Formic acid
-
Potassium hydroxide (KOH)
-
Toluene
Procedure:
Step 1: Preparation of N-Formyl-o-ethylaniline
-
o-Ethylaniline is heated to reflux with a 90% aqueous solution of formic acid for 2-4 hours.[6]
-
After standing overnight, the solvent is evaporated under reduced pressure.
-
Toluene is added to dissolve the residue, and upon cooling to 10°C, N-formyl-o-ethylaniline crystallizes and is collected by filtration. An 89% yield has been reported for this step.[6]
Step 2: Cyclization to 3-Methylindole
-
Potassium hydroxide and toluene are heated to reflux.
-
A toluene solution of N-formyl-o-ethylaniline is slowly added dropwise over 4 hours.
-
The mixture is refluxed for an additional 2-3 hours.
-
The solvent is then distilled off until the reaction temperature reaches 320°C.
-
After cooling, the residue is washed with water and dried to give 3-methylindole. Yields in the range of 80-82% have been reported for this step.[6]
The resulting 3-methylindole would then be hydrogenated to 3-methylindoline.
Advantages and Disadvantages of the o-Ethylaniline Route
Advantages:
-
Alternative Starting Material: This route provides an alternative to hydrazine-based methods.
-
High Yields: The reported yields for the formation of 3-methylindole are high.[6]
Disadvantages:
-
High Temperatures: The cyclization step requires a very high temperature (320°C), which may not be feasible in all laboratory settings and could lead to decomposition of sensitive substrates.
-
Strong Base: The use of potassium hydroxide at high temperatures requires careful handling and appropriate equipment.
-
Two-Step Process: This is also a two-step synthesis to obtain the final 3-methylindoline.
Comparative Summary of Synthesis Routes
| Feature | Catalytic Hydrogenation of 3-Methylindole | Fischer Indole Synthesis + Reduction | Leimgruber-Batcho Synthesis + Reduction | Synthesis from o-Ethylaniline + Reduction |
| Starting Material | 3-Methylindole | Phenylhydrazine, Propionaldehyde | 2-Nitro-ethylbenzene | o-Ethylaniline, Formic Acid |
| Number of Steps | 1 | 2 | 2 | 2 |
| Typical Yield | High | Moderate to High (overall) | High (overall) | High (overall) |
| Reaction Conditions | Mild (RT, 1 atm H₂) to moderate | Harsh (strong acid, heat) | Mild to moderate | Very high temperature for cyclization |
| Key Reagents | H₂, Pd/C (or other catalysts) | Strong acid (e.g., ZnCl₂, H₂SO₄) | DMF-DMA, Reducing agent | Formic acid, KOH |
| Atom Economy | Excellent | Moderate | Moderate | Moderate |
| Scalability | Good | Good | Moderate | Potentially challenging due to high temp |
| Key Advantages | Direct, high yielding, clean | Inexpensive, readily available starting materials | Milder conditions, good functional group tolerance | Avoids hydrazines |
| Key Disadvantages | Catalyst cost, specialized equipment | Harsh conditions, potential byproducts | Starting material accessibility | Very high temperature, strong base |
Conclusion and Future Outlook
The synthesis of 3-methylindoline can be achieved through several viable routes, each with its own distinct advantages and limitations. For researchers seeking a direct, high-yielding, and atom-economical method, the catalytic hydrogenation of commercially available 3-methylindole stands out as the most straightforward approach, provided the necessary hydrogenation equipment is accessible.
Future developments in this field may focus on the development of more sustainable and efficient catalytic systems for both the formation of the indole ring and its subsequent reduction. Biocatalytic and flow chemistry approaches are also emerging as powerful tools to access chiral indolines and to improve the safety and efficiency of these classical transformations. Ultimately, the choice of synthesis route will be dictated by a careful consideration of factors such as cost, scale, available equipment, and the specific chemical functionalities present in the target molecule and its precursors.
Visualizing the Synthetic Pathways
To provide a clearer understanding of the logical flow of each synthetic route, the following diagrams have been generated.
References
- 1. 3-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
A Comparative Guide to Catalytic Systems for 3-Methylindoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 3-methylindoline scaffold is a privileged structural motif found in a wide array of pharmaceuticals and biologically active compounds. Its synthesis has been the subject of extensive research, leading to the development of diverse catalytic strategies. This guide provides a comprehensive comparative analysis of the most prominent catalytic systems for the synthesis of 3-methylindoline, offering insights into their mechanisms, performance, and practical applicability. We will delve into the nuances of hydrogenation, Fischer indole synthesis, direct C3-alkylation, and biocatalytic approaches, supported by experimental data to inform your synthetic strategies.
Hydrogenation of Indole-3-carboxaldehyde: The Workhorse Approach
The reduction of indole-3-carboxaldehyde is a widely employed and economically viable route to 3-methylindoline. This method hinges on the use of robust hydrogenation catalysts, with copper-based systems being the most prominent.
Copper-Based Catalysts: A Comparative Overview
Copper chromite, a mixed oxide of copper and chromium, has long been a stalwart catalyst for this transformation due to its high activity and stability.[1][2] Other notable copper-based catalysts include copper supported on silica (Cu/SiO₂) and copper-zinc oxide (CuO-ZnO).
| Catalyst | Reaction Conditions | Yield (%) | Catalyst Loading | Reusability | Reference |
| Copper Chromite | 135-165°C, 400-430 psig H₂ | 93-97 | ~10 wt% | Yes | [3] |
| Cu/SiO₂ | 160-180°C, 400 psig H₂ | 93-95 | ~10 wt% | Yes | [3] |
| CuO-ZnO | 170°C, 400 psig H₂ | 94 | ~10 wt% | Not Reported | [3] |
Causality Behind Experimental Choices: The choice of copper-based catalysts stems from their excellent ability to selectively hydrogenate the aldehyde functionality without over-reducing the indole ring. The relatively high temperatures and pressures are necessary to achieve reasonable reaction rates for the hydrogenation of the resonance-stabilized indole system.[4] The use of heterogeneous catalysts like copper chromite and Cu/SiO₂ simplifies product purification and allows for catalyst recycling, a significant advantage in terms of cost and sustainability.[5][6]
Mechanism of Copper-Catalyzed Hydrogenation
The hydrogenation of indole-3-carboxaldehyde over a copper catalyst is believed to proceed through a series of steps involving the activation of both hydrogen and the aldehyde on the catalyst surface.
Caption: Proposed mechanism for the copper-catalyzed hydrogenation of indole-3-carboxaldehyde.
Experimental Protocol: Hydrogenation using Copper Chromite
-
Catalyst Preparation: Commercially available copper chromite can be used directly. If reusing the catalyst, it can be regenerated by washing with a solvent to remove organic residues, followed by drying and controlled oxidation.[5][6]
-
Reaction Setup: In a high-pressure autoclave, charge indole-3-carboxaldehyde, the copper chromite catalyst (typically 10 wt% relative to the starting material), and a suitable solvent (e.g., diglyme).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 400 psig). Heat the reaction mixture to the target temperature (e.g., 165°C) with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by techniques like GC or TLC), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to recover the catalyst. The filtrate is then concentrated, and the crude product is purified by distillation or chromatography to yield 3-methylindoline.[3]
Fischer Indole Synthesis: A Classic Route with Modern Catalysts
The Fischer indole synthesis is a venerable method for constructing the indole ring system from a phenylhydrazone precursor.[7] For the synthesis of 3-methylindoline, propionaldehyde phenylhydrazone is the key intermediate, which is then cyclized under acidic conditions.
Catalytic Systems for Fischer Indole Synthesis
A variety of Brønsted and Lewis acids can catalyze the Fischer indole synthesis. The choice of catalyst can significantly impact the reaction rate and yield.
| Catalyst | Reaction Conditions | Yield (%) | Noteworthy Features | Reference |
| Zinc Chloride (ZnCl₂) | Heating | Good | Classic, widely used Lewis acid. | [8] |
| Sulfuric Acid (H₂SO₄) | Heating | Good | Strong Brønsted acid, effective but can lead to side reactions. | [8] |
| Marine Sponge/H₃PO₄ | Solvent-free, room temp. | High | Green, naturally occurring chiral catalyst. | [9] |
Causality Behind Experimental Choices: The acidic catalyst is crucial for protonating the phenylhydrazone, which initiates the key[10][10]-sigmatropic rearrangement that forms the new C-C bond of the indole ring.[7][11] The use of a solid-supported or natural catalyst like marine sponge/H₃PO₄ offers advantages in terms of ease of handling, reduced environmental impact, and potentially milder reaction conditions.[9]
Mechanism of the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by tautomerization, a[10][10]-sigmatropic rearrangement, and subsequent cyclization and aromatization.
Caption: Mechanism of the Fischer indole synthesis for 3-methylindoline.
Experimental Protocol: Fischer Indole Synthesis using a Solid Acid Catalyst
-
Preparation of Phenylhydrazone: React phenylhydrazine with propionaldehyde in a suitable solvent (e.g., ethanol) to form propionaldehyde phenylhydrazone. The product can be isolated or used in situ.
-
Cyclization: Mix the propionaldehyde phenylhydrazone with the acid catalyst (e.g., zinc chloride or a solid acid catalyst).
-
Reaction: Heat the mixture, with or without a solvent, to the required temperature. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and add a base to neutralize the acid catalyst. Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or distillation to afford 3-methylindoline.[8][9]
Direct C3-Alkylation of Indole: A Modern and Atom-Economical Approach
The direct functionalization of the C-H bond at the C3 position of indole is a highly atom-economical strategy for synthesizing 3-substituted indoles, including 3-methylindoline. However, achieving high chemo- and regioselectivity can be challenging due to the multiple reactive sites in the indole ring.[12][13][14][15][16]
B(C₆F₅)₃-Catalyzed Direct C3-Methylation
A promising approach for the direct C3-methylation of indoles utilizes the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst. This method employs amine-based methylating agents and effectively avoids common side reactions such as N-methylation and the formation of bis(indolyl)methanes.[3][10][17]
| Catalyst | Methylating Agent | Reaction Conditions | Yield (%) | Noteworthy Features | Reference |
| B(C₆F₅)₃ | Diaryl methyl amines | 110°C, 1,2-dichlorobenzene | High | High C3-selectivity, avoids N-methylation. | [3][10][17] |
Causality Behind Experimental Choices: The B(C₆F₅)₃ catalyst activates the amine-based methylating agent through hydride abstraction, generating a highly electrophilic iminium ion. This electrophile then preferentially attacks the electron-rich C3 position of the indole. The bulky nature of the catalyst and the reaction conditions help to suppress competing N-alkylation.[17]
Proposed Mechanism for B(C₆F₅)₃-Catalyzed C3-Methylation
The catalytic cycle involves the activation of the methylating agent by the borane catalyst, followed by electrophilic attack of the indole and subsequent regeneration of the catalyst.
Caption: Proposed mechanism for the B(C₆F₅)₃-catalyzed C3-methylation of indole.
Experimental Protocol: B(C₆F₅)₃-Catalyzed C3-Methylation
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the indole, the amine-based methylating agent (e.g., a diaryl methyl amine), and the B(C₆F₅)₃ catalyst (typically 10 mol%) in a dry, high-boiling solvent (e.g., 1,2-dichlorobenzene).
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 110°C) and stir for the specified time. Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture and quench with a suitable reagent (e.g., saturated aqueous NaHCO₃). Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure 3-methylindoline.[3][17]
Biocatalysis: The Green and Selective Frontier
Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral molecules.[18] The use of engineered enzymes for the synthesis of 3-methylindoline represents a cutting-edge strategy that can provide access to enantiopure products.[19]
Engineered Methyltransferases for C3-Methylation
Recent research has focused on the engineering of S-adenosyl methionine (SAM)-dependent methyltransferases for the enantioselective C3-methylation of indoles. The enzyme PsmD, involved in the biosynthesis of physostigmine, has been a key target for such engineering efforts.
| Catalyst | Substrate | Reaction Conditions | Key Features | Reference |
| Engineered PsmD | Indole | Aqueous buffer, room temp. | High enantioselectivity, mild conditions. |
Causality Behind Experimental Choices: The use of an enzyme as a catalyst provides an exquisitely tailored active site that can precisely orient the indole substrate for methylation at the C3 position with high stereocontrol. The reaction is typically carried out in an aqueous buffer at or near room temperature, representing a significant advantage in terms of sustainability and energy efficiency.
Enzymatic C3-Methylation Workflow
The enzymatic synthesis of 3-methylindoline involves the use of the engineered enzyme, the indole substrate, and a methyl donor, typically S-adenosyl methionine (SAM).
Caption: Workflow for the biocatalytic C3-methylation of indole using an engineered PsmD enzyme.
Experimental Protocol: Enzymatic C3-Methylation
-
Enzyme Preparation: The engineered methyltransferase is typically overexpressed in a suitable host organism (e.g., E. coli) and purified or used as a whole-cell catalyst.
-
Reaction Mixture: In a buffered aqueous solution, combine the indole substrate, the enzyme preparation, and the methyl donor (SAM). If using a whole-cell system, the cofactor may be regenerated in situ.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitoring and Work-up: Monitor the progress of the reaction by HPLC or LC-MS. Once the reaction is complete, the enzyme is removed (e.g., by centrifugation for whole cells or denaturation and precipitation for purified enzyme).
-
Purification: The aqueous reaction mixture is extracted with an organic solvent. The organic extract is then dried and concentrated, and the product is purified by chromatography to yield enantiomerically enriched 3-methylindoline.
Conclusion: Choosing the Right Catalyst for the Job
The synthesis of 3-methylindoline can be approached through a variety of catalytic systems, each with its own set of advantages and disadvantages.
-
Hydrogenation of indole-3-carboxaldehyde with copper-based catalysts remains a robust and scalable method, particularly for industrial applications where cost and catalyst reusability are paramount.
-
The Fischer indole synthesis is a classic and versatile method, with modern variations employing greener catalysts offering improved sustainability.
-
Direct C3-alkylation represents a more atom-economical approach, and recent advances with catalysts like B(C₆F₅)₃ have addressed many of the selectivity challenges, making it an attractive option for streamlined syntheses.
-
Biocatalysis stands out for its exceptional selectivity and mild reaction conditions, making it the ideal choice when enantiopurity is a critical requirement, particularly in the context of pharmaceutical development.
The optimal choice of catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations. This guide provides the foundational knowledge and comparative data to enable researchers and drug development professionals to make informed decisions in their pursuit of efficient and effective 3-methylindoline synthesis.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102432518A - Synthetic method of 3-methylindole - Google Patents [patents.google.com]
- 5. US3699054A - Copper chromite hydrogenation catalyst regeneration process - Google Patents [patents.google.com]
- 6. US4533648A - Regeneration of copper chromite hydrogenation catalyst - Google Patents [patents.google.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. brieflands.com [brieflands.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 18. Enzyme engineering for functional lipids synthesis: recent advance and perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Stereochemical Imperative in 3-Methylindoline Scaffolds
An In-Depth Technical Guide to Assessing the Enantiomeric Purity of Chiral 3-Methylindoline Derivatives
The 3-methylindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents. The introduction of a methyl group at the C3 position creates a stereogenic center, resulting in two non-superimposable mirror images known as enantiomers. In the chiral environment of biological systems, these enantiomers often exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles.[1] One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects, as exemplified by the tragic case of thalidomide.[1]
Consequently, the ability to accurately determine the enantiomeric purity, or enantiomeric excess (% ee), of 3-Methylindoline derivatives is not merely an analytical exercise but a critical necessity in drug discovery, development, and quality control.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of the primary analytical techniques used for this purpose. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers to select the most appropriate methodology for their specific needs.
Chromatographic Techniques: The Gold Standard for Enantioseparation
Chromatographic methods are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers. The underlying principle relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric purity assessment.[3][4] Its success hinges on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the analyte enantiomers.
The Principle of Chiral Recognition
The prevailing model for chiral recognition on a CSP is the "three-point interaction model," which posits that for successful discrimination, at least three simultaneous points of interaction must occur between the analyte and the stationary phase.[1][3] These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and have demonstrated broad enantiorecognition abilities for a wide range of pharmaceutical compounds, including heterocyclic amines.[5]
Experimental Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a robust chiral HPLC method for a novel 3-methylindoline derivative.
-
Column Screening (The Foundational Step):
-
Rationale: No single CSP can separate all enantiomers. An initial screening of several columns with different chiral selectors is the most efficient starting point.
-
Procedure:
-
Select a set of 3-4 columns with complementary selectivities. A typical starting set includes polysaccharide-based columns like Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based).[5]
-
Prepare a ~1 mg/mL solution of the racemic 3-methylindoline derivative in a suitable solvent (e.g., mobile phase).
-
Screen each column under both normal-phase (NP) and polar organic (PO) conditions.
-
NP Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA). DEA is a common additive for basic compounds like indolines to improve peak shape and prevent tailing.
-
PO Mobile Phase: Acetonitrile/Methanol (50:50 v/v) with 0.1% DEA.
-
-
Run the analyses at a flow rate of 1.0 mL/min with UV detection at a suitable wavelength (e.g., 220 or 254 nm).
-
-
-
Method Optimization:
-
Rationale: Once a "hit" is identified (i.e., partial or full separation), the mobile phase composition is optimized to improve resolution (Rs) and reduce analysis time.
-
Procedure:
-
Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol in NP) from 5% to 20%. Lowering the modifier concentration generally increases retention and can improve resolution.
-
Evaluate Different Modifiers: Test other alcohols like ethanol or n-butanol, as they can alter the selectivity.
-
Optimize Additive Concentration: Vary the DEA concentration (e.g., from 0.05% to 0.2%).
-
Temperature Effects: Evaluate the effect of column temperature (e.g., 25°C vs. 40°C). Lower temperatures often enhance enantioselectivity but may increase backpressure.
-
-
-
System Suitability Testing (SST):
-
Rationale: To ensure the method is performing correctly before analyzing samples.
-
Procedure: Inject the racemic standard six times. The system is deemed suitable if the relative standard deviation (RSD) for the retention times is <1% and the resolution (Rs) between the enantiomers is >1.5.
-
Data Interpretation
The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram: % ee = |(A1 - A2) / (A1 + A2)| x 100%
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Method Development.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[6] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[6]
The SFC Advantage
The primary benefits of SFC over normal-phase HPLC are dramatically reduced consumption of toxic organic solvents, faster run times (often 3 to 5 times faster), and quicker column equilibration.[6][7] This makes it ideal for high-throughput screening and preparative-scale purification.[8][] Polysaccharide-based CSPs are the most widely used and are highly effective in SFC, often showing complementary selectivity to HPLC.[10]
Experimental Protocol: Chiral SFC Method Development
-
Column and Co-solvent Screening:
-
Rationale: Similar to HPLC, screening is essential. In SFC, the choice of co-solvent is a critical parameter influencing selectivity.
-
Procedure:
-
Use the same set of polysaccharide CSPs screened in HPLC.
-
Prepare a ~1 mg/mL solution of the racemic analyte in methanol or ethanol.
-
Screen each column with a primary co-solvent, typically methanol, using a generic gradient (e.g., 5% to 40% methanol in CO₂ over 5 minutes).
-
Maintain a backpressure of ~150 bar and a temperature of 40°C.
-
If separation is not achieved, screen with other co-solvents such as ethanol or isopropanol.
-
-
-
Method Optimization:
-
Rationale: Fine-tuning the conditions to maximize resolution for accurate quantification.
-
Procedure:
-
Convert to Isocratic: If the gradient provides good separation, convert to an isocratic method for simplicity and robustness. An isocratic co-solvent percentage is chosen that elutes the peaks with good resolution in a reasonable time.
-
Optimize Co-solvent %: Adjust the isocratic co-solvent percentage. Lowering the percentage increases retention and often improves resolution.
-
Optimize Backpressure and Temperature: Vary the backpressure (e.g., 100 to 200 bar) and temperature (e.g., 30 to 50°C) to fine-tune selectivity.
-
-
-
System Suitability Testing (SST):
-
Rationale: To confirm the system's performance.
-
Procedure: Perform replicate injections of the racemate and verify that resolution (Rs > 1.5) and retention time precision (RSD < 1%) meet requirements.
-
Workflow for Chiral SFC Method Development
Caption: Workflow for Chiral SFC Method Development.
Spectroscopic Technique: NMR for Rapid Enantiomeric Discrimination
While chromatography physically separates enantiomers, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish them in the same solution. This is achieved by creating a diastereomeric environment.
The Principle of NMR Discrimination
Enantiomers are indistinguishable in a standard (achiral) NMR solvent because they have identical magnetic properties. However, by adding a Chiral Solvating Agent (CSA), transient diastereomeric complexes are formed.[11] These diastereomeric complexes have different spatial arrangements, causing the corresponding nuclei in the two enantiomers to experience slightly different magnetic environments, resulting in separate, resolvable signals in the NMR spectrum.[12][13] The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio.[11]
Experimental Protocol: Enantiomeric Purity by ¹H NMR with a CSA
This protocol is rapid and requires no method development beyond selecting an effective CSA.
-
CSA Selection:
-
Rationale: The choice of CSA is crucial. For chiral amines like 3-methylindoline, common CSAs include BINOL derivatives or chiral acids like (R)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNDHP).[11]
-
Procedure: Test a small number of commercially available CSAs with the racemic analyte to find one that gives baseline resolution for a specific proton signal (e.g., the C3-methyl or a proton on the piperidine ring if present).
-
-
Sample Preparation (Quantitative):
-
Rationale: Accurate integration requires precise sample preparation. The CSA and analyte are mixed directly in the NMR tube.
-
Procedure:
-
Accurately weigh the 3-methylindoline derivative (analyte, ~5-10 mg) into an NMR tube.
-
Add approximately 1.0 to 1.2 molar equivalents of the selected CSA. A slight excess of the CSA can sometimes improve resolution.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d or Acetonitrile-d₄).
-
Shake the tube for 30-60 seconds to ensure complex formation.[11]
-
-
-
NMR Data Acquisition:
-
Rationale: High-quality data is needed for accurate integration.
-
Procedure:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the peaks being integrated to ensure full signal relaxation and accurate quantification.
-
Optimize phasing and baseline correction carefully.
-
-
Data Interpretation
Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes. Integrate both signals (I1 and I2). The enantiomeric excess is calculated as: % ee = |(I1 - I2) / (I1 + I2)| x 100%
Workflow for NMR/CSA Enantiomeric Purity Assay
Caption: Workflow for NMR/CSA Enantiomeric Purity Assay.
Method Validation and Comparative Performance
For use in a regulated environment, any analytical method for enantiomeric purity must be validated to demonstrate its suitability for the intended purpose.[2][14] Validation demonstrates that the method is trustworthy and provides accurate results.
Key Validation Parameters
-
Specificity: The ability to assess the desired enantiomer in the presence of the other, as well as any impurities or degradation products.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantified with acceptable precision and accuracy.[15]
-
Linearity: A linear relationship between the peak area of the minor enantiomer and its concentration over a specified range.[15]
-
Precision: The closeness of agreement between a series of measurements, expressed as RSD.[14]
-
Accuracy: The closeness of the test results to the true value, often assessed by analyzing samples with a known amount of the minor enantiomer.[14]
Comparative Guide to Analytical Techniques
The choice of technique depends on the specific requirements of the analysis, such as throughput, sensitivity, and available instrumentation.
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Principle | Physical Separation on CSP | Physical Separation on CSP | Chemical Shift Non-equivalence |
| Speed | Moderate (5-20 min) | Fast (1-10 min)[7] | Very Fast (<5 min acquisition) |
| Sensitivity (LOQ) | High (<0.05%)[15] | High (<0.05%) | Low (~1-2%) |
| Solvent Consumption | High (Hexane, Alcohols) | Low (CO₂, Alcohols)[] | Very Low (Deuterated Solvent) |
| Method Development | Can be time-consuming | Generally faster than HPLC | Minimal (CSA screening) |
| Sample Throughput | Moderate | High | High |
| Quantitative Accuracy | Excellent | Excellent | Good (highly dependent on S/N) |
| Instrumentation | Standard HPLC system | Specialized SFC system | NMR Spectrometer |
| Best For... | Robust QC, high-sensitivity impurity profiling | High-throughput screening, preparative purification | Rapid reaction monitoring, purity checks |
Conclusion and Expert Recommendations
The assessment of enantiomeric purity for chiral 3-Methylindoline derivatives is a critical task that can be confidently addressed by several powerful analytical techniques.
-
Chiral HPLC remains the benchmark for robust, validated quality control methods where high sensitivity for the undesired enantiomer is paramount. Its versatility across different mobile phase modes makes it a reliable workhorse.[16]
-
Chiral SFC is the superior choice for applications demanding high throughput and environmental sustainability. Its speed and reduced solvent usage make it the ideal platform for screening large compound libraries in discovery chemistry and for efficient scale-up purifications.[6]
-
NMR with Chiral Solvating Agents offers an unparalleled advantage in speed for process monitoring and rapid purity checks where high sensitivity is not the primary concern. It avoids the need for lengthy method development, providing actionable data in minutes.[17]
Ultimately, the selection of the optimal technique is a strategic decision. For a comprehensive characterization, a primary chromatographic method (HPLC or SFC) should be employed for its high resolution and sensitivity, while NMR can serve as a rapid, complementary tool for initial assessments and reaction screening. By understanding the principles, advantages, and practical execution of each method, researchers can ensure the stereochemical integrity of their 3-Methylindoline derivatives, paving the way for the development of safer and more effective chemical entities.
References
- 1. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 2. benchchem.com [benchchem.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. selvita.com [selvita.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
